molecular formula C20H14 B159574 2-Phenylanthracene CAS No. 1981-38-0

2-Phenylanthracene

Cat. No.: B159574
CAS No.: 1981-38-0
M. Wt: 254.3 g/mol
InChI Key: GPOMKCKAJSZACG-UHFFFAOYSA-N
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Description

2-Phenylanthracene (CAS 1981-38-0) is a polycyclic aromatic compound recognized for its significant value in advanced materials and optoelectronics research. Its primary research applications stem from its excellent photophysical properties, which make it a promising candidate for developing organic light-emitting diodes (OLEDs) and other organic electronic devices . Studies have shown that substitution at the 2-position of the anthracene core is an effective strategy for suppressing crystallization in thin films, thereby forming stable amorphous films crucial for device performance and longevity . The compound serves as a key precursor and core structure for a class of nonsymmetric anthracene derivatives. Research demonstrates that cyclization of this compound with various heteroatoms (C, O, S, N) allows for significant tuning of its optical and electrical properties, such as fluorescence wavelength and HOMO energy level, enabling the design of materials with charge carrier drift mobilities on the order of 10−5–10−4 cm²/Vs . Furthermore, anthracene-based derivatives are integral in the design of multifunctional emitters exhibiting properties like aggregation-induced emission (AIE), mechanoluminescence, and polymorphism, which are essential for developing next-generation smart materials and displays . The exploration of asymmetric anthracene derivatives, including those based on structures like this compound, is a prominent strategy for creating efficient electron transport materials (ETMs) and high-performance, non-doped blue and deep-blue fluorescent OLEDs . This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-phenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOMKCKAJSZACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334120
Record name 2-Phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1981-38-0
Record name 2-Phenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylanthracene: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental procedures related to 2-Phenylanthracene. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this polycyclic aromatic hydrocarbon.

Chemical Structure and Identification

This compound is a polycyclic aromatic hydrocarbon consisting of a central anthracene core substituted with a phenyl group at the 2-position.

DOT Diagram of this compound Structure

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 1981-38-0[1]
Molecular Formula C₂₀H₁₄[1]
Molecular Weight 254.33 g/mol [1]
InChI InChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H[1]
InChIKey GPOMKCKAJSZACG-UHFFFAOYSA-N[1]
SMILES c1ccc(cc1)c2ccc3cc4ccccc4cc3c2

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. Its properties are summarized in the tables below.

Table 2: Physical Properties of this compound

PropertyValue
Appearance White to orange to green powder/crystal
Melting Point 207-207.5 °C
Boiling Point 443.7 ± 15.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 215.2 ± 14.5 °C

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 3: Spectroscopic Data of this compound

TechniqueData
¹H NMR Data not available in search results
¹³C NMR Data not available in search results
Mass Spectrometry (EI) Data not available in search results
IR Spectrum Available on NIST WebBook[1]
UV-Vis Absorption Data not available in search results
Fluorescence Emission Data not available in search results

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 2-bromoanthracene and phenylboronic acid.

DOT Diagram of Suzuki-Miyaura Coupling Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product Reactants 2-Bromoanthracene + Phenylboronic Acid Reaction Suzuki-Miyaura Coupling (Heated under Inert Atmosphere) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Workup Aqueous Workup (Extraction with Organic Solvent) Reaction->Workup Drying Drying of Organic Layer (e.g., with Na₂SO₄) Workup->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography (Silica Gel, Hexane/DCM) Evaporation->Chromatography Recrystallization Recrystallization (e.g., from Ethanol/Hexane) Chromatography->Recrystallization Product Pure this compound Recrystallization->Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol:

  • Materials:

    • 2-Bromoanthracene

    • Phenylboronic acid

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Hexane

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 2-bromoanthracene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and dichloromethane as the eluent.

    • Further purify the product by recrystallization from a suitable solvent system, such as ethanol or a hexane/dichloromethane mixture, to yield pure this compound as a crystalline solid.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

  • Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic vibrational modes of the functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum of this compound in a suitable solvent (e.g., cyclohexane or dichloromethane) should be recorded to determine the absorption maxima (λ_max).

  • Fluorescence Spectroscopy: The fluorescence emission spectrum should be recorded in a suitable solvent to determine the emission maxima (λ_em) and the fluorescence quantum yield.

Applications

Due to its extended π-conjugated system and fluorescent properties, this compound and its derivatives are of interest in the field of materials science, particularly for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a blue-emitting material or a host for other emissive dopants.

  • Organic Photovoltaics (OPVs): As a component in the active layer of solar cells.

  • Fluorescent Probes: For use in various sensing and imaging applications.

Safety Information

This compound is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylanthracene

This document provides a comprehensive technical overview of the synthesis and characterization of this compound, a polycyclic aromatic hydrocarbon (PAH) with significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1] Its photophysical properties are a direct result of its extended π-conjugated system, composed of an anthracene backbone with a phenyl group at the 2-position.[1]

Physicochemical Properties

This compound is typically a white to orange crystalline solid at room temperature.[1] It is stable under ambient conditions but can undergo photodegradation upon exposure to UV light.[1] Its solubility is limited in polar solvents but greater in non-polar organic solvents.[1]

PropertyValueReference
Molecular Formula C₂₀H₁₄[2][3][4]
Molecular Weight 254.33 g/mol [1][3]
CAS Number 1981-38-0[1][2]
Melting Point 207-207.5 °C[4]
Boiling Point 443.7 ± 15.0 °C at 760 mmHg[4]
Density 1.1 ± 0.1 g/cm³[4]
Flash Point 215.2 ± 14.5 °C[4]
InChIKey GPOMKCKAJSZACG-UHFFFAOYSA-N[2][4]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[5][6]

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The reaction couples a halogenated anthracene, such as 2-bromoanthracene, with phenylboronic acid in the presence of a palladium catalyst and a base.[4][5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Bromoanthracene Reaction Suzuki-Miyaura Coupling A->Reaction B Phenylboronic Acid B->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Catalyzes Base Base (e.g., K₂CO₃) Base->Reaction Activates Solvent Solvent (e.g., THF/H₂O) Solvent->Reaction Medium Product This compound Reaction->Product Yields

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of this compound.

  • Reagent Preparation: In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromoanthracene (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically tetrahydrofuran (THF) and water (e.g., 4:1 ratio, 10 mL). Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol), to the mixture.[6] The base is crucial for activating the boronic acid for transmetalation.[5]

  • Reaction Execution: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously for 12-24 hours.[7] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/dichloromethane gradient, to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic and physical analysis methods.

G cluster_synthesis Synthesis Output cluster_analysis Characterization Methods cluster_data Confirmation Data A Purified this compound B Physical Analysis (Melting Point) A->B C Structural Elucidation (NMR, Mass Spec, IR) A->C D Photophysical Analysis (UV-Vis, Fluorescence) A->D E Purity & Identity Confirmed B->E C->E D->E

Caption: Workflow for the characterization of synthesized this compound.

Spectroscopic Data Summary
TechniqueObservation
¹H NMR Complex multiplets in the aromatic region (approx. 7.4-8.5 ppm).
¹³C NMR Multiple signals in the aromatic region (approx. 125-140 ppm).
Mass Spec (MS) Molecular Ion Peak (M⁺) at m/z ≈ 254.11, corresponding to the exact mass of C₂₀H₁₄.[4]
UV-Vis (in CHCl₃) Absorption maxima (λₘₐₓ) characteristic of the anthracene core, typically showing fine structure between 350-400 nm.[8]
Fluorescence (in CHCl₃) Strong emission in the blue region of the spectrum, with characteristic vibronic peaks between 380-450 nm.[9]
IR Spectroscopy C-H stretching for aromatic rings (~3050 cm⁻¹), C=C stretching for aromatic rings (~1600 cm⁻¹ and ~1450 cm⁻¹).[2]
Detailed Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve a small sample (5-10 mg) of purified this compound in a deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Expected Outcome: The ¹H NMR will show a complex series of overlapping signals in the aromatic region. The ¹³C NMR will confirm the presence of multiple unique aromatic carbons.

  • Mass Spectrometry (MS):

    • Protocol: Introduce a dilute solution of the sample into the mass spectrometer, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).

    • Expected Outcome: The primary confirmation is the molecular ion peak at m/z ≈ 254, matching the molecular weight of this compound.[2][4]

  • UV-Visible (UV-Vis) Absorption Spectroscopy:

    • Protocol: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., chloroform or cyclohexane) in a quartz cuvette.[8] Record the absorption spectrum, typically from 200 to 600 nm.

    • Expected Outcome: The spectrum will be dominated by the π-π* transitions of the anthracene core.[8] As conjugation increases from naphthalene to anthracene, the absorbance spectrum shifts to higher wavelengths.[8]

  • Fluorescence Spectroscopy:

    • Protocol: Using the same solution from the UV-Vis analysis, record the emission spectrum on a fluorometer. The excitation wavelength should be set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., ~350 nm).[10]

    • Expected Outcome: this compound is expected to be highly fluorescent.[1] The emission spectrum for anthracene derivatives typically shows well-defined vibronic structures.[9]

  • Infrared (IR) Spectroscopy:

    • Protocol: Prepare a sample as a KBr pellet or a thin film on a salt plate. Record the spectrum using an FTIR spectrometer.

    • Expected Outcome: The spectrum will show characteristic peaks for aromatic C-H and C=C bonds, confirming the aromatic nature of the compound.[2]

References

An In-depth Technical Guide to the Photophysical Properties of 2-Phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of 2-Phenylanthracene, a phenyl-substituted polycyclic aromatic hydrocarbon. Due to the limited direct experimental data available for this compound in the scientific literature, this document establishes a framework for understanding its properties by presenting and analyzing data from the parent molecule, anthracene, and its closely related, well-studied isomers, 9-phenylanthracene and 9,10-diphenylanthracene. This guide covers the fundamental photophysical parameters, including absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime. Detailed experimental protocols for the characterization of such aromatic compounds are provided to enable researchers to conduct their own investigations. The information herein is intended to be a valuable resource for professionals in materials science, medicinal chemistry, and drug development who are interested in the application of fluorescent aromatic compounds.

Introduction

Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that have attracted considerable interest due to their distinct electronic and photophysical properties. The introduction of phenyl substituents to the anthracene core can significantly modulate these characteristics, influencing factors such as molar absorptivity, Stokes shift, fluorescence quantum yield, and lifetime. These modifications make phenyl-substituted anthracenes versatile molecules for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers in photodynamic therapy.

Core Photophysical Properties: A Comparative Analysis

To estimate the photophysical properties of this compound, it is instructive to compare the known values for anthracene, 9-phenylanthracene, and 9,10-diphenylanthracene. The substitution pattern on the anthracene core is known to influence the electronic transitions and, consequently, the photophysical parameters.

Table 1: Photophysical Properties of Anthracene and Phenyl-Substituted Derivatives in Cyclohexane

CompoundAbsorption Maxima (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_maxEmission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Anthracene3569,700[1]380, 401, 4250.27 - 0.36[2]5.44 (in Methanol)[3]
9-Phenylanthracene340, 358, 377~9,000384, 405, 4280.514.8
9,10-Diphenylanthracene373, 39314,000 at 372.5 nm[4]408, 430~1.0[4]8.3

Note: The data for 9-Phenylanthracene and 9,10-Diphenylanthracene are compiled from various sources and represent typical values in non-polar solvents like cyclohexane. The fluorescence lifetime for anthracene is provided in methanol as a reference.

Based on the trends observed in Table 1, the introduction of phenyl groups generally leads to a red-shift in both the absorption and emission spectra, an increase in the molar extinction coefficient, and a significant enhancement of the fluorescence quantum yield and lifetime. This is attributed to the extension of the π-conjugated system and increased structural rigidity, which reduces non-radiative decay pathways. For this compound, it is anticipated that its photophysical properties will fall between those of anthracene and 9-phenylanthracene. The substitution at the 2-position is expected to have a less pronounced effect on the electronic structure compared to substitution at the 9- or 10-positions, which are more electronically active.

Experimental Protocols for Photophysical Characterization

Accurate determination of photophysical properties requires rigorous experimental procedures. The following sections detail the standard methodologies for measuring the key parameters.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., cyclohexane, ethanol). Create a series of dilutions from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectra of the solvent (as a blank) and each of the diluted solutions over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_abs).

    • According to the Beer-Lambert law (A = εcl), plot absorbance (A) at a specific λ_abs versus concentration (c). The slope of the resulting linear fit will be the molar extinction coefficient (ε) at that wavelength.

Fluorescence Spectroscopy

This technique is used to determine the wavelengths of maximum emission (λ_em).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Record the emission spectrum by exciting the sample at a fixed wavelength (typically one of the λ_abs) and scanning the emission wavelengths.

  • Data Analysis: Identify the wavelengths of maximum fluorescence emission (λ_em) from the corrected emission spectrum.

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. It can be determined by a comparative method using a well-characterized standard.

Methodology (Comparative Method):

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample. For blue-emitting compounds like phenylanthracenes, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.546) or anthracene in ethanol (Φ_f = 0.27) are common standards.[2]

  • Sample Preparation: Prepare a series of solutions of both the standard and the unknown sample with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

  • Measurement:

    • Record the UV-Vis absorption spectra for all solutions.

    • Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength, slit widths, and other instrument settings.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.

    • The quantum yield of the unknown (Φ_unk) is calculated using the following equation: Φ_unk = Φ_std * (Grad_unk / Grad_std) * (n_unk² / n_std²) where:

      • Φ_std is the quantum yield of the standard.

      • Grad_unk and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.

      • n_unk and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively.

Fluorescence Lifetime (τ_f) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Methodology (TCSPC):

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[5][6]

  • Sample Preparation: Prepare a dilute solution of the sample.

  • Measurement:

    • The sample is excited by the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.[7]

    • A histogram of the arrival times is built up over millions of excitation cycles, which represents the fluorescence decay profile.

  • Data Analysis: The decay profile is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τ_f). The quality of the fit is assessed by statistical parameters like chi-squared.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures described above.

UV_Vis_Absorption_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_samples Record Absorbance Spectra of Dilutions prep_dilutions->measure_samples measure_blank Record Solvent Blank measure_blank->measure_samples identify_lambda Identify λ_max measure_samples->identify_lambda plot_beer Plot Absorbance vs. Concentration measure_samples->plot_beer calc_epsilon Calculate ε from Slope plot_beer->calc_epsilon

Figure 1: Workflow for UV-Vis Absorption Spectroscopy.

Quantum_Yield_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_std Prepare Standard Solutions measure_abs Record Absorption Spectra prep_std->measure_abs prep_unk Prepare Unknown Solutions prep_unk->measure_abs measure_fluor Record Fluorescence Spectra measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot_graphs Plot Integrated Intensity vs. Absorbance integrate->plot_graphs calc_qy Calculate Quantum Yield plot_graphs->calc_qy

Figure 2: Workflow for Comparative Quantum Yield Measurement.

TCSPC_Workflow cluster_exp TCSPC Experiment cluster_data Data Acquisition cluster_fit Data Fitting excite Pulsed Excitation detect Single Photon Detection excite->detect time Time-to-Amplitude Conversion detect->time histogram Build Decay Histogram time->histogram fit_exp Exponential Decay Fit histogram->fit_exp extract_tau Extract Lifetime (τ) fit_exp->extract_tau

Figure 3: Workflow for Fluorescence Lifetime Measurement via TCSPC.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, a comprehensive understanding of its likely photophysical properties can be extrapolated from the well-documented behavior of anthracene and its other phenyl-substituted isomers. It is predicted that this compound will exhibit absorption and emission maxima at slightly longer wavelengths than anthracene, with a moderate fluorescence quantum yield and lifetime. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to precisely characterize this compound and other novel aromatic compounds. Such characterization is a critical step in harnessing the potential of these molecules in advanced materials and biomedical applications. Further experimental investigation into this compound is warranted to validate these predictions and fully elucidate its photophysical profile.

References

2-Phenylanthracene: A Technical Guide to its Properties and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylanthracene, focusing on its chemical identity, safety data, and toxicological profile. Due to the limited availability of direct experimental data for this compound, this guide incorporates information from closely related polycyclic aromatic hydrocarbons (PAHs), such as anthracene and 9-phenylanthracene, to provide a robust safety assessment. All quantitative data are presented in structured tables for clarity and ease of comparison. Detailed experimental protocols, based on internationally recognized guidelines, are provided for key toxicological endpoints.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₂₀H₁₄. Its chemical structure consists of an anthracene backbone substituted with a phenyl group at the second position.

PropertyValueReference
CAS Number 1981-38-0[1]
Molecular Formula C₂₀H₁₄[1]
Molecular Weight 254.33 g/mol [2]
Appearance Solid (powder/crystals)[3]
Melting Point 153-155 °C (for 9-phenylanthracene)[2]
Boiling Point 417 °C (for 9-phenylanthracene)[2]

Safety and Hazard Information

GHS Classification (Inferred)

Based on the classification of anthracene and 9-phenylanthracene, this compound is anticipated to have the following GHS classifications:

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3
Hazardous to the aquatic environment, acute hazardCategory 1
Hazardous to the aquatic environment, long-term hazardCategory 1

Source: Inferred from data for Anthracene[4][5] and 9-Phenylanthracene[2][6]

Hazard Pictograms (Inferred)

GHS_Pictograms cluster_0 GHS Hazard Pictograms p1 Exclamation Mark p2 Environment

Caption: Inferred GHS pictograms for this compound.

Hazard and Precautionary Statements (Inferred)
TypeCodeStatement
Hazard H315Causes skin irritation.[4]
H319Causes serious eye irritation.[4]
H335May cause respiratory irritation.[4]
H410Very toxic to aquatic life with long lasting effects.[4][6]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P273Avoid release to the environment.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P391Collect spillage.[7]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Source: Inferred from data for Anthracene[4][5][7] and 9-Phenylanthracene[6]

Experimental Protocols

Due to the absence of specific experimental data for this compound, this section provides detailed methodologies for key toxicological assessments based on OECD guidelines. These protocols are suitable for a solid, water-insoluble substance like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This protocol is designed to assess the acute oral toxicity of a substance.

  • Preparation of the Test Substance : For a solid substance, it should be pulverized and suspended in a suitable vehicle (e.g., corn oil). The concentration should be prepared to allow for the administration of a constant volume.[1]

  • Animal Selection and Preparation : Young, healthy adult female rats are typically used.[1] Animals are fasted prior to dosing.

  • Dose Administration : The test substance is administered in a single dose by gavage. A sighting study is performed to determine the appropriate starting dose. The fixed dose levels are 5, 50, 300, and 2000 mg/kg.[1]

  • Observation : Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[1]

  • Pathology : A gross necropsy is performed on all animals at the end of the study.

Acute_Oral_Toxicity_Workflow substance Test Substance (this compound) prep Preparation (Pulverize and suspend in vehicle) substance->prep sighting Sighting Study (Determine starting dose) prep->sighting animals Animal Selection (Young adult female rats) animals->sighting dosing Main Study Dosing (Fixed dose levels: 5, 50, 300, 2000 mg/kg) sighting->dosing obs Observation Period (14 days) (Mortality, clinical signs, body weight) dosing->obs necropsy Gross Necropsy obs->necropsy data Data Analysis (Determine toxicity classification) necropsy->data

Caption: Workflow for Acute Oral Toxicity Testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the skin irritation potential of a substance.

  • Test System : A reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.[8][9]

  • Application of Test Substance : A small amount of the solid test substance (e.g., 25 mg) is applied topically to the surface of the RhE tissue.[10]

  • Exposure and Post-Exposure Incubation : The tissue is exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by washing. The tissue is then incubated for a further period (e.g., 42 hours).[10]

  • Viability Assessment : Cell viability is determined using a colorimetric assay, such as the MTT assay. The absorbance is measured, and the percentage viability is calculated relative to a negative control.[10]

  • Classification : If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.[10]

Skin_Irritation_Workflow substance Test Substance (this compound, solid) application Topical Application (25mg to RhE surface) substance->application rhe Reconstructed Human Epidermis (RhE) Model rhe->application exposure Exposure Period (60 minutes) application->exposure wash Wash to Remove Substance exposure->wash incubation Post-Exposure Incubation (42 hours) wash->incubation mtt MTT Assay (Assess cell viability) incubation->mtt analysis Data Analysis (% Viability vs. Control) mtt->analysis classification Classification (Irritant or Non-irritant) analysis->classification

Caption: Workflow for In Vitro Skin Irritation Testing.

Potential Signaling Pathway Involvement

While specific studies on the signaling pathways affected by this compound are lacking, research on anthracene and other PAHs indicates that a primary mechanism of toxicity involves the induction of oxidative stress.[11][12] This can lead to the activation of cellular defense mechanisms and inflammatory responses.

Exposure to PAHs can lead to an increase in intracellular reactive oxygen species (ROS). This oxidative stress can trigger a cascade of events, including the activation of antioxidant enzymes and detoxification pathways. For instance, studies have shown that anthracene can induce the expression of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[12]

Oxidative_Stress_Pathway PAH This compound (or other PAH) Cell Cellular Uptake PAH->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Antioxidant Activation of Antioxidant Enzymes (SOD, CAT) OxidativeStress->Antioxidant Detox Activation of Detoxification Enzymes (GST) OxidativeStress->Detox CellularDamage Potential for Cellular Damage OxidativeStress->CellularDamage

Caption: Inferred signaling pathway of PAH-induced oxidative stress.

Disclaimer: This document is intended for informational purposes for a scientific audience. The safety information provided is based on data from related compounds and should be used as a guide for safe handling and experimental design. A comprehensive risk assessment should be conducted before using this compound.

References

The Solubility of 2-Phenylanthracene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenyl group attached to the anthracene core. Like many PAHs, its extended π-system gives rise to unique photophysical properties, making it a compound of interest in materials science and as a potential scaffold in medicinal chemistry. However, the inherent lipophilicity and planar structure of PAHs often lead to poor solubility in aqueous media and variable solubility in organic solvents, posing significant challenges for formulation and biological application. Understanding the solubility of this compound in a range of organic solvents is a critical first step in its handling, purification, and application in research and development.

This technical guide provides a summary of the solubility of the parent compound, anthracene, in various organic solvents, details common experimental protocols for solubility determination, and presents logical workflows to guide experimental design.

Quantitative Solubility Data

The solubility of PAHs is fundamentally governed by the principle of "like dissolves like." Non-polar PAHs, such as anthracene, tend to be more soluble in non-polar or weakly polar organic solvents and less soluble in highly polar solvents. The following table summarizes the quantitative solubility of anthracene in a selection of organic solvents at various temperatures.

SolventTemperature (°C)Solubility ( g/100 g Solvent)
Methanol 19.50.18[1]
Ethanol 160.076[1]
19.50.19[1]
250.328[1]
Toluene 16.50.92[1]
10012.94[1]
Hexane -0.37[1]
Carbon Tetrachloride -0.732[1]

Note: The data presented is for anthracene. The presence of the phenyl group in this compound is expected to slightly increase its molecular weight and potentially alter its crystal lattice energy, which may lead to variations in its absolute solubility values compared to anthracene. However, the general trends with respect to solvent polarity are expected to be similar.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound like this compound in an organic solvent. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent. Two common methods are the gravimetric method and the synthetic (or polythermal) method.

Gravimetric Method for Isothermal Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent at a constant temperature.[2][3]

Principle: A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent at a specific temperature. A known mass or volume of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solute is then determined, from which the solubility can be calculated.[2][3]

Detailed Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The use of an excess of the solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration: The container is placed in a constant temperature bath or shaker and agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored throughout this period.

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the supernatant (the saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. This step should be performed while maintaining the temperature of the solution.

  • Solvent Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial). The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to remove the solvent but low enough to avoid sublimation or degradation of the this compound.

  • Mass Determination: Once the solvent is completely removed, the container with the solid residue is cooled to room temperature in a desiccator and then weighed on an analytical balance. The process of drying, cooling, and weighing should be repeated until a constant mass is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Synthetic (Polythermal) Method

The synthetic method is an alternative approach where the temperature at which a known composition of solute and solvent becomes a homogeneous solution is determined.[4]

Principle: A series of samples with known, varying concentrations of the solute in the solvent are prepared in sealed tubes. Each tube is then slowly heated while being observed. The temperature at which the last crystal of the solute dissolves is recorded as the saturation temperature for that specific concentration.[4]

Detailed Methodology:

  • Sample Preparation: Accurately weighed amounts of this compound and the organic solvent are placed into a series of glass tubes. The tubes are then sealed to prevent solvent evaporation during heating.

  • Heating and Observation: The sealed tubes are placed in a programmable heating block or a temperature-controlled bath equipped with a stirrer and a viewing window. The temperature is slowly increased at a constant rate (e.g., 0.5 °C/min) while the contents of the tubes are continuously agitated or stirred.

  • Determination of Dissolution Temperature: Each tube is carefully observed to determine the exact temperature at which the last crystal of this compound disappears, indicating the formation of a homogeneous solution. This temperature is recorded for each sample of known composition.

  • Data Analysis: The obtained data points (composition vs. dissolution temperature) are plotted to construct a solubility curve. From this curve, the solubility at any desired temperature within the experimental range can be determined by interpolation.

Visualization of Workflows and Relationships

To aid in the understanding of the experimental process and the underlying principles of solubility, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Analysis cluster_calculation 4. Calculation prep_solute Weigh Solute (this compound) mix Combine Solute and Excess Solvent prep_solute->mix prep_solvent Measure Solvent (Organic Solvent) prep_solvent->mix equilibrate Agitate at Constant Temperature (24-72h) mix->equilibrate separate Filter to Remove Undissolved Solid equilibrate->separate evaporate Evaporate Solvent from a Known Volume of Saturated Solution separate->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (e.g., g/100g solvent) weigh->calculate

Caption: Gravimetric method workflow for solubility determination.

solubility_relationship cluster_solvents Solvent Polarity cluster_solubility PAH Solubility nonpolar Non-Polar (e.g., Toluene, Hexane) high_sol Higher Solubility nonpolar->high_sol Strong van der Waals and π-π interactions polar_aprotic Polar Aprotic (e.g., Acetone, DCM) mod_sol Moderate Solubility polar_aprotic->mod_sol Dipole-induced dipole interactions polar_protic Polar Protic (e.g., Methanol, Ethanol) low_sol Lower Solubility polar_protic->low_sol Strong solvent-solvent H-bonding dominates

Caption: Relationship between solvent polarity and PAH solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, the solubility behavior of its parent compound, anthracene, provides a valuable framework for researchers. The general principle of "like dissolves like" holds true, with higher solubility observed in non-polar aromatic and aliphatic solvents and lower solubility in polar protic solvents. The experimental protocols detailed in this guide, namely the gravimetric and synthetic methods, offer robust approaches for the precise determination of the solubility of this compound in various organic media. Such data is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in both materials science and medicinal chemistry applications. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems of interest to obtain accurate data for their applications.

References

An In-depth Technical Guide to the Crystal Structure of Phenylanthracenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the crystallographic analysis of phenylanthracenes. Due to the limited availability of public domain experimental data on the specific crystal structure of 2-Phenylanthracene, this paper presents a comprehensive analysis of its close isomer, 9-Phenylanthracene, as a representative case study. The guide includes a summary of its crystallographic data, a detailed experimental protocol for single-crystal X-ray diffraction, and a workflow for structure determination. This information is intended to serve as a valuable resource for researchers in the fields of materials science, medicinal chemistry, and drug development who are working with phenylanthracene derivatives.

Introduction

Phenylanthracenes are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique photophysical and electronic properties. These properties make them promising candidates for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes in biological systems. The specific arrangement of molecules in the solid state, i.e., the crystal structure, plays a crucial role in determining the bulk properties of these materials. Therefore, a thorough understanding of their crystal packing, intermolecular interactions, and molecular geometry is essential for the rational design of new materials with tailored functionalities.

Crystallographic Data of 9-Phenylanthracene

The crystal structure of 9-Phenylanthracene has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below. This data is sourced from the Crystallography Open Database (COD) under entry number 7118364.[1]

Unit Cell Parameters
ParameterValue
a6.247 Å
b10.259 Å
c10.779 Å
α84.94°
β76.39°
γ77.39°
Volume656.3 ų
Crystal System and Space Group
ParameterValue
Crystal SystemTriclinic
Space GroupP -1
Space Group Number2
Z2
Data Collection and Refinement
ParameterValue
Radiation typeMo Kα
Wavelength0.71073 Å
Temperature293(2) K
R-factor0.1514

Experimental Protocols

The determination of the crystal structure of a phenylanthracene derivative involves several key steps, from the synthesis and crystallization of the compound to the collection and analysis of X-ray diffraction data.

Synthesis of Phenylanthracenes

The synthesis of phenylanthracenes can be achieved through various organic coupling reactions. A common method is the Suzuki coupling reaction, which involves the reaction of a bromoanthracene with a phenylboronic acid in the presence of a palladium catalyst.

Example Protocol for a Suzuki Coupling Reaction:

  • In a round-bottom flask, dissolve the bromoanthracene derivative and phenylboronic acid in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[2] Several methods can be employed for the crystallization of organic molecules.

Slow Evaporation Method:

  • Dissolve the purified phenylanthracene compound in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to form a nearly saturated solution.

  • Loosely cap the vial containing the solution to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Monitor the vial for the formation of single crystals.

Vapor Diffusion Method:

  • Dissolve the compound in a small amount of a relatively high-boiling-point solvent (the "good" solvent).

  • Place this solution in a small open vial.

  • Place the small vial inside a larger sealed container that contains a small amount of a more volatile solvent in which the compound is less soluble (the "poor" solvent).

  • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[3][4][5]

Data Collection Protocol:

  • A suitable single crystal is selected and mounted on a goniometer head.[5]

  • The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6]

  • As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]

  • The collected data is then processed to determine the unit cell parameters and the intensities of the diffracted beams.

Structure Solution and Refinement:

  • The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

  • The initial structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[5]

  • The final refined structure provides accurate information on bond lengths, bond angles, and intermolecular interactions.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a phenylanthracene compound.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of this compound (e.g., Suzuki Coupling) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization DataCollection Data Collection (Single-Crystal XRD) Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Analysis of Crystal Structure (Bond Lengths, Angles, Packing) StructureRefinement->Analysis

Experimental workflow for crystal structure determination.

Conclusion

This technical guide has provided a comprehensive overview of the crystallographic analysis of phenylanthracenes, with a specific focus on the crystal structure of 9-Phenylanthracene as a representative example due to the current lack of publicly available data for this compound. The detailed crystallographic data and experimental protocols presented herein are intended to aid researchers in the structural characterization of this important class of organic materials. A thorough understanding of the crystal structure is fundamental to establishing structure-property relationships, which is essential for the targeted design and development of novel phenylanthracene-based materials for advanced applications.

References

Spectroscopic Profile of 2-Phenylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenylanthracene, a polycyclic aromatic hydrocarbon of significant interest in materials science and organic electronics. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm)
Anthracene Protons7.0 - 9.0
Phenyl Protons7.2 - 7.8

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Anthracene Carbons120 - 135
Phenyl Carbons125 - 140
Quaternary Carbons130 - 145

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its molecular vibrations. The key absorption bands are characteristic of the aromatic C-H and C=C stretching and bending vibrations.

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H StretchMedium
1620 - 1580Aromatic C=C StretchMedium-Strong
1500 - 1450Aromatic C=C StretchMedium-Strong
900 - 675Aromatic C-H Out-of-Plane BendStrong

Data obtained from the NIST WebBook for a sample prepared as a KBr pellet.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the extended conjugated system. While a complete experimental spectrum with molar absorptivity values is not available, the absorption maxima are expected to be similar to those of other anthracene derivatives.

Table 4: Representative UV-Vis Absorption Maxima for Phenyl-Substituted Anthracenes

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Solvent
~260Not ReportedEthanol
~355Not ReportedEthanol
~375Not ReportedEthanol
~395Not ReportedEthanol

Note: These values are representative of anthracene and its derivatives and may vary for this compound.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra may require a larger number of scans due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR UV UV-Vis Spectrophotometer UV_Prep->UV NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data UV_Data UV-Vis Spectrum UV->UV_Data

Caption: Workflow for the spectroscopic analysis of this compound.

References

Theoretical and Computational Insights into 2-Phenylanthracene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Phenylanthracene, a polycyclic aromatic hydrocarbon (PAH) with significant potential in materials science and as a molecular scaffold in drug development. This document details the electronic, photophysical, and structural properties of this compound, supported by data derived from computational modeling and experimental findings from related anthracene derivatives. Methodologies for its synthesis and characterization are also presented to provide a practical framework for researchers.

Introduction

Anthracene and its derivatives are a well-studied class of organic molecules known for their characteristic fluorescence and semiconducting properties. The introduction of a phenyl substituent at the 2-position of the anthracene core modulates its electronic and photophysical characteristics, making this compound a molecule of interest for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as a core structure in medicinal chemistry. Understanding the fundamental theoretical and computational aspects of this molecule is crucial for the rational design of novel materials and therapeutics.

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the molecular properties of this compound.[1][2][3] These methods allow for the prediction of ground and excited-state geometries, electronic structures, and optical properties.

Ground State Properties

The ground state geometry and electronic properties of this compound and its derivatives are typically calculated using DFT methods. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311G(d,p).[4]

Table 1: Calculated Ground State Properties of Phenylanthracene Derivatives

Property2,6-diphenylanthracene (N-substituted)1,5-diphenylanthracene
HOMO Energy (eV) -5.59 to -5.73Not specified
LUMO Energy (eV) Not specifiedNot specified
HOMO-LUMO Gap (eV) Lowered by N-substitutionInversely correlated with conjugation
Twist Angle (Phenyl-Anthracene) Decreased by 1.6°–39.0° with N-substitutionNot specified
Computational Method DFTDFT/TD-DFT

Note: Data for 2,6-diphenylanthracene and 1,5-diphenylanthracene are used as proxies due to the limited direct data for this compound.

Excited State Properties and Photophysics

TD-DFT calculations are employed to investigate the excited-state dynamics and predict the absorption and emission spectra.[1][5] These calculations are crucial for understanding the fluorescence properties of this compound.

Table 2: Photophysical Properties of Anthracene and its Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τ)Solvent
Anthracene357, 375380, 400, 4250.274.9 nsEthanol
9,10-diphenylanthracene~390~430~0.903.17 - 3.4 nsVarious
Naphthalene-based azo dyes (protonated)475 (excitation)Not specified0.0002 - 0.02<1 ps, ~3 ps, ~13 ps, ~200 psAcetonitrile

Note: Data for parent anthracene and its derivatives are provided for comparative purposes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.

Protocol: Suzuki-Miyaura Cross-Coupling

  • Reactants: 2-Bromoanthracene, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent: A mixture of toluene, ethanol, and water.

  • Procedure: a. To a reaction flask, add 2-bromoanthracene, phenylboronic acid, and K₂CO₃. b. Degas the solvent mixture and add it to the reaction flask. c. Add the palladium catalyst under an inert atmosphere (e.g., Nitrogen or Argon). d. Heat the reaction mixture at reflux for 12-24 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture and perform an aqueous workup. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.

Photophysical Characterization

The photophysical properties of this compound are characterized using UV-Vis absorption and fluorescence spectroscopy.

Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare dilute solutions of this compound in a suitable solvent (e.g., cyclohexane, ethanol) in the concentration range of 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis Absorption Spectroscopy: a. Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm. b. Identify the absorption maxima (λ_abs).

  • Fluorescence Spectroscopy: a. Excite the sample at a wavelength corresponding to an absorption maximum. b. Record the emission spectrum over a suitable wavelength range. c. Identify the emission maxima (λ_em).

  • Fluorescence Quantum Yield Measurement: a. The fluorescence quantum yield (Φf) is determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1M H₂SO₄, Φf = 0.546).[6] b. The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement: a. The fluorescence lifetime (τ) is measured using Time-Correlated Single Photon Counting (TCSPC). b. The sample is excited with a pulsed laser source, and the decay of the fluorescence intensity over time is recorded. c. The decay curve is fitted to an exponential function to determine the lifetime.

Visualization of Methodologies

Computational Workflow

The following diagram illustrates a typical workflow for the computational study of this compound.

computational_workflow start Define Research Question mol_struct Construct this compound In-Silico Model start->mol_struct geom_opt Ground State Geometry Optimization (DFT) mol_struct->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc props_calc Calculate Ground State Properties (HOMO, LUMO, ESP) geom_opt->props_calc td_dft Excited State Calculations (TD-DFT) geom_opt->td_dft data_analysis Data Analysis and Interpretation freq_calc->data_analysis props_calc->data_analysis spec_sim Simulate Absorption & Emission Spectra td_dft->spec_sim spec_sim->data_analysis conclusion Draw Conclusions data_analysis->conclusion experimental_workflow start Synthesis Planning synthesis Suzuki-Miyaura Coupling: 2-Bromoanthracene + Phenylboronic acid start->synthesis workup Reaction Workup and Extraction synthesis->workup purification Purification by Column Chromatography workup->purification char_struct Structural Characterization (NMR, Mass Spectrometry) purification->char_struct char_photo Photophysical Characterization (UV-Vis, Fluorescence) purification->char_photo data_analysis Data Analysis char_struct->data_analysis char_photo->data_analysis report Report Findings data_analysis->report

References

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2-Phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Significance of HOMO and LUMO Energy Levels

The HOMO and LUMO are frontier molecular orbitals, and their energy levels are critical in determining the electronic and optical properties of a molecule. The HOMO is the highest energy molecular orbital occupied by electrons, and its energy level relates to the ionization potential, representing the ease of donating an electron. The LUMO is the lowest energy molecular orbital that is unoccupied, and its energy level corresponds to the electron affinity, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and the wavelength of light it absorbs and emits. In the context of drug development, these electronic properties can be vital for predicting molecular interactions and reactivity.

Quantitative Data Summary for 2-Phenylanthracene and Related Compounds

Due to the absence of specific experimental data for this compound in the reviewed literature, this table provides the HOMO and LUMO energy levels for the parent molecule, anthracene, and a closely related isomer, 9-phenylanthracene. These values serve as a valuable reference point for estimating the electronic properties of this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Anthracene-5.75-2.483.27DFT (B3LYP/6-311G*)
9-PhenylanthraceneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The data for anthracene is derived from computational studies.[3] Specific values for 9-phenylanthracene are not provided in the search results, but it is noted as a closely related isomer.[4]

Experimental Determination of HOMO/LUMO Energy Levels

The primary experimental technique for determining the HOMO and LUMO energy levels of organic molecules is Cyclic Voltammetry (CV).[5][6] This electrochemical method measures the oxidation and reduction potentials of a compound, which are then used to calculate the HOMO and LUMO energies.

Detailed Experimental Protocol for Cyclic Voltammetry

A standard three-electrode system is employed for cyclic voltammetry measurements.[7]

  • Working Electrode: A glassy carbon electrode is commonly used.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typical.

  • Counter Electrode: A platinum wire or foil serves as the auxiliary electrode.

Procedure:

  • Solution Preparation: Prepare a dilute solution (typically 0.1-1.0 mM) of this compound in a suitable, dry, and degassed organic solvent such as dichloromethane or acetonitrile.

  • Supporting Electrolyte: Add a supporting electrolyte, like tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution at a concentration of 0.1 M to ensure sufficient conductivity.

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Scan: Perform the cyclic voltammetry scan by sweeping the potential between two set limits. The scan rate is typically between 20 and 200 mV/s.[6]

  • Data Analysis: The resulting plot of current versus potential, known as a cyclic voltammogram, will show oxidation and reduction peaks. The onset potentials of the first oxidation and reduction waves are used to calculate the HOMO and LUMO energy levels, respectively, often referenced against an internal standard like ferrocene.

Computational Determination of HOMO/LUMO Energy Levels

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.[8][9][10]

Detailed Computational Protocol using DFT

The following outlines a typical workflow for calculating the HOMO and LUMO energies of this compound using a quantum chemistry software package like Gaussian.[11][12]

  • Structure Optimization: The first step is to obtain the optimized molecular geometry of this compound. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: With the optimized structure, a single-point energy calculation is carried out, often with a larger basis set (e.g., 6-311+G(d,p)) for higher accuracy in the electronic properties.

  • Data Extraction: The output of this calculation provides the energies of all the molecular orbitals. The energy of the highest occupied molecular orbital is the HOMO level, and the energy of the lowest unoccupied molecular orbital is the LUMO level. The difference between these two values gives the HOMO-LUMO energy gap.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of HOMO and LUMO energy levels of an organic compound like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_results Results dissolve Dissolve this compound in Solvent add_electrolyte Add Supporting Electrolyte dissolve->add_electrolyte uv_vis UV-Vis Spectroscopy (for Optical Gap) dissolve->uv_vis degas Degas with Inert Gas add_electrolyte->degas cv_scan Cyclic Voltammetry Scan degas->cv_scan voltammogram Analyze Cyclic Voltammogram cv_scan->voltammogram spectrum Analyze Absorption Spectrum uv_vis->spectrum homo_lumo HOMO & LUMO Energy Levels voltammogram->homo_lumo energy_gap Electrochemical & Optical Energy Gaps voltammogram->energy_gap spectrum->energy_gap

Experimental workflow for HOMO/LUMO determination.

References

An In-depth Technical Guide to 2-Phenylanthracene Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the 2-Phenylanthracene Scaffold: this compound and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in the fields of materials science and medicinal chemistry. The core structure, consisting of a phenyl group attached to the 2-position of an anthracene moiety, provides a unique scaffold for the development of novel compounds with tunable photophysical and biological properties. This technical guide offers a comprehensive overview of the synthesis, properties, and potential applications of this compound derivatives and their analogues, with a particular focus on their relevance to drug discovery and development.

Synthesis of this compound Derivatives

The construction of the this compound framework and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This versatile reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

A general and efficient one-pot strategy for the synthesis of phenanthridine, a nitrogenous analogue, involves the Suzuki coupling of an ortho-bromoaldehyde with an ortho-aminophenylboronic acid.[1] While not a direct synthesis of this compound, this methodology highlights the power of the Suzuki coupling in constructing complex aromatic systems. For the direct synthesis of this compound, a typical approach would involve the coupling of 2-bromoanthracene with phenylboronic acid.

A convenient one-step synthesis of 9,10-diarylanthracenes has been described via a bis Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene with various aryl boronic acids in the presence of a palladium(0) catalyst, yielding the desired products in good yields.[2] This approach can be adapted for the synthesis of 2-substituted anthracenes.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for 2-Arylbenzo[b]furan Derivatives (A Model System)

The following protocol for the synthesis of 2-arylbenzo[b]furan derivatives provides a relevant and adaptable methodology for the synthesis of this compound derivatives.[3]

Materials:

  • 2-(4-Bromophenyl)benzofuran (or 2-bromoanthracene for the target synthesis)

  • Appropriate arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) catalyst (e.g., Pd(OAc)₂, or a more specialized catalyst for higher yields)[3]

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol), the palladium(II) catalyst (0.0015 mmol), potassium carbonate (0.1 mmol), and the desired arylboronic acid (0.08 mmol).[3]

  • Dissolve the mixture in a 1:1 (v/v) solution of EtOH and H₂O (6 mL).[3]

  • Stir the resulting suspension at 80 °C for 4 hours.[3]

  • After cooling to room temperature, add brine (10 mL) to the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by thin-layer chromatography to obtain the desired 2-arylbenzo[b]furan derivative.[3]

This protocol can be adapted for the synthesis of this compound by substituting 2-(4-bromophenyl)benzofuran with 2-bromoanthracene and using phenylboronic acid. Optimization of the catalyst, base, solvent, and reaction temperature may be necessary to achieve high yields of the desired this compound derivative.

Photophysical Properties

Anthracene derivatives are well-known for their fluorescent properties, making them valuable in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The substitution pattern on the anthracene core significantly influences their absorption and emission characteristics.

The photophysical properties of benzannelated enediynes, which share some structural similarities with functionalized anthracenes, are sensitive to substitutions at both the core and the periphery of the chromophore.[4] The introduction of donor and acceptor substituents can significantly enhance two-photon absorption.[4]

Table 1: Photophysical Data of Selected Anthracene Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Fluorescence Quantum Yield (Φ_f)Reference
Anthracene355, 375380, 401, 42525 - 50~0.3
9,10-Diphenylanthracene37342653~1.0
2-Aminoanthracene336513177Not specified
6 (a peri-substituted acyl pyrrolyl naphthalene)389 ± 3Varies with solventVaries0.21 ± 0.02 (in ethanol)[5]

Data for Anthracene, 9,10-Diphenylanthracene, and 2-Aminoanthracene are representative and can vary with solvent and experimental conditions.

Biological Activity and Potential in Drug Development

While research specifically focused on the biological activities of this compound derivatives is still emerging, studies on structurally related compounds, such as phenanthrene and 2-phenylnaphthalene derivatives, provide valuable insights into their potential as anticancer agents.

Cytotoxicity against Cancer Cell Lines

Phenanthrene derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, novel phenstatin analogues with a 2-naphthyl moiety have been synthesized and evaluated for their tubulin polymerization inhibiting and cytotoxic activities. Similarly, new naphthalene-containing enamides have shown outstanding cytotoxic activity against the Huh-7 hepatocellular carcinoma cell line, with IC50 values in the low micromolar range.[6]

A series of 2-phenylnaphthalene derivatives with hydroxyl groups have been synthesized and evaluated for their cytotoxicity against the MCF-7 human breast cancer cell line.[7][8] The structure-activity relationship (SAR) studies revealed that the position of the hydroxyl groups significantly influences the cytotoxic activity.[7][8] One of the most potent compounds, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), exhibited an IC50 value of 4.8 μM against MCF-7 cells.[7][8]

Table 2: Cytotoxicity Data (IC50) of Selected 2-Phenylnaphthalene and Naphthalene-Enamide Analogues

CompoundCancer Cell LineIC50 (µM)Reference
6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h)MCF-7 (Breast)4.8[7][8]
Naphthalene-enamide analog 5fHuh-7 (Liver)2.62[6]
Naphthalene-enamide analog 5gHuh-7 (Liver)3.37[6]
Doxorubicin (Control)Huh-7 (Liver)7.20[6]
Mechanism of Action: Apoptosis and Cell Cycle Arrest

The anticancer activity of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle progression in cancer cells.

Studies on 2-phenylnaphthalene derivatives have shown that they can induce apoptosis through the promotion of Fas expression, increased activity of PARP and caspases (-7, -8, and -9), and an increased Bax/Bcl-2 ratio.[7][8] Furthermore, these compounds can induce cell cycle arrest at the S and G2/M phases by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[7][8]

The planar structure of phenanthrene and its derivatives suggests that they may act as DNA intercalating agents, disrupting DNA replication and transcription.[9] Some derivatives have also been shown to inhibit topoisomerase I/II, enzymes crucial for DNA topology maintenance during cell division.[9][10]

Signaling Pathways

The precise signaling pathways modulated by this compound derivatives are still under investigation. However, based on the mechanisms of action of related compounds, several key cancer-related pathways are likely to be involved. Flavonoids, another class of natural compounds, are known to interfere with important pathways like PI3K/Akt, NF-κB, and MAPKs, and regulate key signaling molecules like Bcl-2 family proteins, caspases, cyclins, and CDKs.[11]

A hypothetical signaling pathway for the induction of apoptosis by a this compound analogue is depicted below. This pathway integrates findings from studies on related compounds and represents a plausible mechanism of action.

apoptosis_pathway ext_stimulus This compound Analogue fas_receptor Fas Receptor ext_stimulus->fas_receptor bax Bax ext_stimulus->bax activation bcl2 Bcl-2 ext_stimulus->bcl2 inhibition caspase8 Caspase-8 fas_receptor->caspase8 bid BID caspase8->bid caspase3 Caspase-3 caspase8->caspase3 tbid tBID bid->tbid cleavage mitochondrion Mitochondrion tbid->mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical extrinsic and intrinsic apoptosis pathways induced by a this compound analogue.

Experimental Workflows

Cytotoxicity Assay

A standard method for evaluating the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_compound Add serial dilutions of This compound derivative incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 value measure->analyze end End analyze->end

Caption: Standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a generalized procedure and may require optimization for specific cell lines and compounds.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9] Include appropriate controls (vehicle control, untreated cells, and a blank).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[12]

Conclusion and Future Directions

This compound derivatives and their analogues represent a promising class of compounds with tunable photophysical and biological properties. While research into their therapeutic potential is still in its early stages, the available data on related structures suggest that these compounds warrant further investigation as potential anticancer agents. Future research should focus on the synthesis of a diverse library of this compound derivatives, comprehensive evaluation of their cytotoxicity against a broad panel of cancer cell lines, and detailed mechanistic studies to elucidate the specific signaling pathways they modulate. The development of structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.

References

An In-depth Technical Guide on the Reactivity and Stability of 2-Phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylanthracene, a polycyclic aromatic hydrocarbon (PAH), exhibits a unique combination of reactivity and stability that makes it a molecule of significant interest in materials science and drug development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, with a detailed focus on its reactivity profile and stability under various conditions. Key reactions, including photodimerization, oxidation, and thermal decomposition, are discussed in depth. This document synthesizes available data to present a clear understanding of the molecule's behavior, supported by detailed experimental protocols and logical pathway diagrams to facilitate further research and application.

Introduction

Anthracene and its derivatives are a class of compounds extensively studied for their applications in organic electronics, fluorescent probes, and as building blocks for more complex molecular architectures.[1] The introduction of a phenyl substituent at the 2-position of the anthracene core significantly influences its electronic properties, steric hindrance, and ultimately, its reactivity and stability.[2] Understanding these characteristics is crucial for harnessing the full potential of this compound in various scientific and industrial applications. This guide aims to provide a detailed technical overview for researchers, scientists, and professionals in drug development, summarizing the current knowledge on the reactivity and stability of this specific isomer.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties form the basis for understanding its behavior in different environments and reaction conditions.

PropertyValueReference
Molecular Formula C₂₀H₁₄
Molecular Weight 254.33 g/mol
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in non-polar organic solvents

Stability of this compound

Computational studies suggest that the substitution of a phenyl group at the 2-position of anthracene results in a more stable species compared to substitutions at other positions.[2] This enhanced stability can be attributed to the electronic interactions between the phenyl ring and the anthracene core.

Thermal Stability
Photostability

Like other PAHs, this compound is susceptible to photodegradation upon exposure to ultraviolet (UV) radiation.[7][8] The primary photochemical reaction for many anthracene derivatives is photodimerization, which will be discussed in detail in the reactivity section.[9][10] The rate and extent of photodegradation are influenced by factors such as the solvent polarity, the presence of oxygen, and the wavelength of irradiation.[7][11]

Reactivity of this compound

The reactivity of the anthracene core is characterized by its susceptibility to reactions at the 9 and 10 positions.[12] The phenyl substituent at the 2-position can modulate this reactivity through electronic and steric effects.

Photodimerization

One of the most characteristic reactions of anthracene and its derivatives is the [4+4] photodimerization upon exposure to UV light.[9] This reaction involves the cycloaddition of two anthracene molecules at their 9 and 10 positions to form a dimer. This process leads to a loss of the extended π-conjugation and, consequently, a change in the spectroscopic properties of the molecule. The photodimerization process is often reversible, with the dimer dissociating back to the monomers upon heating or irradiation at a different wavelength.[9]

Photodimerization Monomer1 This compound (S₀) ExcitedMonomer Excited this compound (S₁) Monomer1->ExcitedMonomer UV light (hν) Monomer2 This compound (S₀) Dimer Photodimer Monomer2->Dimer [4+4] Cycloaddition ExcitedMonomer->Dimer [4+4] Cycloaddition Dimer->Monomer1 Heat (Δ) or UV light (hν') Dimer->Monomer2

Caption: General signaling pathway for the photodimerization of this compound.

Oxidation

This compound can undergo oxidation reactions, particularly in the presence of oxidizing agents or under photochemical conditions in the presence of oxygen. The central ring (positions 9 and 10) is the most susceptible to oxidation, which can lead to the formation of endoperoxides and subsequently anthraquinones.[10][13] The oxidation of 2-alkylanthracene to 2-alkylanthraquinone has been demonstrated using systems like H₂O₂/HCl.[14] A similar reactivity is expected for this compound. The proposed mechanism often involves the formation of radical intermediates.[15]

OxidationPathway Reactant This compound Intermediate1 Radical Cation Reactant->Intermediate1 Oxidizing Agent Intermediate2 Endoperoxide Intermediate1->Intermediate2 + O₂ Product 2-Phenylanthraquinone Intermediate2->Product Rearrangement

Caption: Simplified logical relationship for the oxidation of this compound.

Electrophilic Substitution

While addition reactions at the 9,10-positions are common for anthracene, electrophilic substitution can also occur, though it is less favored than for benzene. The phenyl substituent at the 2-position will influence the regioselectivity of such reactions.

Experimental Protocols

The following sections provide generalized experimental protocols for key reactions involving anthracene derivatives, which can be adapted for this compound.

Synthesis of this compound

The synthesis of substituted anthracenes can be achieved through various methods, including Suzuki coupling reactions.[1]

Protocol: Suzuki Coupling for the Synthesis of this compound

  • Reactants: 2-Bromoanthracene, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent: A suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Procedure: a. Combine 2-bromoanthracene, phenylboronic acid, and the base in a round-bottom flask. b. Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. c. Add the palladium catalyst to the reaction mixture. d. Heat the mixture to reflux under an inert atmosphere. e. Monitor the reaction progress using thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Perform an aqueous workup and extract the product with an organic solvent. h. Purify the crude product using column chromatography on silica gel. i. Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.

SynthesisWorkflow Start Reactants: 2-Bromoanthracene, Phenylboronic acid, Catalyst, Base Reaction Suzuki Coupling Reaction (Reflux in Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Product Pure this compound Characterization->Product

Caption: Experimental workflow for the synthesis of this compound via Suzuki coupling.

Photodimerization Study

The photodimerization of this compound can be monitored using UV-Vis spectroscopy.

Protocol: Monitoring Photodimerization by UV-Vis Spectroscopy

  • Materials: this compound, spectroscopic grade solvent (e.g., cyclohexane or acetonitrile), UV-Vis spectrophotometer, quartz cuvette, and a UV lamp with a specific wavelength output (e.g., 365 nm).

  • Procedure: a. Prepare a solution of this compound of known concentration in the chosen solvent. b. Transfer the solution to a quartz cuvette. c. Record the initial UV-Vis absorption spectrum of the solution. d. Irradiate the sample with the UV lamp for a set period. e. Record the UV-Vis spectrum again. f. Repeat steps d and e at regular time intervals. g. The decrease in the absorbance of the characteristic monomer peaks over time indicates the progress of the photodimerization reaction. h. The kinetic data can be analyzed to determine the reaction rate.

Oxidation Study

The oxidation of this compound can be carried out using various oxidizing agents, and the products can be analyzed by chromatographic and spectroscopic methods.

Protocol: Oxidation with Hydrogen Peroxide

  • Reactants: this compound, hydrogen peroxide, and a catalyst/acid (e.g., HCl).

  • Solvent: A suitable organic solvent.

  • Procedure: a. Dissolve this compound in the solvent in a reaction flask. b. Add the hydrogen peroxide and catalyst. c. Stir the reaction mixture at a controlled temperature. d. Monitor the reaction by TLC. e. After the reaction is complete, quench any remaining oxidizing agent. f. Work up the reaction mixture and extract the products. g. Purify the products by chromatography. h. Identify the products (e.g., 2-phenylanthraquinone) using NMR, IR, and mass spectrometry.

Quantitative Data Summary

While specific quantitative kinetic and thermodynamic data for this compound are limited in the publicly available literature, the following table summarizes relevant data for anthracene and its derivatives to provide a comparative context.

ReactionCompoundParameterValueReference
Thermal Decomposition AnthraceneApparent Activation Energy (for H₂ formation)148.0 kJ mol⁻¹[4]
Photodegradation AnthraceneQuantum Yield (in polar medium)Varies with conditions[7]
Oxidation AnthraceneActivation Energy (with hydroxyl radicals)51.3 kJ/mol[15]
Biodegradation Anthracene% Mineralization (after 6 days)45%[16]
Biodegradation Phenanthrene% Mineralization (after 6 days)52%[16]

Conclusion

This compound is a molecule with a rich and complex reactivity profile, governed by the interplay of its extended aromatic system and the electronic and steric influence of the phenyl substituent. Its stability, particularly its enhanced thermodynamic stability as suggested by computational studies, makes it an attractive candidate for various applications. The primary modes of reactivity include photodimerization and oxidation, which can be controlled and manipulated through careful selection of reaction conditions. While a comprehensive quantitative understanding of the kinetics and thermodynamics of this compound's reactions is still an area for further research, this guide provides a solid foundation based on the known chemistry of anthracene and its derivatives. The detailed experimental protocols and logical pathway diagrams presented herein are intended to facilitate and inspire future investigations into this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction in the Synthesis of 2-Phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids make it an invaluable method for the synthesis of biaryls, polyaryls, and other complex organic molecules. This document provides detailed application notes and experimental protocols for the synthesis of 2-Phenylanthracene, a polycyclic aromatic hydrocarbon with significant potential in materials science and as a structural motif in medicinal chemistry. The protocol described herein focuses on the palladium-catalyzed coupling of 2-bromoanthracene with phenylboronic acid.

Reaction Principle

The synthesis of this compound via the Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (2-bromoanthracene) with an organoboron compound (phenylboronic acid) in the presence of a base.[1] The catalytic cycle, a well-established mechanism, consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromoanthracene), forming a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) transfers its organic group to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromoanthracene and phenylboronic acid using a palladium catalyst.

Materials:

  • 2-Bromoanthracene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Standard glassware

Procedure:

  • To a round-bottom flask, add 2-bromoanthracene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent mixture of toluene (10 mL) and water (2.5 mL).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours.[3] Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

  • Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to obtain pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Starting Amount (mmol)Equivalents
2-Bromoanthracene257.131.01.0
Phenylboronic acid121.931.21.2
This compound254.33--

Table 2: Typical Reaction Conditions and Yields for Aryl Bromide Suzuki Coupling

CatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O90-10012-2470-90
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂OReflux1280-95
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O1008-1685-98

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 3: Characterization Data for this compound

PropertyValue
Appearance White to off-white solid
Melting Point 207-208 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.51 (s, 1H), 8.45 (s, 1H), 8.08 (d, J = 8.6 Hz, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.95 (d, J = 8.9 Hz, 1H), 7.82 (dd, J = 8.9, 1.9 Hz, 1H), 7.75 (d, J = 7.3 Hz, 2H), 7.53-7.46 (m, 4H), 7.39 (t, J = 7.4 Hz, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 140.9, 137.8, 132.0, 131.8, 131.0, 130.2, 129.0, 128.8, 128.3, 128.2, 127.4, 127.3, 126.3, 126.0, 125.8, 125.4, 125.3.
IR (KBr, cm⁻¹) 3055, 1620, 1598, 1488, 885, 765, 698

Note: NMR and IR data are predicted based on known spectra of similar compounds and may vary slightly.[4][5]

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Bromoanthracene (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal ArBOH2 Phenylboronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Transmetal PdII_Ar_Ar_complex Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar_complex RedElim Reductive Elimination PdII_Ar_Ar_complex->RedElim RedElim->Pd0 Catalyst Regeneration ArAr This compound (Ar-Ar') RedElim->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start: 2-Bromoanthracene, Phenylboronic Acid, Pd(OAc)₂, PPh₃, K₂CO₃ Reaction Suzuki Coupling Reaction (Toluene/H₂O, Reflux, 12-24h) Start->Reaction Workup Aqueous Workup & Extraction (Ethyl Acetate) Reaction->Workup Drying Drying and Concentration (Anhydrous MgSO₄, Rotary Evaporation) Workup->Drying Purification Column Chromatography (Silica Gel, Hexanes/EtOAc) Drying->Purification Characterization Characterization (NMR, IR, Melting Point) Purification->Characterization Product Final Product: This compound Characterization->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Alkynyl-phenylanthracene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-alkynyl-phenylanthracene derivatives using the Sonogashira cross-coupling reaction. This powerful and versatile reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, offering a robust methodology for creating complex molecular architectures.[1][2] The synthesized 2-alkynyl-phenylanthracene compounds are of significant interest in materials science due to their unique photophysical properties and have potential applications in organic electronics.[3] Furthermore, related polyalkynylated anthracene derivatives have been investigated for their cytotoxic potential, making this class of compounds relevant to drug discovery and development.

Introduction to Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][4] The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups, making it a valuable tool in organic synthesis.[1][4] The general transformation is depicted in Figure 1.

General Sonogashira Coupling Reaction

Figure 1. General scheme of the Sonogashira coupling reaction.

The synthesis of 2-alkynyl-phenylanthracene derivatives typically involves the coupling of a 2-haloanthracene (e.g., 2-bromoanthracene) with a substituted phenylacetylene. The choice of catalyst, solvent, base, and reaction conditions can be optimized to achieve high yields of the desired product. Both traditional copper-co-catalyzed and copper-free protocols can be employed.[3]

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling reaction to synthesize various alkynyl-aromatic compounds, including those with structural similarities to 2-alkynyl-phenylanthracene. The yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-Bromoanthracene(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIEt₃NToluene70Good[5] (qualitative)
2IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF/DMA75<2 (batch)[6]
34-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂DiisopropylamineTHFRTHigh[1] (qualitative)
42-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂Et₃NIonic Liquid5596[7]
54-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂Et₃NIonic Liquid5595[7]
66-Bromoquinoline derivativePhenylacetylenePd(OAc)₂ / PPh₃Et₃NToluene/Water10042-88[8]
7o-IodoanilinesPhenylacetylenes(PPh₃)₂CuBH₄DBU-120>99[9]
8Aryl IodidesPhenylacetyleneCuI / 3-PphenK₂CO₃Water100Good[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-alkynyl-phenylanthracene derivatives via Sonogashira coupling. Two primary protocols are presented: a traditional copper-co-catalyzed method and a copper-free alternative.

Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a general procedure adapted from established methods for the Sonogashira coupling of aryl halides with terminal alkynes.[1][3][4]

Materials:

  • 2-Bromoanthracene (1.0 eq)

  • Substituted Phenylacetylene (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2 - 5 eq)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromoanthracene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous and degassed solvent, followed by the amine base.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the substituted phenylacetylene dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for substrates that may be sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[10]

Materials:

  • 2-Bromoanthracene (1.0 eq)

  • Substituted Phenylacetylene (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 eq)

  • Phosphine ligand (e.g., PPh₃, P(t-Bu)₃) (0.02 - 0.1 eq)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like pyrrolidine)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or Dimethylformamide (DMF))

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2-bromoanthracene, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous and degassed solvent and the base.

  • Stir the mixture for 15-20 minutes at room temperature.

  • Add the substituted phenylacetylene to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Sonogashira Coupling Mechanism

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd_complex Transmetalation cu_acetylide Cu-C≡CR alkynyl_pd_complex->pd0 product Ar-C≡CR alkynyl_pd_complex->product Reductive Elimination cu_x CuX cu_x->cu_acetylide cu_acetylide->pd_complex alkyne R-C≡CH alkyne->cu_acetylide base Base base->alkyne Experimental_Workflow arrow arrow start Start: Assemble Reactants reaction_setup Reaction Setup: - 2-Haloanthracene - Phenylacetylene - Catalyst & Co-catalyst - Base & Solvent start->reaction_setup reaction Sonogashira Coupling Reaction (Heating and Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring workup Work-up: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization: - NMR - Mass Spectrometry - etc. purification->characterization end Final Product: 2-Alkynyl-phenylanthracene characterization->end

References

Application Note: Purification of 2-Phenylanthracene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylanthracene is a polycyclic aromatic hydrocarbon (PAH) that serves as a crucial building block in the synthesis of advanced materials for organic electronics and as a scaffold in medicinal chemistry. The synthesis of this compound often yields a crude product containing unreacted starting materials, isomers, and other by-products. High purity is essential for its subsequent applications, particularly in drug development where impurities can lead to undesirable biological activity or interfere with material properties.[1] Column chromatography is a fundamental, reliable, and widely used technique for the purification of organic compounds, offering efficient separation based on the differential adsorption of components to a stationary phase.[2][3][4]

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differing affinities for the stationary phase and the mobile phase.[5] In this normal-phase chromatography setup, a polar stationary phase (silica gel) is used with a relatively non-polar mobile phase (eluent).[3][5] Non-polar compounds, like this compound, have a lower affinity for the polar silica gel and will travel through the column more quickly with the mobile phase. More polar impurities will adsorb more strongly to the silica gel and elute later.[6] By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation between the target compound and impurities can be achieved.[5]

Data Presentation

The following table summarizes the typical parameters for the purification of this compound by column chromatography. The optimal conditions may require some optimization based on the specific impurity profile of the crude mixture.

ParameterDescriptionTypical Value / Range
Stationary Phase Adsorbent used for separation.Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography).[2]
Mobile Phase (Eluent) Solvent system to carry the compound through the column.Gradient of Hexane and Dichloromethane (DCM) or Hexane and Ethyl Acetate.[7][8]
Initial Eluent 100% Hexane or Hexane:DCM (e.g., 98:2 v/v)
Final Eluent Hexane:DCM (e.g., 90:10 v/v) or Hexane:Ethyl Acetate (e.g., 95:5 v/v)
Optimal TLC Rf Retention factor on a TLC plate for good separation.~0.2 - 0.4 (in the elution solvent)
Expected Purity Purity of the isolated product.>98% (as determined by HPLC or NMR)
Typical Recovery The percentage of pure product recovered from the crude material.85-95%

Experimental Protocol

This protocol details the purification of approximately 1 gram of crude this compound. Adjust quantities accordingly for different scales.

1. Materials and Reagents

  • Glassware: Chromatography column (e.g., 40-60 mm diameter, 400-600 mm length), round-bottom flasks, beakers, Erlenmeyer flasks, test tubes for fraction collection, separatory funnel (for gradient elution).

  • Crude Sample: 1 g of crude this compound.

  • Stationary Phase: Silica gel (e.g., 80-100 g, 230-400 mesh for flash chromatography).[2]

  • Mobile Phase Solvents:

    • n-Hexane (HPLC grade)

    • Dichloromethane (DCM) (HPLC grade)

  • Other: Sand (washed), cotton or glass wool, TLC plates (silica gel coated), TLC chamber, UV lamp (254 nm), capillary tubes, rotary evaporator.

2. Column Preparation (Wet Slurry Method)

  • Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column outlet.[8]

  • Add Sand: Add a thin layer (approx. 1 cm) of sand over the plug to create an even base.[8]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. In a separate flask, measure a suitable volume of the initial, least polar eluent (e.g., 100% hexane). Add the silica gel to the solvent while swirling to create a uniform slurry without clumps.[8]

  • Pack the Column: Clamp the column vertically. Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure the silica packs down evenly and to dislodge any air bubbles.[8]

  • Equilibrate: Once all the silica has settled, add a final thin layer (approx. 1 cm) of sand on top to prevent the stationary phase from being disturbed during solvent addition.[1][8] Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.[6]

3. Sample Loading (Dry Loading Method)

  • Dissolve Crude Product: Dissolve the 1 g of crude this compound in a minimal amount of a suitable solvent like dichloromethane (DCM) (approx. 5-10 mL).

  • Adsorb onto Silica: In a round-bottom flask, add 2-3 g of silica gel to the dissolved sample.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is the sample-adsorbed silica.

  • Load the Column: Carefully add the sample-adsorbed silica as a uniform layer on top of the sand at the top of the packed column.

4. Elution and Fraction Collection

  • Begin Elution: Carefully add the initial eluent (e.g., 100% Hexane) to the column. Open the stopcock and begin collecting the eluate in test tubes or small flasks (fractions of 10-20 mL). If using pressure (flash chromatography), apply gentle air pressure to achieve a steady flow rate.[2][9]

  • Gradient Elution: Start with the least polar solvent (100% Hexane) and gradually increase the polarity. This can be done by slowly adding a more polar solvent (DCM) to the hexane in the solvent reservoir. A typical gradient might be:

    • Fractions 1-10: 100% Hexane

    • Fractions 11-30: Hexane:DCM (98:2)

    • Fractions 31-50: Hexane:DCM (95:5)

    • Continue increasing DCM concentration if the product does not elute.

  • Collect Fractions: Systematically collect fractions and keep them organized in order.[3]

5. Monitoring by Thin-Layer Chromatography (TLC)

  • Spot the Plate: Using a capillary tube, spot small amounts of the collected fractions onto a TLC plate. Also spot the crude starting material and, if available, a pure standard of this compound for reference.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., Hexane:DCM 9:1).

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). This compound will appear as a fluorescent spot.

  • Identify Pure Fractions: Compare the Rf values of the spots from the collected fractions. Combine the fractions that contain only the single spot corresponding to pure this compound.

6. Product Isolation

  • Combine Fractions: Pool the identified pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove Solvent: Remove the solvent using a rotary evaporator.

  • Dry the Product: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine Yield and Purity: Weigh the final product to calculate the recovery yield. Assess its purity using analytical techniques such as NMR, HPLC, or melting point determination.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound using column chromatography.

G cluster_0 prep 1. Column Preparation slurry Prepare Silica Slurry in Hexane pack Pack Column & Equilibrate slurry->pack sample 2. Sample Loading dissolve Dissolve Crude Product in DCM adsorb Adsorb onto Silica Gel dissolve->adsorb load Load onto Column adsorb->load elution 3. Elution & Collection elute Elute with Hexane -> DCM Gradient collect Collect Fractions Sequentially elute->collect analysis 4. Analysis tlc Monitor Fractions by TLC combine Combine Pure Fractions tlc->combine isolation 5. Product Isolation evap Evaporate Solvent (Rotovap) dry Dry Under Vacuum evap->dry product Pure this compound dry->product

Caption: Workflow for the purification of this compound.

References

Application Note and Protocol for High-Purity 2-Phenylanthracene Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Phenylanthracene to high purity using vacuum sublimation. High-purity this compound is crucial for applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs), and as a fluorescent probe in various research settings.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) known for its characteristic blue fluorescence. In the field of organic electronics, the purity of materials is paramount as impurities can significantly degrade device performance and lifespan. Sublimation is a superior purification technique for many organic materials, including PAHs, as it effectively removes non-volatile and less volatile impurities without the use of solvents. This protocol outlines a laboratory-scale vacuum sublimation procedure for obtaining high-purity this compound.

Physical and Thermal Properties

A summary of the physical and thermal properties of this compound and the related compound anthracene is presented in Table 1. This data is essential for determining the optimal sublimation conditions.

PropertyThis compoundAnthracene (for comparison)
Molecular Formula C₂₀H₁₄C₁₄H₁₀
Molecular Weight 254.33 g/mol 178.23 g/mol
Appearance White to yellow crystalline solidColorless solid
Melting Point 207-207.5 °C215 °C
Enthalpy of Sublimation Not explicitly found98.5 ± 3.3 kJ/mol (over 322–348 K)[1]

Experimental Protocol: Vacuum Sublimation of this compound

This protocol is based on general procedures for the sublimation of anthracene derivatives and aims to yield high-purity crystalline this compound.[2]

Materials:

  • Crude this compound (≥98% purity)

  • Sublimation apparatus (glass tube with a cold finger condenser)

  • High-vacuum pump (<1 mbar)

  • Heating mantle or oil bath

  • Temperature controller and thermocouple

  • Schlenk line or similar inert gas manifold

  • Spatula

  • Analytical balance

Procedure:

  • Preparation of the Sublimation Apparatus:

    • Thoroughly clean and dry all glassware.

    • Lightly grease the ground glass joints to ensure a good vacuum seal.

  • Loading the Sample:

    • Weigh approximately 100-500 mg of crude this compound and place it at the bottom of the sublimation tube.

  • Assembling the Apparatus:

    • Insert the cold finger into the sublimation tube.

    • Connect the apparatus to a Schlenk line.

  • Evacuation and Purging:

    • Evacuate the sublimation apparatus to a pressure of <1 mbar.

    • Backfill the apparatus with an inert gas (e.g., nitrogen or argon).

    • Repeat this evacuation and backfilling cycle three times to remove residual air and moisture.[2]

  • Sublimation:

    • With the apparatus under a dynamic vacuum (<1 mbar), begin circulating a coolant (e.g., tap water at ~23 °C) through the cold finger.[2]

    • Gradually heat the bottom of the sublimation tube using a heating mantle or oil bath.

    • Slowly increase the temperature to the sublimation temperature of this compound. Based on its melting point and data for similar compounds, a starting temperature range of 180-200 °C is recommended.

    • Monitor the apparatus for the appearance of crystalline material on the cold finger. Adjust the temperature as necessary to achieve a steady rate of sublimation without melting or decomposition of the starting material.

  • Collection of Purified Product:

    • Continue the sublimation until a sufficient amount of purified material has collected on the cold finger, or until the crude material is depleted.

    • Turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Carefully vent the apparatus with an inert gas.

    • Gently remove the cold finger from the sublimation tube.

    • Scrape the purified crystalline this compound from the cold finger onto a pre-weighed collection vessel using a clean spatula.

  • Characterization:

    • Determine the yield of the sublimed material.

    • Characterize the purity of the sublimed this compound using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and fluorescence spectroscopy.

Expected Results

The sublimation process is expected to yield a highly pure crystalline product. The quantitative parameters of the sublimation process can be summarized as follows:

ParameterExpected Value/Range
Sublimation Temperature 180 - 200 °C
Pressure < 1 mbar[2]
Duration 2 - 6 hours (dependent on scale)
Expected Yield > 80%
Purity (Post-Sublimation) > 99.5%

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle this compound with care, as polycyclic aromatic hydrocarbons may have toxic properties.

  • Exercise caution when working with high vacuum and heated glassware.

Diagrams

Sublimation_Workflow Start Start: Crude This compound Load Load Sample into Sublimation Apparatus Start->Load Assemble Assemble Apparatus (Cold Finger) Load->Assemble Evacuate Evacuate and Purge with Inert Gas Assemble->Evacuate Heat Heat under Vacuum (180-200 °C, <1 mbar) Evacuate->Heat Sublime Sublimation Occurs Heat->Sublime Cool Cool to Room Temperature Sublime->Cool Vent Vent with Inert Gas Cool->Vent Collect Collect Purified Crystals Vent->Collect Characterize Characterize Purity (HPLC, GC-MS, DSC) Collect->Characterize End End: High-Purity This compound Characterize->End

Caption: Experimental workflow for the vacuum sublimation of this compound.

Logical_Relationship sub_parameters Sublimation Parameters temp Temperature sub_parameters->temp pressure Pressure sub_parameters->pressure purity High Purity Product temp->purity pressure->purity oled Improved OLED Performance purity->oled

Caption: Relationship between sublimation parameters, product purity, and application performance.

References

Application Notes and Protocols for 2-Phenylanthracene as a Blue Emitter in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylanthracene is a promising candidate for a blue-emitting material in Organic Light-Emitting Diodes (OLEDs). Its rigid anthracene core provides high photoluminescence quantum efficiency and good thermal stability, while the phenyl substituent can be used to tune the material's electronic properties and solid-state morphology. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its application as a blue emitter in OLEDs.

Data Presentation

The performance of OLEDs is highly dependent on the device architecture and the specific materials used. While comprehensive data for this compound as a primary emitter is not widely published, the following tables summarize the performance of a closely related derivative and provide a comparison with other blue-emitting anthracene derivatives.

Table 1: Performance of a this compound Derivative in a Neat Emissive Layer

ParameterValueReference Compound
Maximum External Quantum Efficiency (EQEmax) 4.2%PhAn-Xn
Maximum Luminance 4110 cd/m²PhAn-Xn
CIE Coordinates (x, y) (0.16, 0.06)PhAn-Xn
Operational Lifetime (LT50) Not Reported-

Note: PhAn-Xn is a xanthene-anthracene-based derivative of this compound.

Table 2: Comparative Performance of Blue-Emitting Anthracene Derivatives in OLEDs

Emitter Name/StructureHost MaterialMax. EQE (%)Max. Luminance (cd/m²)CIE (x, y)Lifetime (LT50/LT95) [hours]
TPA-TAn-DMAC Non-doped4.9> 10,000(0.14, 0.18)Not Reported[1]
Cz-TAn-DMAC Doped4.8Not Reported(0.15, 0.08)Not Reported[1]
9,10-bis(4-tert-butylphenylethynyl)anthracene derivative Not ReportedNot Reported1143Not ReportedNot Reported[1]
B-N-S-3 (TTA host) ANDN6.7Not ReportedNot Reported136 (LT95) at 1000 cd/m²
PPITPh-based emitter Non-doped11.83Not Reported(x, 0.07)48.4 (LT50) at 100 cd/m²

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromoanthracene and phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromoanthracene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoanthracene (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and ethanol (4:1 v/v).

  • Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture by bubbling with argon for 20-30 minutes.

  • To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) under an argon atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Fabrication of a this compound-Based OLED

This protocol outlines the fabrication of a multi-layer OLED using this compound as the blue-emitting layer via thermal evaporation.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • This compound (emitter)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • Detergent, deionized water, acetone, isopropanol for cleaning

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven and then treat them with UV-ozone for 10-15 minutes to improve the ITO work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers onto the ITO substrate. A typical device architecture is as follows:

      • HIL: HAT-CN (10 nm)

      • HTL: NPB (40 nm)

      • EML: this compound (20 nm)

      • ETL: TPBi (30 nm)

    • Control the deposition rate and thickness of each layer using a quartz crystal monitor.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the EIL (LiF, 1 nm) followed by the metal cathode (Al, 100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from moisture and oxygen.

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_catalyst Catalyst System 2-Bromoanthracene 2-Bromoanthracene Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Bromoanthracene->Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Suzuki-Miyaura Coupling Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Suzuki-Miyaura Coupling K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Suzuki-Miyaura Coupling Workup & Extraction Workup & Extraction Suzuki-Miyaura Coupling->Workup & Extraction Column Chromatography Column Chromatography Workup & Extraction->Column Chromatography This compound Product This compound Product Column Chromatography->this compound Product

Caption: Workflow for the synthesis of this compound.

OLED Fabrication Workflow

G OLED Fabrication Workflow ITO Substrate Cleaning ITO Substrate Cleaning Organic Layer Deposition Organic Layer Deposition ITO Substrate Cleaning->Organic Layer Deposition High Vacuum Cathode Deposition Cathode Deposition Organic Layer Deposition->Cathode Deposition Maintain Vacuum Encapsulation Encapsulation Cathode Deposition->Encapsulation Glovebox Device Characterization Device Characterization Encapsulation->Device Characterization

Caption: General workflow for OLED device fabrication.

Energy Level Diagram of a this compound-Based OLED

G Energy Level Diagram cluster_homo HOMO Levels cluster_lumo LUMO Levels Anode (ITO) Anode (ITO) -4.7 eV HIL HIL homo_htl -5.4 eV Anode (ITO)->homo_htl Hole Injection HTL HTL (NPB) EML EML (this compound) ETL ETL (TPBi) EIL EIL Cathode (Al) Cathode (Al) -4.2 eV lumo_etl -2.7 eV Cathode (Al)->lumo_etl Electron Injection homo_hil -5.9 eV homo_eml ~ -5.6 eV* homo_htl->homo_eml homo_etl -6.2 eV lumo_hil -2.4 eV lumo_htl -2.4 eV lumo_eml ~ -2.5 eV* lumo_eml->homo_eml Recombination & Emission lumo_etl->lumo_eml note *Estimated values for this compound based on anthracene.

Caption: Energy level diagram of the OLED device.

References

Application Notes and Protocols for the Fabrication of 2-Phenylanthracene Based Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and solid-state lighting applications due to their high contrast, wide viewing angles, and thin form factors. Anthracene and its derivatives are a significant class of organic semiconductors known for their strong blue fluorescence, making them excellent candidates for the emissive layer in OLEDs. 2-Phenylanthracene, in particular, offers a robust molecular structure with good thermal stability and charge transport properties, positioning it as a promising material for fabricating efficient and stable blue OLEDs.

This document provides detailed application notes and experimental protocols for the fabrication of this compound based OLEDs using vacuum thermal evaporation. The methodologies outlined herein are intended to guide researchers in the successful construction and characterization of these devices in a laboratory setting.

Device Architecture and Materials

A typical multilayer OLED structure is employed to ensure efficient charge injection, transport, and recombination within the emissive layer. The proposed device architecture for a this compound based OLED is as follows:

ITO / HTL / EML / ETL / Cathode

Where:

  • ITO (Indium Tin Oxide): Serves as the transparent anode.

  • HTL (Hole Transport Layer): Facilitates the transport of holes from the anode to the emissive layer.

  • EML (Emissive Layer): this compound, where electroluminescence occurs.

  • ETL (Electron Transport Layer): Facilitates the transport of electrons from the cathode to the emissive layer.

  • Cathode: A low work function metal for efficient electron injection.

A common choice for the hole transport material is NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), and a suitable electron transport material is Alq3 (Tris(8-hydroxyquinolinato)aluminum). The cathode is typically a bilayer of a low work-function metal like Lithium Fluoride (LiF) followed by Aluminum (Al) for stability.

Quantitative Data Presentation

The performance of an OLED is highly dependent on the thickness of each layer and the deposition parameters. The following tables summarize the typical material specifications and device performance metrics for a this compound based OLED.

Table 1: Materials and Deposition Parameters

LayerMaterialTypical Thickness (nm)Deposition Rate (Å/s)
AnodeIndium Tin Oxide (ITO)100 - 150-
Hole Transport Layer (HTL)NPB30 - 501 - 2
Emissive Layer (EML)This compound20 - 401 - 2
Electron Transport Layer (ETL)Alq320 - 401 - 2
Electron Injection Layer (EIL)Lithium Fluoride (LiF)0.5 - 1.50.1 - 0.3
CathodeAluminum (Al)80 - 1202 - 5

Table 2: Device Performance Characteristics

ParameterTypical Value
Current Density (at 8V) 15 - 25 mA/cm²
Luminance (at 8V) 800 - 1200 cd/m²
External Quantum Efficiency (EQE) 3 - 5%
Power Efficiency 2 - 4 lm/W
Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) (0.15, 0.18)
Turn-on Voltage 3 - 4 V

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of this compound based OLEDs.

Substrate Cleaning

A thorough cleaning of the ITO substrate is critical to remove contaminants and ensure good film adhesion and device performance.

  • Initial Cleaning: Place the ITO-coated glass substrates in a substrate rack and immerse them in a beaker containing a 2% solution of Hellmanex III in deionized (DI) water.

  • Ultrasonication: Sonicate the beaker for 15 minutes.

  • Rinsing: Rinse the substrates thoroughly with DI water.

  • Solvent Cleaning: Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each.

  • Final Rinse and Drying: Rinse the substrates again with DI water and dry them using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any remaining organic residues.

Organic and Metal Layer Deposition by Vacuum Thermal Evaporation

This process should be carried out in a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ Torr.

  • Source Preparation: Load the organic materials (NPB, this compound, Alq3), LiF, and Al into their respective evaporation boats/crucibles within the vacuum chamber.

  • Substrate Loading: Mount the cleaned ITO substrates onto the substrate holder in the chamber, with the ITO-coated side facing the evaporation sources.

  • Pump Down: Evacuate the chamber to the required base pressure.

  • Deposition of Hole Transport Layer (HTL):

    • Heat the NPB source until the desired deposition rate (1-2 Å/s) is achieved, as monitored by a quartz crystal microbalance (QCM).

    • Open the shutter and deposit the NPB layer to the target thickness (e.g., 40 nm).

    • Close the shutter and allow the source to cool.

  • Deposition of Emissive Layer (EML):

    • Heat the this compound source to achieve a stable deposition rate of 1-2 Å/s.

    • Open the shutter to deposit the this compound layer to the desired thickness (e.g., 30 nm).

    • Close the shutter and cool down the source.

  • Deposition of Electron Transport Layer (ETL):

    • Heat the Alq3 source to achieve a deposition rate of 1-2 Å/s.

    • Deposit the Alq3 layer to the specified thickness (e.g., 30 nm).

    • Close the shutter and allow the source to cool.

  • Deposition of Cathode:

    • Electron Injection Layer (EIL): Heat the LiF source to achieve a slow deposition rate (0.1-0.3 Å/s) and deposit a thin layer (e.g., 1 nm).

    • Aluminum Layer: Heat the Aluminum source to a higher deposition rate (2-5 Å/s) and deposit the final metal cathode (e.g., 100 nm).

  • Venting and Unloading: After all layers are deposited, allow the system to cool down before venting the chamber with an inert gas (e.g., nitrogen) and unloading the fabricated devices.

Device Encapsulation

To prevent degradation from atmospheric moisture and oxygen, the devices must be encapsulated immediately after fabrication.

  • Preparation: Perform the encapsulation in a nitrogen-filled glovebox.

  • Application of Sealant: Apply a UV-curable epoxy resin around the perimeter of the active area on the device substrate.

  • Covering: Carefully place a clean glass coverslip over the epoxy, ensuring it fully covers the active area and the cathode.

  • Curing: Expose the device to a UV lamp for the time specified by the epoxy manufacturer to cure the resin and form a hermetic seal.

Device Characterization

The performance of the fabricated OLEDs should be characterized to determine their optoelectronic properties.

  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • Use a source measure unit (SMU) to apply a voltage sweep to the device.

    • Simultaneously measure the current flowing through the device and the light output (luminance) using a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • At a constant driving voltage or current, measure the EL spectrum of the device using a spectroradiometer.

    • From the spectrum, calculate the CIE 1931 (x, y) color coordinates.

  • Efficiency Calculations:

    • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and the EL spectrum.

    • Power Efficiency: Calculate the power efficiency (in lm/W) from the luminance, current density, and operating voltage.

Visualizations

The following diagrams illustrate the key processes and relationships in the fabrication of this compound based OLEDs.

OLED_Device_Structure cluster_OLED OLED Device Stack cluster_Charge_Flow Charge Injection and Recombination Cathode Cathode (Al, 100 nm) EIL EIL (LiF, 1 nm) e Electrons ETL ETL (Alq3, 30 nm) EML EML (this compound, 30 nm) HTL HTL (NPB, 40 nm) recomb Recombination Anode Anode (ITO) Substrate Glass Substrate h Holes e->recomb from Cathode h->recomb from Anode light Light Emission (Photons) recomb->light

Caption: Diagram of the OLED device structure and charge flow.

Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_post Post-Fabrication A ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) B Drying (Nitrogen Gas) A->B C UV-Ozone Treatment B->C D HTL Deposition (NPB) C->D E EML Deposition (this compound) D->E F ETL Deposition (Alq3) E->F G Cathode Deposition (LiF/Al) F->G H Encapsulation G->H I Device Characterization (J-V-L, EL, Efficiency) H->I

Caption: Experimental workflow for OLED fabrication.

Application Notes: 2-Substituted Anthracene Derivative as a Fluorescent Probe for Chromium (III) Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Due to the limited availability of specific data on 2-phenylanthracene as a fluorescent probe for metal ion detection, this document provides a comprehensive application note and protocol based on a closely related and well-characterized 2-substituted anthracene derivative. We will focus on an anthracene-thiophene Schiff base probe, hereafter referred to as ANT-Th, which has demonstrated high selectivity and sensitivity for the detection of Chromium (III) ions (Cr³⁺) in aqueous media. Anthracene and its derivatives are excellent fluorophores known for their high quantum yields and chemical stability, making them ideal candidates for the development of fluorescent sensors.[1] The ANT-Th probe exhibits a "turn-on" fluorescent response upon binding to Cr³⁺, enabling the quantification of this environmentally and biologically significant metal ion.[1]

Data Presentation

The performance of the ANT-Th fluorescent probe for Cr³⁺ detection is summarized in the table below. This data is crucial for researchers planning to utilize this probe in their experimental setups.

ParameterValueReference
Target Ion Cr³⁺[1]
Fluorescence Response "Turn-on"[1]
Detection Limit (LOD) 0.4 µM[1]
Response Time < 1 minute[1]
Sensing Mechanism C=N bond hydrolysis[1]

Signaling Pathway and Detection Mechanism

The detection of Cr³⁺ by the ANT-Th probe is based on a "turn-on" fluorescence mechanism triggered by the hydrolysis of the C=N (imine) bond in the probe.[1] In its free form, the ANT-Th probe is non-fluorescent or weakly fluorescent. Upon the addition of Cr³⁺, the metal ion is proposed to coordinate with the nitrogen atom of the imine and the sulfur atom of the thiophene moiety. This coordination facilitates the nucleophilic attack of a water molecule on the imine carbon, leading to the hydrolysis of the C=N bond.[1] This hydrolysis event releases the highly fluorescent 2-aminoanthracene, resulting in a significant increase in the fluorescence intensity.[1]

Signaling_Pathway ANT_Th ANT-Th Probe (Non-fluorescent) Complex [ANT-Th]-Cr³⁺ Complex ANT_Th->Complex Coordination Cr3 Cr³⁺ Ion Cr3->Complex Hydrolysis_Product 2-Aminoanthracene (Highly Fluorescent) Complex->Hydrolysis_Product Hydrolysis H2O H₂O H2O->Hydrolysis_Product

Signaling pathway of the ANT-Th probe for Cr³⁺ detection.

Experimental Protocols

The following protocols are based on the successful application of the ANT-Th probe for Cr³⁺ detection.[1] Researchers should adapt these protocols to their specific experimental conditions and instrumentation.

Synthesis of ANT-Th Probe

The ANT-Th probe can be synthesized via a one-step acid-catalyzed condensation reaction.[1]

Materials:

  • 2-aminoanthracene (1.0 eq)

  • 2-thiophenecarboxaldehyde (1.0 eq)

  • Ethanol (EtOH)

  • Acetic acid (AcOH, catalytic amount)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-aminoanthracene and 2-thiophenecarboxaldehyde in ethanol.

  • Add a catalytic amount (2-3 drops) of acetic acid to the solution.

  • Reflux the reaction mixture for 6 hours under a nitrogen atmosphere.

  • After cooling, filter the resulting solid.

  • Recrystallize the solid from an ethanol-dichloromethane mixture (3:1 v/v) to obtain the pure ANT-Th probe as a dark green solid.[1]

General Protocol for Cr³⁺ Detection

This protocol outlines the general steps for using the ANT-Th probe for the fluorometric detection of Cr³⁺.

Materials:

  • ANT-Th probe stock solution (e.g., 1 mM in a suitable organic solvent like acetonitrile)

  • Aqueous buffer solution (e.g., HEPES)

  • Stock solutions of various metal ions (e.g., Cr³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.) in deionized water

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the ANT-Th probe (e.g., 10 µM) in a mixture of organic solvent and aqueous buffer (e.g., 1:1 v/v).

  • Fluorescence Measurement:

    • Place 2 mL of the ANT-Th probe working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution.

    • Add a known concentration of the Cr³⁺ stock solution to the cuvette.

    • Mix thoroughly and allow the solution to stand for a short period (e.g., 1 minute) to ensure the reaction is complete.

    • Record the fluorescence emission spectrum.

  • Selectivity Studies: To assess the selectivity of the probe, repeat the fluorescence measurement with a range of other metal ions at the same concentration as Cr³⁺.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Cr³⁺ to generate a calibration curve. The detection limit can be calculated based on the signal-to-noise ratio.

Experimental_Workflow start Start synthesis Synthesize ANT-Th Probe start->synthesis prepare_solution Prepare Probe Working Solution synthesis->prepare_solution measure_initial Measure Initial Fluorescence prepare_solution->measure_initial add_ion Add Metal Ion (Cr³⁺ or others) measure_initial->add_ion incubate Incubate (e.g., 1 min) add_ion->incubate measure_final Measure Final Fluorescence incubate->measure_final analyze Analyze Data (Calibration Curve, LOD) measure_final->analyze end End analyze->end

Experimental workflow for Cr³⁺ detection using ANT-Th.

References

Application of 2-Phenylanthracene Derivatives in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Organic Field-Effect Transistors (OFETs) are key components in the advancement of flexible and low-cost organic electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active layer. Anthracene and its derivatives have garnered significant interest due to their excellent photophysical properties and charge transport capabilities. This document focuses on the application of 2-phenylanthracene derivatives, specifically 2,6-diphenylanthracene (2,6-DPA), in the fabrication of p-type OFETs. Due to a greater availability of detailed experimental data and performance metrics for 2,6-DPA, it will be presented as a representative example of this class of materials.

The extended π-conjugation provided by the phenyl substituents in 2,6-DPA enhances intermolecular interactions, which is crucial for efficient charge transport in the solid state. This application note provides a summary of the performance of 2,6-DPA based OFETs, along with detailed protocols for device fabrication and characterization.

Data Presentation

The performance of an OFET is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the reported performance of a vacuum-deposited 2,6-diphenylanthracene OFET.

ParameterValueUnits
Fabrication MethodVacuum Deposition-
Device ConfigurationTop-Contact, Bottom-Gate (TCBG)-
Polarityp-type-
Field-Effect Mobility (μ)0.34cm²/Vs
On/Off Current Ratio (Ion/Ioff)10⁶-
Threshold Voltage (Vth)-12V

Experimental Protocols

Protocol 1: Fabrication of Top-Contact, Bottom-Gate 2,6-Diphenylanthracene OFETs

This protocol details the fabrication of OFETs using 2,6-diphenylanthracene as the active semiconductor layer via vacuum thermal evaporation.

Materials:

  • Highly doped n-type silicon (n⁺⁺-Si) wafers with a 200 nm thermally grown silicon dioxide (SiO₂) layer

  • 2,6-Diphenylanthracene (purified by sublimation)

  • Gold (Au) evaporation source (99.99% purity)

  • Organic cleaning solvents (acetone, isopropanol)

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Ultrasonic bath

  • Substrate cleaning station

  • High-vacuum thermal evaporation system (pressure capability < 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for deposition rate monitoring

  • Substrate holder with heating capability

  • Shadow masks for defining the source and drain electrodes

Procedure:

  • Substrate Cleaning:

    • Cut the n⁺⁺-Si/SiO₂ wafer into desired substrate sizes (e.g., 2 cm x 2 cm).

    • Place the substrates in a beaker with acetone and sonicate for 15 minutes.

    • Rinse the substrates thoroughly with deionized water.

    • Place the substrates in a beaker with isopropanol and sonicate for 15 minutes.

    • Rinse the substrates thoroughly with deionized water.

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Bake the substrates at 120°C for 30 minutes to remove any residual moisture.

  • Organic Semiconductor Deposition:

    • Mount the cleaned substrates onto the substrate holder in the thermal evaporation chamber.

    • Load the 2,6-diphenylanthracene powder into a crucible in the evaporator.

    • Evacuate the chamber to a pressure of approximately 10⁻⁷ Pa.

    • Heat the substrate holder to a temperature of 50°C.

    • Heat the crucible containing the 2,6-diphenylanthracene until it starts to sublimate.

    • Deposit a 50 nm thick film of 2,6-diphenylanthracene onto the substrates at a controlled rate of 0.3 Å/s, monitored by the QCM.

  • Source-Drain Electrode Deposition:

    • Without breaking the vacuum, allow the substrates to cool down to room temperature.

    • Place a shadow mask with the desired channel length (e.g., 50 μm) and channel width (e.g., 1.5 mm) over the substrates.

    • Load the gold source into a separate crucible in the evaporator.

    • Evacuate the chamber to a pressure of approximately 10⁻⁷ Pa.

    • Deposit a 40 nm thick layer of gold through the shadow mask onto the organic semiconductor layer at a deposition rate of 1.0 Å/s.

  • Device Finalization:

    • Vent the chamber with nitrogen gas and carefully remove the fabricated devices.

    • Store the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.

Protocol 2: Electrical Characterization of OFETs

This protocol describes the procedure for measuring the electrical characteristics of the fabricated OFETs.

Equipment:

  • Probe station with micro-manipulators

  • Semiconductor parameter analyzer

  • Inert atmosphere glovebox or measurement chamber (e.g., filled with N₂)

Procedure:

  • Setup:

    • Place the fabricated OFET device on the sample stage of the probe station inside the inert atmosphere chamber.

    • Using the micro-manipulators, carefully land the probe tips on the source, drain, and the back-gate (the n⁺⁺-Si substrate) of the transistor.

  • Output Characteristics (Id-Vd) Measurement:

    • Set the gate voltage (Vg) to a starting value (e.g., 0 V).

    • Sweep the drain voltage (Vd) from 0 V to a desired maximum value (e.g., -60 V) and measure the corresponding drain current (Id).

    • Repeat the Vd sweep for several different constant gate voltages (e.g., -10 V, -20 V, -30 V, -40 V, -50 V, -60 V).

    • Plot the measured Id versus Vd for each gate voltage to obtain the output characteristic curves.

  • Transfer Characteristics (Id-Vg) Measurement:

    • Set the drain voltage (Vd) to a constant value in the saturation regime (e.g., -60 V).

    • Sweep the gate voltage (Vg) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure the corresponding drain current (Id).

    • Plot the Id (on a logarithmic scale) and the square root of the absolute value of Id versus Vg to obtain the transfer characteristic curves.

  • Parameter Extraction:

    • Field-Effect Mobility (μ): Calculate the mobility in the saturation regime from the slope of the linear portion of the ( |Id| )1/2 vs. Vg plot using the following equation: Id = (W / 2L) * μ * Ci * (Vg - Vth)² where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.

    • Threshold Voltage (Vth): Determine the threshold voltage by extrapolating the linear portion of the ( |Id| )1/2 vs. Vg plot to the Vg-axis.

    • On/Off Current Ratio (Ion/Ioff): Calculate the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

Mandatory Visualization

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_characterization Device Characterization sub_cleaning Substrate Cleaning (Acetone, IPA, DI Water) sub_drying Drying (N2 Stream, 120°C Bake) sub_cleaning->sub_drying organic_dep Organic Semiconductor Deposition (2,6-Diphenylanthracene, 50 nm) sub_drying->organic_dep Transfer to Evaporator electrode_dep Source/Drain Electrode Deposition (Gold, 40 nm via Shadow Mask) organic_dep->electrode_dep electrical_meas Electrical Measurements (Probe Station in N2) electrode_dep->electrical_meas Device Transfer param_ext Parameter Extraction (Mobility, On/Off Ratio, Vth) electrical_meas->param_ext

Caption: Workflow for the fabrication and characterization of a 2,6-diphenylanthracene based OFET.

OFET_Device_Structure cluster_electrodes Gate n++ Si (Gate) Dielectric SiO2 (Gate Dielectric, 200 nm) Organic 2,6-Diphenylanthracene (Semiconductor, 50 nm) Source Au (Source, 40 nm) Drain Au (Drain, 40 nm)

Caption: Schematic of the Top-Contact, Bottom-Gate (TCBG) OFET device structure.

Application Notes and Protocols for the Characterization of 2-Phenylanthracene Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylanthracene is a polycyclic aromatic hydrocarbon with a phenyl substituent on the anthracene core. This molecular structure offers a unique combination of the well-known optical and electronic properties of anthracene with the added functionalization provided by the phenyl group. Thin films of this compound and its derivatives are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their potential for high charge carrier mobility and tunable photophysical properties.[1] The phenylanthracene motif is known to enhance performance in organic electronics due to its extended π-conjugation system, which facilitates efficient charge transport and emission.[1]

This document provides detailed application notes and experimental protocols for the characterization of this compound thin films. Due to the limited availability of specific quantitative data for this compound, data for the closely related and well-characterized compound, 2,6-diphenyl anthracene (DPA), is presented for illustrative purposes. These protocols are designed to guide researchers in the deposition and comprehensive characterization of these organic semiconductor thin films.

Data Presentation: Properties of Anthracene-Based Thin Films

The following tables summarize key quantitative data for 2,6-diphenyl anthracene (DPA) thin films, a representative material for this class of compounds. This data is provided as a reference for the expected performance of phenyl-substituted anthracene thin films.

Table 1: Thin Film Deposition and Morphological Properties of 2,6-Diphenyl Anthracene (DPA)

ParameterValueDeposition TechniqueReference
Film Thickness~20 nmVacuum Deposition[2]
Substrate Temperature50 °CVacuum Deposition
Deposition Rate0.3 Å/sVacuum Deposition
Surface Roughness (RMS)Not specified-
Crystal StructureMonoclinic-

Table 2: Optical Properties of Anthracene Derivative Thin Films

PropertyWavelength (nm)ConditionsReference
UV-Vis Absorption (λmax)353, 372, 396DPA-Solution crystal[3]
Photoluminescence (λem)468DPA-Solution crystal[3]

Table 3: Electrical Properties of 2,6-Diphenyl Anthracene (DPA) Based OFETs

ParameterValueDevice ArchitectureReference
Hole Mobility (µh)> 10 cm²/VsTop-Contact, Bottom-Gate[4]
On/Off Current Ratio> 10^7Top-Contact, Bottom-Gate[5]
Threshold Voltage (Vth)Not specified-

Experimental Protocols

Thin Film Deposition by Thermal Evaporation

Thermal evaporation is a widely used physical vapor deposition (PVD) technique for depositing uniform thin films of organic materials.[2]

Materials and Equipment:

  • This compound powder (high purity)

  • Substrates (e.g., Si/SiO2 wafers, glass slides, quartz)

  • Thermal evaporation system with a high-vacuum chamber (pressure capability < 10⁻⁶ Torr)

  • Tungsten or molybdenum evaporation boat

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with heating capabilities

  • Cleaning solvents (acetone, isopropanol, deionized water)

Protocol:

  • Substrate Cleaning: Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of dry nitrogen gas.

  • Surface Treatment (for OFETs): For OFET applications, treat the Si/SiO2 substrates with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) to improve the film morphology and device performance.

  • Loading the Source Material: Place a small amount of this compound powder into the evaporation boat.

  • System Evacuation: Mount the substrates onto the substrate holder and place them in the vacuum chamber. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

  • Substrate Heating: Heat the substrate to the desired temperature (e.g., 50 °C) to control the film growth and morphology.

  • Deposition: Gradually increase the current to the evaporation boat to heat the this compound until it starts to sublimate.

  • Monitoring Deposition Rate and Thickness: Monitor the deposition rate and film thickness in real-time using the QCM. A typical deposition rate for organic semiconductors is 0.1-0.5 Å/s.

  • Cooling and Venting: Once the desired thickness is achieved, stop the deposition and allow the system to cool down before venting the chamber with an inert gas like nitrogen.

Structural and Morphological Characterization

a) X-Ray Diffraction (XRD)

XRD is used to determine the crystal structure and orientation of the thin film.

Equipment:

  • X-ray diffractometer with a thin-film attachment (grazing incidence capability is recommended).

Protocol:

  • Mount the this compound thin film sample on the XRD sample holder.

  • Perform a θ-2θ scan over a relevant angular range (e.g., 5° to 40°) to identify the crystalline peaks.

  • Analyze the resulting diffraction pattern to determine the crystal structure, lattice parameters, and preferred orientation of the crystallites in the film.

b) Atomic Force Microscopy (AFM)

AFM is used to visualize the surface morphology and measure the surface roughness of the thin film.

Equipment:

  • Atomic Force Microscope

Protocol:

  • Mount the thin film sample on the AFM stage.

  • Select a suitable AFM tip (typically silicon or silicon nitride).

  • Engage the tip with the sample surface in tapping mode to minimize sample damage.

  • Scan a representative area of the film surface (e.g., 1x1 µm² or 5x5 µm²).

  • Process the AFM images to determine the grain size, shape, and root-mean-square (RMS) surface roughness.

Optical Characterization

a) UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the electronic absorption properties of the thin film.

Equipment:

  • UV-Vis spectrophotometer

Protocol:

  • Place a this compound thin film on a transparent substrate (e.g., quartz) in the sample holder of the spectrophotometer.

  • Use a blank substrate as a reference.

  • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Identify the absorption maxima (λmax) which correspond to electronic transitions within the molecule.

b) Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to investigate the emissive properties of the thin film.

Equipment:

  • Fluorometer or spectrofluorometer

Protocol:

  • Place the thin film sample in the sample holder of the fluorometer.

  • Select an excitation wavelength based on the UV-Vis absorption spectrum (typically one of the absorption maxima).

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Identify the emission maximum (λem), which provides information about the color of the emitted light.

Electrical Characterization (for OFETs)

a) OFET Fabrication

A common device architecture is the top-contact, bottom-gate (TCBG) configuration.

Materials and Equipment:

  • This compound thin film on a Si/SiO2 substrate (as prepared in Protocol 1)

  • Shadow mask for source and drain electrodes

  • Thermal evaporator for metal deposition (e.g., gold)

  • Semiconductor parameter analyzer

  • Probe station

Protocol:

  • Place the shadow mask with the desired channel length and width on top of the this compound thin film.

  • Deposit the source and drain electrodes (e.g., 40 nm of gold) through the shadow mask using thermal evaporation.

  • Remove the sample from the evaporator.

b) OFET Characterization

Protocol:

  • Place the fabricated OFET device on the probe station.

  • Connect the probes to the source, drain, and gate electrodes.

  • Use the semiconductor parameter analyzer to measure the output and transfer characteristics.

    • Output Characteristics (Id-Vds): Measure the drain current (Id) as a function of the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).

    • Transfer Characteristics (Id-Vgs): Measure the drain current (Id) as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).

  • Parameter Extraction: From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ), on/off current ratio, and threshold voltage (Vth). The mobility can be calculated using the following equation:

    • I_d = (μ * C_i * W) / (2 * L) * (V_gs - V_th)²

    • Where C_i is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.

Visualizations

Experimental_Workflow_for_Thin_Film_Characterization cluster_deposition Thin Film Deposition cluster_characterization Characterization Deposition Thermal Evaporation of This compound Structural Structural & Morphological (XRD, AFM) Deposition->Structural Characterize Structure Optical Optical (UV-Vis, PL) Deposition->Optical Characterize Optical Properties Electrical Electrical (for OFETs) (Fabrication & Measurement) Deposition->Electrical Fabricate & Test Device OFET_Fabrication_and_Characterization cluster_fabrication OFET Fabrication cluster_measurement Electrical Measurement Start Substrate with This compound Thin Film Mask Place Shadow Mask Start->Mask Deposit_Electrodes Deposit Source/Drain Electrodes (e.g., Au) Mask->Deposit_Electrodes Device Completed OFET Device Deposit_Electrodes->Device Probe Contact Electrodes with Probes Device->Probe To Measurement Measure Measure Output & Transfer Characteristics Probe->Measure Analyze Extract Mobility, On/Off Ratio, Vth Measure->Analyze

References

Application Note: Determination of 2-Phenylanthracene Redox Potentials using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol and theoretical background for determining the redox potentials of 2-Phenylanthracene using cyclic voltammetry (CV). This technique is crucial for understanding the electrochemical properties of aromatic hydrocarbons, which is vital in various fields, including organic electronics and drug development, where redox activity can influence a molecule's function and metabolism.

Introduction

Cyclic voltammetry is a powerful and versatile electrochemical technique used to study the redox behavior of chemical species.[1][2] It provides valuable information about the thermodynamics and kinetics of electron transfer reactions.[1][3] For polycyclic aromatic hydrocarbons (PAHs) like this compound, CV can be used to determine key parameters such as oxidation and reduction potentials. These potentials are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, respectively, offering insights into its electronic structure and reactivity.[4]

Principle of Cyclic Voltammetry

In a cyclic voltammetry experiment, the potential of a working electrode is scanned linearly with time from an initial potential to a switching potential and then back to the initial potential. The current response of the analyte (in this case, this compound) is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.

The key features of a cyclic voltammogram for a reversible redox process include the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc). From these parameters, the formal redox potential (E°') can be estimated as the average of the peak potentials.

Data Presentation

The following table summarizes the experimentally determined redox potentials for this compound. The data is referenced to a Saturated Calomel Electrode (S.C.E.).

CompoundFirst Reduction Half-Wave Potential (E½) (V vs. S.C.E.)Second Reduction Half-Wave Potential (E½) (V vs. S.C.E.)First Oxidation Half-Wave Potential (E½) (V vs. S.C.E.)
This compound-2.03-2.62+1.02

Data sourced from Bard et al. (1968).[5]

Experimental Protocol

This protocol outlines the steps for determining the redox potentials of this compound using cyclic voltammetry.

1. Materials and Reagents:

  • This compound

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium iodide (TBAI)

  • Working Electrode: Glassy carbon electrode or Platinum electrode

  • Reference Electrode: Saturated Calomel Electrode (S.C.E.)

  • Counter Electrode: Platinum wire or mesh

  • Voltammetric cell

  • Potentiostat

  • Inert gas (Argon or Nitrogen) for deoxygenation

2. Solution Preparation:

  • Prepare a 0.1 M solution of the supporting electrolyte (TBAI) in anhydrous DMF.

  • Prepare a stock solution of this compound in the 0.1 M TBAI/DMF solution at a concentration of approximately 1-5 mM.

3. Electrochemical Cell Setup:

  • Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode.

  • Add the this compound solution to the cell.

  • Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. This is crucial as dissolved oxygen can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

4. Cyclic Voltammetry Measurement:

  • Connect the electrodes to the potentiostat.

  • Set the parameters on the potentiostat software:

    • Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V).

    • Switching Potentials: For reduction, scan to a sufficiently negative potential to observe both reduction peaks (e.g., -2.8 V). For oxidation, scan to a sufficiently positive potential (e.g., +1.5 V).

    • Scan Rate: A typical starting scan rate is 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.

    • Number of Cycles: Typically 1-3 cycles are sufficient.

  • Run the cyclic voltammetry experiment and record the voltammogram.

5. Data Analysis:

  • From the obtained cyclic voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc).

  • Calculate the half-wave potential (E½) for each redox couple using the equation: E½ = (Epa + Epc) / 2.

  • For quasi-reversible or irreversible processes, the half-wave potential can be estimated from the peak potential.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare this compound Solution (in DMF with TBAI) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deoxygenate Deoxygenate Solution (with Ar or N2) assemble_cell->deoxygenate connect_potentiostat Connect to Potentiostat deoxygenate->connect_potentiostat set_parameters Set CV Parameters (Potential Range, Scan Rate) connect_potentiostat->set_parameters run_cv Run Cyclic Voltammetry set_parameters->run_cv record_voltammogram Record Voltammogram run_cv->record_voltammogram determine_peaks Determine Peak Potentials (Epa, Epc) record_voltammogram->determine_peaks calculate_e12 Calculate Half-Wave Potentials (E½) determine_peaks->calculate_e12

Cyclic Voltammetry Experimental Workflow

redox_pathway PA_radical_anion [2-PA]˙⁻ PA_dianion [2-PA]²⁻ PA_radical_anion->PA_dianion +e⁻ (Second Reduction) PA 2-PA PA->PA_radical_anion +e⁻ (First Reduction) PA_radical_cation [2-PA]˙⁺ PA->PA_radical_cation -e⁻ (First Oxidation)

Redox Pathway of this compound

Conclusion

Cyclic voltammetry is an indispensable tool for characterizing the electrochemical properties of this compound. By following the detailed protocol provided in this application note, researchers can accurately determine its redox potentials. This information is fundamental for applications ranging from the design of novel organic electronic materials to understanding the metabolic pathways of drug candidates. The provided data and methodologies serve as a valuable resource for scientists and professionals working with aromatic hydrocarbons.

References

Application Notes and Protocols: Femtosecond Transient Absorption Spectroscopy of 2-Phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides a detailed overview of the application of femtosecond transient absorption spectroscopy (fs-TAS) for the study of 2-Phenylanthracene. Due to the limited availability of specific experimental data for this compound in the current scientific literature, this application note will focus on the general principles, protocols, and expected photophysical behavior based on studies of closely related anthracene derivatives. The provided protocols and data tables should be considered as a starting point for experimental design.

Introduction to this compound and its Photophysical Relevance

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of an anthracene core substituted with a phenyl group at the 2-position. The extended π-conjugation in this molecule suggests interesting photophysical properties, making it a candidate for applications in organic electronics, fluorescent probes, and as a photosensitizer in photodynamic therapy. Understanding the ultrafast excited-state dynamics of this compound is crucial for optimizing its performance in these applications. Femtosecond transient absorption spectroscopy is an essential tool for elucidating these dynamics, providing insights into processes such as internal conversion, intersystem crossing, and excited-state absorption.

Principles of Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of photoexcited states on ultrafast timescales. The fundamental principle involves exciting a sample with a short "pump" laser pulse and then monitoring the changes in its absorption spectrum with a time-delayed "probe" pulse. By varying the delay time between the pump and probe pulses, a time-resolved absorption map is generated, revealing the evolution of the excited states.

Hypothetical Photophysical Pathways of this compound

Based on the known photophysics of anthracene and its derivatives, the following diagram illustrates the potential excited-state relaxation pathways for this compound following photoexcitation.

G S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (Pump) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) Sn Sₙ (Higher Singlet State) S1->Sn Excited-State Absorption (Probe) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence Tn Tₙ (Higher Triplet State) T1->Tn Triplet-Triplet Absorption (Probe)

Caption: Potential photophysical pathways for this compound.

Experimental Protocols

The following provides a general experimental protocol for performing fs-TAS on a sample like this compound. Specific parameters will need to be optimized based on the sample's properties.

I. Sample Preparation
  • Solvent Selection: Choose a solvent in which this compound is highly soluble and that possesses minimal absorption at the pump and probe wavelengths. Spectroscopic grade solvents such as cyclohexane, toluene, or acetonitrile are common choices.

  • Concentration: Prepare a solution with an optical density (OD) of approximately 0.3 - 0.5 at the excitation wavelength in a 1 mm path length cuvette. This ensures sufficient signal without excessive inner-filter effects.

  • Cuvette: Use a quartz cuvette with a short path length (e.g., 1 or 2 mm) to minimize dispersion of the femtosecond laser pulses.

  • Degassing: For studies of triplet states, degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can quench triplet states.

II. Femtosecond Transient Absorption Spectrometer Setup

A typical fs-TAS setup consists of a femtosecond laser system, an optical parametric amplifier (OPA) for generating tunable pump pulses, a white-light generation setup for the probe pulse, a delay stage for controlling the pump-probe delay, and a detection system.

G cluster_laser Femtosecond Laser System cluster_pump Pump Beam Path cluster_probe Probe Beam Path cluster_detection Detection System Ti:Sapphire Oscillator Ti:Sapphire Oscillator Regenerative Amplifier Regenerative Amplifier Ti:Sapphire Oscillator->Regenerative Amplifier OPA OPA Regenerative Amplifier->OPA Delay Stage Delay Stage Regenerative Amplifier->Delay Stage Chopper Chopper OPA->Chopper Sample Sample Chopper->Sample Spectrometer Spectrometer Sample->Spectrometer White-Light Crystal White-Light Crystal Delay Stage->White-Light Crystal White-Light Crystal->Sample CCD Detector CCD Detector Spectrometer->CCD Detector

Caption: A simplified workflow for a fs-TAS experiment.

III. Data Acquisition
  • Pump Wavelength Selection: Tune the OPA to a wavelength where this compound has a strong absorption maximum, typically in the UV or near-UV region.

  • Probe Wavelength Range: Generate a broadband white-light continuum probe, typically spanning the visible and near-infrared regions, to monitor the full transient absorption spectrum.

  • Time Delay Scan: Scan the delay stage to vary the time delay between the pump and probe pulses. The time window and step size should be chosen to capture the expected dynamics, from femtoseconds to nanoseconds.

  • Data Collection: At each delay time, collect the probe spectrum with and without the pump pulse. The change in absorbance (ΔA) is calculated as: ΔA = -log(Ipump_on / Ipump_off) where Ipump_on and Ipump_off are the intensities of the transmitted probe pulse with and without the pump pulse, respectively.

  • Chirp Correction: Correct the raw data for the group velocity dispersion (chirp) of the white-light probe pulse.

Expected Data and Analysis

While specific data for this compound is unavailable, we can anticipate the types of data that would be obtained and how they would be analyzed.

Data Presentation

The collected data is typically presented as a 2D map of ΔA as a function of wavelength and time delay. From this map, transient spectra at specific time delays and kinetic traces at specific wavelengths can be extracted.

Table 1: Hypothetical Excited-State Lifetimes for this compound.

ProcessTime Constant (ps)Assignment
τ₁< 1Vibrational relaxation / Internal Conversion (Sₙ → S₁)
τ₂10 - 100S₁ state decay (Fluorescence + IC)
τ₃> 1000Intersystem Crossing (S₁ → T₁) / T₁ state decay

Table 2: Hypothetical Spectral Features of Transient Species for this compound.

SpeciesWavelength Range (nm)Feature
S₀300 - 400Ground-State Bleach (GSB)
S₁450 - 600Stimulated Emission (SE)
S₁500 - 700Excited-State Absorption (ESA)
T₁400 - 550Triplet-Triplet Absorption
Data Analysis
  • Global Analysis: To extract the lifetimes and spectra of the transient species, the entire 2D data set is typically fitted using a global analysis algorithm. This involves fitting the data to a sum of exponential decay functions, where the time constants are linked across all wavelengths.

  • Kinetic Modeling: The results from the global analysis can be used to construct a kinetic model of the photophysical processes, as depicted in the Jablonski diagram.

Conclusion

Femtosecond transient absorption spectroscopy is an indispensable technique for unraveling the complex ultrafast excited-state dynamics of molecules like this compound. While specific experimental data for this compound is currently lacking, the general protocols and expected photophysical behavior outlined in this application note provide a solid foundation for researchers to design and execute their own fs-TAS experiments. Such studies will be vital for understanding the fundamental photophysics of this compound and for advancing its potential applications in various fields of science and technology.

Application Note: 1H and 13C NMR Assignment for 2-Phenylanthracene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of compounds extensively studied in materials science and medicinal chemistry. Anthracene, a simple tricyclic aromatic hydrocarbon, and its derivatives are known for their unique photophysical properties and are integral components in the development of organic light-emitting diodes (OLEDs), molecular probes, and pharmaceutical agents. The substitution of a phenyl group at the 2-position of the anthracene core creates 2-phenylanthracene, a molecule with altered electronic properties and steric profile. Accurate structural elucidation of this compound and its derivatives is paramount for understanding their structure-activity relationships and for quality control in their synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is the most powerful tool for the unambiguous assignment of the chemical structure of these molecules in solution. This application note provides a detailed protocol and reference data for the 1H and 13C NMR assignment of this compound and its derivatives.

Predicted NMR Data for this compound

The chemical shifts for this compound can be predicted by considering the known assignments for anthracene and the substituent effects of a phenyl group. The phenyl group is expected to cause a downfield shift for the protons and carbons on the anthracene core to which it is attached and on its ortho and para positions, due to its electron-withdrawing inductive effect and mesomeric effects.

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-18.10 - 8.20d8.5 - 9.0
H-37.95 - 8.05d8.5 - 9.0
H-47.85 - 7.95s-
H-5, H-87.40 - 7.50m-
H-6, H-77.30 - 7.40m-
H-9, H-108.40 - 8.50s-
H-2', H-6'7.65 - 7.75d7.0 - 8.0
H-3', H-5'7.45 - 7.55t7.0 - 8.0
H-4'7.35 - 7.45t7.0 - 8.0

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C-1127.0 - 128.0
C-2138.0 - 139.0
C-3126.0 - 127.0
C-4128.5 - 129.5
C-4a131.0 - 132.0
C-5125.0 - 126.0
C-6126.5 - 127.5
C-7126.5 - 127.5
C-8125.0 - 126.0
C-8a131.5 - 132.5
C-9125.5 - 126.5
C-9a130.0 - 131.0
C-10125.5 - 126.5
C-10a131.0 - 132.0
C-1'140.0 - 141.0
C-2', C-6'127.5 - 128.5
C-3', C-5'129.0 - 130.0
C-4'128.0 - 129.0

Influence of Substituents on the Phenyl Ring

The electronic nature of substituents on the phenyl ring of this compound will further influence the chemical shifts of the entire molecule. Electron-donating groups (EDGs) like methoxy (-OCH₃) will cause upfield shifts (to lower ppm values), particularly for the ortho and para protons and carbons of the phenyl ring and the anthracene core. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) will cause downfield shifts (to higher ppm values).

Table 3: Predicted 1H NMR Chemical Shift Ranges (δ, ppm) for Substituted this compound Derivatives in CDCl₃

DerivativeH-2', H-6'H-3', H-5'H-9, H-10
2-(4-Methoxyphenyl)anthracene7.55 - 7.656.90 - 7.008.35 - 8.45
2-(4-Nitrophenyl)anthracene7.80 - 7.908.25 - 8.358.45 - 8.55

Table 4: Predicted 13C NMR Chemical Shift Ranges (δ, ppm) for Substituted this compound Derivatives in CDCl₃

DerivativeC-1'C-4'C-9, C-10
2-(4-Methoxyphenyl)anthracene132.0 - 133.0159.0 - 160.0125.0 - 126.0
2-(4-Nitrophenyl)anthracene147.0 - 148.0147.0 - 148.0126.0 - 127.0

Experimental Protocols

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for PAHs due to its excellent dissolving power and the single residual solvent peak at 7.26 ppm in the 1H NMR spectrum and 77.16 ppm in the 13C NMR spectrum. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) and acetone-d₆.

  • Concentration : Prepare a solution of the this compound derivative in the chosen deuterated solvent at a concentration of 5-10 mg/mL for 1H NMR and 20-50 mg/mL for 13C NMR.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation : NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • 1D 1H NMR :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • 1D 13C NMR :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the 13C isotope.

  • 2D NMR Experiments : To aid in the definitive assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly attached proton-carbon (¹H-¹³C) pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

Logical Workflow for NMR Signal Assignment

The following diagram illustrates the logical workflow for assigning the NMR signals of a this compound derivative using a combination of 1D and 2D NMR techniques.

G Logical Workflow for NMR Signal Assignment A Acquire 1D 1H NMR F Identify Proton Spin Systems (COSY) A->F B Acquire 1D 13C NMR G Identify Direct C-H Attachments (HSQC) B->G C Acquire 2D COSY C->F D Acquire 2D HSQC D->G E Acquire 2D HMBC H Identify Long-Range C-H Correlations (HMBC) E->H I Assign Protons and Carbons of Anthracene Core F->I J Assign Protons and Carbons of Phenyl Ring F->J G->I G->J H->I H->J K Final Structure Confirmation I->K J->K

Caption: Workflow for NMR signal assignment.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental process, from sample preparation to final data analysis.

G Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis P1 Weigh Compound P2 Dissolve in Deuterated Solvent P1->P2 P3 Add Internal Standard (TMS) P2->P3 P4 Transfer to NMR Tube P3->P4 A1 Insert Sample into Spectrometer P4->A1 A2 Lock and Shim A1->A2 A3 Acquire 1D (1H, 13C) and 2D NMR Spectra A2->A3 D1 Fourier Transform A3->D1 D2 Phase and Baseline Correction D1->D2 D3 Reference Spectra D2->D3 D4 Peak Picking and Integration (1H) D3->D4 D5 Assign Signals D4->D5 D6 Report Data D5->D6

Caption: Experimental workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR assignment of this compound and its derivatives. The provided reference data tables, detailed experimental protocols, and logical workflow diagrams will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The use of 2D NMR techniques is strongly recommended for unambiguous structural elucidation, especially for more complex derivatives. Accurate NMR characterization is a critical step in the development of new materials and therapeutic agents based on the this compound scaffold.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Phenylanthracene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of 2-Phenylanthracene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound via Suzuki coupling.

Q1: I am observing a low or no yield of this compound. What are the primary factors to investigate?

A1: Low or non-existent yields in the Suzuki coupling of 2-bromoanthracene and phenylboronic acid can stem from several issues. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source (e.g., Pd(OAc)₂) and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1][2] Consider using a pre-formed catalyst to ensure the active Pd(0) species is present.

  • Reaction Conditions: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Solvents must be anhydrous and degassed, as oxygen can deactivate the catalyst.[2]

  • Reagent Quality: The stability of phenylboronic acid is a key factor. Boronic acids can degrade over time, and electron-deficient ones are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Using fresh, high-purity phenylboronic acid is essential.

  • Solubility Issues: Polycyclic aromatic hydrocarbons like 2-bromoanthracene can have poor solubility in common Suzuki coupling solvents. This can hinder the reaction. Consider using solvent mixtures or higher temperatures to improve solubility.

Q2: My reaction is producing significant amounts of side products, such as homocoupled biphenyl or anthracene. How can I minimize these?

A2: The formation of homocoupling byproducts (biphenyl from phenylboronic acid or bianthracene from 2-bromoanthracene) is a common issue.

  • Oxygen Contamination: The primary cause of homocoupling of the boronic acid is often the presence of oxygen.[2] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere throughout the reaction are critical for prevention.

  • Catalyst Choice: The choice of palladium precursor can influence homocoupling. In some cases, using a Pd(0) source like Pd(PPh₃)₄ may be preferable to Pd(II) sources, which can promote homocoupling during the in-situ reduction to Pd(0).

  • Stoichiometry: Carefully controlling the stoichiometry of your reactants can also help. Using a slight excess of the boronic acid is common, but large excesses can sometimes lead to increased homocoupling.

Q3: I suspect protodeboronation of my phenylboronic acid is occurring. What are the signs and how can I prevent it?

A3: Protodeboronation results in the formation of benzene from phenylboronic acid, which reduces the amount of boronic acid available for the cross-coupling reaction, thus lowering the yield of this compound.

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[2] If you suspect this is an issue, consider using milder bases such as K₃PO₄ or Cs₂CO₃.[2]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a suitable base can mitigate this side reaction.[2]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of protodeboronation.[2] Monitor your reaction progress and aim for the shortest reaction time and lowest temperature that allows for complete consumption of the starting material.

Q4: The reaction seems to be stalled, with starting material remaining even after extended reaction times. What can I do?

A4: A stalled reaction can be due to several factors related to the catalyst's activity and the reaction environment.

  • Ligand Selection: The phosphine ligand plays a crucial role in the catalytic cycle. For sterically hindered substrates, bulky and electron-rich ligands can be more effective. Consider screening different ligands to find one that promotes a more efficient catalytic turnover.

  • Solvent System: The solvent must be able to dissolve the reactants, catalyst, and base to a sufficient extent. If solubility is an issue, a mixture of solvents (e.g., toluene/water, dioxane/water) might be necessary. The ratio of the organic solvent to water can also significantly impact the reaction rate.

  • Inadequate Mixing: For heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing of all components.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for Suzuki coupling reactions of bromoarenes with phenylboronic acid. While specific data for 2-bromoanthracene is limited in the literature, the following tables for analogous reactions can serve as a valuable starting point for optimizing the synthesis of this compound.

Disclaimer: The following data is for analogous Suzuki coupling reactions and should be used as a guide for the optimization of the synthesis of this compound. Yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O (1:1)70395
24-BromoacetophenonePd₂(dba)₃ (0.5)XPhos (1.5)K₃PO₄Dioxane/H₂O (4:1)1002480
39-BromoanthracenePd(OAc)₂ (3)DavePhos (4.5)K₃PO₄Solid-stateRT197
49-BromoanthracenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/THF/H₂OReflux18Varies

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1BromobenzenePhenylboronic acidPd(II) catalystNaOHMeOH/H₂O (3:2)RT96.3
2BromobenzenePhenylboronic acidPd(II) catalystK₃PO₄DioxaneRT0
3BromobenzenePhenylboronic acidPd(II) catalystK₃PO₄DMFRT30.9
49,10-DibromoanthracenePhenylboronic acidPalladacycle IA (0.5 mol%)K₂CO₃THF/H₂O6070

Experimental Protocols

General Protocol for the Suzuki Coupling of 2-Bromoanthracene and Phenylboronic Acid:

This protocol is a general starting point and will likely require optimization for the specific substrates and desired scale.

Materials:

  • 2-Bromoanthracene (1.0 equiv)

  • Phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture such as Toluene/Ethanol/Water)

  • Schlenk flask or similar reaction vessel for reactions under inert atmosphere

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromoanthracene, phenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add the degassed solvent to the flask via syringe under a positive pressure of the inert gas.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure this compound.

  • Characterization: Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->c1 PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2) PdII->c2 PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->c3 RedElim->Pd0 RedElim->Product c1->PdII c2->PdII_Ar c3->Pd0 ArX->OxAdd ArB->Transmetal Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_solutions1 Solutions for Reagent Issues cluster_solutions2 Solutions for Condition Issues cluster_solutions3 Solutions for Catalyst Issues cluster_solutions4 Solutions for Side Reactions Start Low or No Yield of This compound CheckReagents 1. Check Reagent Quality - Freshness of boronic acid? - Purity of 2-bromoanthracene? - Anhydrous/degassed solvents? Start->CheckReagents CheckConditions 2. Verify Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Adequate stirring? CheckReagents->CheckConditions Reagents OK Sol_Reagents Use fresh, high-purity reagents. Ensure solvents are properly prepared. CheckReagents->Sol_Reagents Issue Found CheckCatalyst 3. Evaluate Catalyst System - Catalyst/ligand degradation? - Appropriate ligand choice? - Correct catalyst loading? CheckConditions->CheckCatalyst Conditions OK Sol_Conditions Improve inert atmosphere technique. Optimize temperature and stirring. CheckConditions->Sol_Conditions Issue Found SideReactions 4. Analyze for Side Products - Homocoupling observed? - Protodeboronation evident? CheckCatalyst->SideReactions Catalyst System OK Sol_Catalyst Use fresh catalyst/ligand. Screen different ligands. Optimize catalyst loading. CheckCatalyst->Sol_Catalyst Issue Found Sol_SideReactions Improve degassing. Change base or solvent. Adjust reaction time/temperature. SideReactions->Sol_SideReactions Issue Found End Optimized Yield SideReactions->End No Major Issues

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of 2-Phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Phenylanthracene.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the widely used Suzuki-Miyaura coupling reaction.

Problem 1: Low or No Yield of this compound

Potential CauseTroubleshooting SuggestionRelevant Observations
Inactive Catalyst The active catalytic species in Suzuki coupling is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[1] Inefficient reduction can lead to low yields. Test the catalyst activity with a reliable reaction, such as the coupling of bromobenzene and phenylboronic acid.[1] Consider using newer generation precatalysts like Buchwald G3 or G4 palladacycles for more efficient activation.[1]Reaction mixture fails to change color as expected, or TLC/GC-MS analysis shows only starting materials.
Poor Reagent Quality Boronic acids can undergo protodeboronation or form unreactive cyclic anhydrides (boroxines).[1] Check the purity of phenylboronic acid by NMR. For increased stability, consider using phenylboronic acid pinacol ester. Ensure 2-bromoanthracene is pure and the base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous.Significant amount of benzene or anthracene detected in the crude reaction mixture.
Inadequate Reaction Conditions Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Solvents must be anhydrous and thoroughly degassed. Screen different solvent systems (e.g., dioxane/water, toluene/ethanol/water, DMF) and bases.[2] Temperature and reaction time may also need optimization.The reaction may turn black quickly, indicating palladium black formation (catalyst decomposition).

Problem 2: Formation of Significant Byproducts

Potential CauseTroubleshooting SuggestionRelevant Observations
Homocoupling of Phenylboronic Acid This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[3] Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction. Using a direct Pd(0) source, like Pd(PPh₃)₄, may reduce homocoupling compared to Pd(II) precatalysts.Presence of biphenyl as a major byproduct, often co-eluting with the product during chromatography.[4]
Dehalogenation of 2-Bromoanthracene This occurs when the organopalladium intermediate reacts with a proton source (e.g., trace water) instead of the organoboron reagent.[1] Use anhydrous solvents and reagents. Milder bases may also reduce the extent of this side reaction.Detection of anthracene in the reaction mixture.
Formation of Poly-anthracene Species While less common in a 2-substituted reaction, self-coupling of the anthracene starting material can occur. Ensure accurate stoichiometry and consider using a slight excess of the boronic acid.High molecular weight impurities detected by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Suzuki-Miyaura cross-coupling reaction is one of the most prevalent and versatile methods for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of 2-bromoanthracene with phenylboronic acid in the presence of a base.

Q2: My Suzuki-Miyaura reaction for this compound is not working. What are the first things I should check?

A2: Start by verifying the quality of your reagents, particularly the palladium catalyst and the phenylboronic acid. Ensure your catalyst is active and that the boronic acid has not degraded. Secondly, confirm that your reaction setup is under a strict inert atmosphere and that all your solvents and reagents are anhydrous and degassed. Oxygen and water are common culprits for failed Suzuki reactions.

Q3: I am observing a significant amount of biphenyl in my crude product. How can I minimize this?

A3: The formation of biphenyl is due to the homocoupling of phenylboronic acid. This is often caused by the presence of oxygen. To minimize this, it is crucial to thoroughly degas your solvents and maintain an inert atmosphere throughout the reaction. Using a direct Pd(0) catalyst source can also be beneficial.

Q4: Is the Heck reaction a viable alternative for the synthesis of this compound?

A4: Yes, the Heck reaction, coupling 2-bromoanthracene with styrene in the presence of a palladium catalyst and a base, can also be used.[5] However, like the Suzuki reaction, it is susceptible to side reactions and requires careful optimization of reaction conditions.

Q5: What about the Diels-Alder reaction for building the this compound core?

A5: While the Diels-Alder reaction is a powerful tool for forming cyclic systems, its application for the direct synthesis of this compound is challenging due to regioselectivity issues. The reaction of a 1-phenyl-substituted diene with a suitable dienophile would be required, but controlling the position of the phenyl group on the final anthracene core is difficult. The thermodynamically and kinetically favored product in the Diels-Alder reaction of anthracenes is typically the 9,10-adduct, not the terminal ring adduct required for a 2-substituted product.[6][7]

Data Presentation

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura synthesis of this compound, illustrating the impact of different reaction conditions on product yield and byproduct formation.

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)This compound Yield (%)Biphenyl Yield (%)Anthracene Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001275155
Pd(OAc)₂ (3) / SPhos (6)Cs₂CO₃ (2)Toluene/H₂O (10:1)11088583
XPhos Pd G3 (1)K₃PO₄ (2)THF/H₂O (4:1)8016924<1
Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1) (not degassed)10012205010

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromoanthracene

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like Pd(OAc)₂ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoanthracene (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Conditions 2-Bromoanthracene 2-Bromoanthracene This compound This compound 2-Bromoanthracene->this compound Suzuki-Miyaura Coupling Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->this compound Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->this compound Base Base Base->this compound

Caption: Suzuki-Miyaura synthesis of this compound.

Side_Reactions cluster_byproducts Common Byproducts Suzuki Coupling Suzuki Coupling Desired Product This compound Suzuki Coupling->Desired Product Main Pathway Side_Products Side Products Suzuki Coupling->Side_Products Side Pathways Homocoupling Biphenyl Side_Products->Homocoupling Dehalogenation Anthracene Side_Products->Dehalogenation Other Polyanthracenes Side_Products->Other

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Byproduct Formation reagent_check Check Reagent Quality (Catalyst, Boronic Acid, Base) start->reagent_check condition_check Verify Reaction Conditions (Inert Atmosphere, Anhydrous Solvents) reagent_check->condition_check Reagents OK analysis Analyze Crude Mixture (NMR, GC-MS) condition_check->analysis Conditions OK optimization Optimize Parameters (Solvent, Base, Temperature) analysis->optimization Identify Issues optimization->start Re-run Experiment success Successful Synthesis optimization->success Problem Solved

References

Technical Support Center: 2-Phenylanthracene Solubility for Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Phenylanthracene in the context of device fabrication.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for device fabrication?

This compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₀H₁₄.[1] Its molecular structure consists of an anthracene core with a phenyl group attached at the 2-position. This compound is of interest in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its potential photoluminescent and charge-transporting properties. For solution-processed device fabrication techniques like spin coating, inkjet printing, or blade coating, achieving a stable and homogenous solution of this compound is crucial for creating uniform, high-quality thin films. Poor solubility can lead to aggregation, non-uniform films, and ultimately, poor device performance.

Q2: In which common organic solvents is this compound soluble?

Q3: What are the common challenges encountered when dissolving this compound?

The primary challenges when dissolving this compound include:

  • Low Solubility: Like many PAHs, this compound can have limited solubility in common organic solvents, making it difficult to achieve the desired concentration for device fabrication.

  • Slow Dissolution Rate: It may take a significant amount of time and energy (e.g., heating, sonication) to fully dissolve the material.

  • Aggregation and Precipitation: Even after initial dissolution, the molecules can aggregate and precipitate out of the solution over time, especially upon cooling or if the solution is supersaturated. This is a common issue with planar aromatic molecules due to π-π stacking interactions.

  • Impurities: The presence of impurities can affect the solubility and lead to the formation of defects in the final thin film.

Q4: How can I improve the solubility of this compound?

Several techniques can be employed to enhance the solubility of this compound:

  • Solvent Selection: Choosing an appropriate solvent is the first and most critical step. Aromatic solvents like toluene, xylene, and dichlorobenzene are often effective.

  • Heating: Gently heating the solvent while dissolving the this compound can significantly increase its solubility and dissolution rate.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and promote dissolution.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility compared to a single solvent system.

  • Filtration: After dissolution, filtering the solution through a syringe filter (e.g., 0.2 µm PTFE) can remove any remaining particulate matter or small aggregates.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve completely. 1. Inappropriate solvent: The solvent may not have the right polarity to dissolve the molecule. 2. Low temperature: The solubility of this compound is likely temperature-dependent. 3. Insufficient agitation: The powder may not be adequately dispersed in the solvent. 4. Concentration is too high: You may be trying to dissolve more solute than the solvent can hold at that temperature.1. Switch to a more suitable solvent (see Data Presentation table). Aromatic solvents are generally a good starting point. 2. Gently heat the solution on a hotplate while stirring. 3. Use a magnetic stirrer and/or an ultrasonic bath to aid dissolution. 4. Try preparing a more dilute solution.
The solution is cloudy or hazy after cooling. 1. Supersaturation: The solution was saturated at a higher temperature and the solute is precipitating out as it cools. 2. Aggregation: The this compound molecules are self-associating in the solution.1. Gently reheat the solution to redissolve the precipitate. For device fabrication, it is often necessary to use the solution while it is still warm. 2. Consider using a co-solvent or additives that can disrupt π-π stacking. Work with lower concentrations if possible.
A precipitate forms in the solution over time, even at room temperature. 1. Slow crystallization/aggregation: The dissolved molecules are slowly forming larger, insoluble aggregates. 2. Solvent evaporation: The concentration of the solution is increasing as the solvent evaporates, leading to precipitation.1. Filter the solution immediately before use. Prepare fresh solutions for each experiment. 2. Ensure your container is well-sealed to prevent solvent evaporation.
The resulting thin film is non-uniform with visible aggregates or crystals. 1. Incomplete dissolution: Not all of the this compound was dissolved before the deposition step. 2. Precipitation during deposition: The solute is crashing out of solution as the solvent evaporates during the spin coating process. 3. Poor wetting: The solution is not spreading evenly on the substrate.1. Ensure the solution is completely clear and free of visible particles before use. Filter the solution through a syringe filter. 2. Adjust the spin coating parameters (e.g., spin speed, acceleration) to control the solvent evaporation rate. Using a higher boiling point solvent can also help. 3. Ensure the substrate is properly cleaned. A surface treatment may be necessary to improve wettability.

Data Presentation

Qualitative Solubility of this compound in Common Organic Solvents

Note: This table provides a qualitative assessment based on the expected behavior of polycyclic aromatic hydrocarbons. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.

SolventChemical FormulaBoiling Point (°C)Expected Solubility of this compoundNotes
TolueneC₇H₈111SolubleA good starting point for dissolving many PAHs.
ChloroformCHCl₃61SolubleA common solvent for many organic materials. Its volatility can be a factor in film formation.
Tetrahydrofuran (THF)C₄H₈O66Moderately SolubleMay be a suitable solvent, but solubility might be lower than in aromatic solvents.
o-Dichlorobenzene (ODCB)C₆H₄Cl₂180Highly SolubleHigher boiling point can be advantageous for controlling film morphology during spin coating.
XylenesC₈H₁₀~140SolubleSimilar to toluene, can be an effective solvent.
AcetoneC₃H₆O56Sparingly SolubleGenerally not a good solvent for larger PAHs.
EthanolC₂H₅OH78InsolublePolar protic solvents are poor choices for dissolving nonpolar PAHs.
WaterH₂O100InsolubleThis compound is hydrophobic and insoluble in water.
Solubility of Anthracene (for reference)

The following data is for anthracene (C₁₄H₁₀), a related but different compound, to provide a general idea of the solubility of the core structure in various solvents.

SolventTemperature (°C)Solubility (g/kg of solvent)
Ethanol19.519
Toluene16.59.2
HexaneNot Specified3.7

Experimental Protocols

Protocol 1: Preparation of a this compound Solution for Spin Coating

Objective: To prepare a stable and filtered solution of this compound suitable for the fabrication of thin films via spin coating.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., toluene, chloroform, or o-dichlorobenzene)

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Hotplate

  • Ultrasonic bath (optional)

  • Syringe

  • PTFE syringe filter (0.2 µm pore size)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and place it in a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of the chosen solvent to the vial to achieve the target concentration (e.g., 1-10 mg/mL).

  • Dissolution:

    • Place the magnetic stir bar in the vial, cap it, and place it on a hotplate with magnetic stirring.

    • Set the stirring speed to a moderate level to create a vortex without splashing.

    • Gently heat the solution (e.g., 40-60 °C) to aid dissolution. Caution: Ensure the cap is not too tight to avoid pressure buildup. Do not overheat, as it can cause the solvent to boil or the compound to degrade.

    • Continue stirring and heating until all the powder has dissolved and the solution appears clear.

    • For difficult-to-dissolve samples, an ultrasonic bath can be used for short periods (5-10 minutes) to break up aggregates.

  • Cooling (Optional but Recommended): Allow the solution to cool to room temperature to check for any precipitation. If a precipitate forms, the solution is supersaturated at that concentration. You may need to work with a lower concentration or use the solution while it is still warm.

  • Filtration:

    • Draw the this compound solution into a syringe.

    • Attach a 0.2 µm PTFE syringe filter to the syringe.

    • Carefully dispense the filtered solution into a clean vial. This step is crucial to remove any dust particles or micro-aggregates that could lead to defects in the thin film.

  • Storage and Use: The solution is now ready for use in spin coating. It is best to use freshly prepared solutions. If storage is necessary, keep the vial tightly sealed in a dark, cool place.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_purification Solution Purification cluster_application Device Fabrication weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent dissolve Dissolve with Heat & Stirring add_solvent->dissolve sonicate Sonicate (Optional) dissolve->sonicate cool Cool to Room Temp sonicate->cool filtrate Filter with 0.2µm Syringe Filter cool->filtrate spin_coat Spin Coat Thin Film filtrate->spin_coat anneal Anneal Film (Optional) spin_coat->anneal

Caption: Experimental workflow for preparing a this compound solution.

troubleshooting_logic start Problem: Poor Solubility or Aggregation check_solvent Is the solvent appropriate? (e.g., aromatic) start->check_solvent change_solvent Action: Change to a more suitable solvent (Toluene, ODCB) check_solvent->change_solvent No check_temp Is the solution being heated? check_solvent->check_temp Yes change_solvent->check_temp heat_solution Action: Gently heat the solution (40-60°C) with stirring check_temp->heat_solution No check_concentration Is the concentration too high? check_temp->check_concentration Yes heat_solution->check_concentration lower_concentration Action: Prepare a more dilute solution check_concentration->lower_concentration Yes check_agitation Is there sufficient agitation? check_concentration->check_agitation No lower_concentration->check_agitation use_sonication Action: Use sonication to break up aggregates check_agitation->use_sonication No filter_solution Final Step: Filter the solution before use check_agitation->filter_solution Yes use_sonication->filter_solution

Caption: Troubleshooting logic for this compound solubility issues.

References

Enhancing the quantum yield of 2-Phenylanthracene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the quantum yield of 2-Phenylanthracene derivatives.

Troubleshooting Guides

This section addresses common problems encountered during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Unexpectedly Low Quantum Yield

  • Question: We've synthesized a new this compound derivative, but the measured fluorescence quantum yield is significantly lower than expected. What are the potential causes and how can we troubleshoot this?

  • Answer: An unexpectedly low quantum yield can stem from several factors. A systematic approach is necessary to identify the root cause.

    • Purity of the Compound: Impurities can act as quenchers, significantly reducing fluorescence. Verify the purity of your synthesized derivative using techniques like NMR, mass spectrometry, and elemental analysis. If impurities are detected, repurify the compound using column chromatography or recrystallization.

    • Solvent Effects: The choice of solvent has a profound impact on fluorescence. Polar solvents can stabilize the excited state, sometimes leading to non-radiative decay pathways and a red shift in emission.[1][2] Conversely, some derivatives exhibit higher quantum yields in more polar solvents.[3] Ensure the solvent is of spectroscopic grade and deoxygenated, as dissolved oxygen is a known quencher.[4] We recommend testing the derivative in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).

    • Aggregation-Caused Quenching (ACQ): At higher concentrations, planar aromatic molecules like anthracene derivatives can form non-emissive aggregates (excimers), a phenomenon known as ACQ.[5] This leads to a decrease in quantum yield. To check for ACQ, measure the quantum yield at a series of decreasing concentrations. If the quantum yield increases upon dilution, ACQ is a likely cause. Absorbance in the fluorescence cuvette should ideally be kept below 0.1 to minimize such effects.[6]

    • Ineffective Substituents: The nature and position of substituents on the anthracene core are critical. Electron-donating groups generally enhance quantum yield, while bulky groups can prevent quenching by inhibiting intermolecular interactions.[7] If your substituent is not producing the desired effect, consider redesigning the molecule with different functional groups.[8][9]

    • Photodegradation: Anthracene derivatives can be susceptible to photodegradation, especially upon prolonged exposure to the excitation light source. This can lead to the formation of non-fluorescent products.[7] Check for changes in the absorption spectrum before and after fluorescence measurements. If photodegradation is observed, reduce the excitation intensity or the exposure time.

    Troubleshooting Workflow for Low Quantum Yield

    start Low Quantum Yield Observed purity Verify Compound Purity (NMR, MS, etc.) start->purity solvent Investigate Solvent Effects (Test multiple solvents, deoxygenate) purity->solvent If Pure redesign Re-evaluate Molecular Design (Consider alternative substituents) purity->redesign If Impure, Purify & Re-test. If still low, proceed. concentration Check for Concentration Effects (Measure at different dilutions) solvent->concentration photodegradation Assess Photostability (Compare Absorbance Pre/Post-measurement) concentration->photodegradation photodegradation->redesign success Quantum Yield Enhanced redesign->success

    A logical workflow for troubleshooting low quantum yield.

Issue 2: Inconsistent or Irreproducible Measurements

  • Question: We are getting inconsistent quantum yield values for the same sample across different measurements. What could be causing this variability?

  • Answer: Irreproducible results often point to inconsistencies in the experimental setup and sample preparation.

    • Instrumental Parameters: Ensure that all instrument settings (e.g., excitation and emission slit widths, integration time) are identical for both the standard and the sample measurements.[10]

    • Cuvette Positioning and Cleanliness: The positioning of the cuvette in the fluorometer must be consistent. Ensure cuvettes are scrupulously clean and free of scratches. Use four-sided polished fluorescence cuvettes for accurate measurements.

    • Temperature Fluctuations: Fluorescence is a temperature-dependent process.[7] Perform measurements in a temperature-controlled sample holder to ensure thermal stability.

    • Standard Degradation: The fluorescence standard used for relative quantum yield measurements can degrade over time. Prepare fresh standard solutions regularly and store them appropriately (e.g., protected from light).

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular design strategies to enhance the quantum yield of this compound derivatives?

A1: Key strategies focus on manipulating the electronic and steric properties of the molecule:

  • Introduce Bulky Substituents: Attaching bulky groups (e.g., tert-butyl, phenyl) to the anthracene core, particularly at the 9 and 10 positions, can sterically hinder intermolecular interactions. This suppression of π-π stacking reduces aggregation-caused quenching and enhances fluorescence emission in the solid state or in aggregates.[7]

  • Modify Electronic Properties: The introduction of electron-donating groups (e.g., methoxy, amino) can increase the electron density of the π-system, often leading to higher quantum yields.[3][8] The strategic placement of donor-acceptor pairs can also be used to tune the photophysical properties.[8]

  • Promote Aggregation-Induced Emission (AIE): For applications in the solid state or in aggregates, designing molecules that are non-emissive in solution but highly fluorescent upon aggregation is a powerful strategy. This is often achieved by introducing rotors (like phenyl groups) that have their intramolecular rotations restricted in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway.[5][11][12]

Q2: How does solvent polarity and viscosity affect the fluorescence of this compound derivatives?

A2: Solvents can significantly influence fluorescence properties:

  • Polarity: An increase in solvent polarity can lower the energy of the excited state through dipole-dipole interactions and solvent relaxation.[1] This often results in a red shift (a shift to longer wavelengths) of the emission spectrum.[1][2] The effect on quantum yield varies; for some molecules, polar solvents can enhance non-radiative decay, thus lowering the quantum yield, while for others with strong intramolecular charge transfer (ICT) character, the opposite may be true.[3]

  • Viscosity: In viscous solvents, the rotation of molecular components (like the phenyl ring relative to the anthracene core) can be hindered.[13] For molecules exhibiting AIE, increasing solvent viscosity can restrict these intramolecular rotations, leading to an enhancement in fluorescence intensity, similar to the effect of aggregation.[11][13]

Q3: What is Aggregation-Induced Emission (AIE) and how can it be utilized for this compound derivatives?

A3: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent molecules are induced to emit intensely upon aggregation.[5] For many this compound derivatives, the phenyl group can rotate freely in dilute solutions, providing a non-radiative pathway for the excited state to decay (a process called Restriction of Intramolecular Rotation or RIR). In an aggregated state or in a highly viscous medium, this rotation is physically blocked. This restriction closes the non-radiative decay channel, forcing the excited state to decay radiatively, thus "turning on" the fluorescence.[11][12][14] This property is highly valuable for applications such as organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors where emission in the solid or aggregated state is required.[15]

Q4: What is the standard method for measuring fluorescence quantum yield in a research lab?

A4: The most common method is the relative quantum yield measurement , also known as the comparative method.[6][16] This technique involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate, anthracene, or 9,10-diphenylanthracene).[17][18][19] The fundamental principle is that if the standard and the sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[6][10]

Quantitative Data Summary

The tables below summarize representative data on how substituents and solvent choice can affect the photophysical properties of anthracene derivatives.

Table 1: Effect of Substituents on Quantum Yield (Φ) of Anthracene Derivatives

CompoundSubstituent(s)SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
AnthraceneNoneEthanol356, 375381, 403, 4270.27[16]
9,10-Diphenylanthracene9,10-diphenylCyclohexane374, 394408, 4300.90[18]
This compound2-phenylToluene~360~410~0.65Hypothetical
MADN2-methyl, 9,10-di(2'-naphthyl)Toluene3984450.82[20]
Non-symmetric DPA2-phenyl, 9,10-diphenyl (alkylated)Toluene~390~430~0.70[21]

Table 2: Solvent Effects on the Photophysical Properties of an Anthracene Derivative

SolventPolarity (Dielectric Constant, ε)Refractive Index (n)Emission Max (λ_em, nm)Quantum Yield (Φ)
Cyclohexane2.021.4274150.85
Toluene2.381.4974200.82
Dichloromethane8.931.4244280.75
Acetonitrile37.51.3444350.68
Ethanol24.51.3614320.70

Note: Data in Table 2 is representative and illustrates general trends. Actual values are highly dependent on the specific molecular structure.

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol outlines the comparative method for determining the fluorescence quantum yield (Φ) of a this compound derivative.

1. Materials and Equipment:

  • Fluorescence Spectrometer (Fluorometer)

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes (one for absorption, one for fluorescence)

  • Fluorescence standard with a known quantum yield (Φ_std) in a specific solvent (e.g., Anthracene in ethanol, Φ_std = 0.27). The standard should have absorption and emission spectra that overlap with the sample.

  • Spectroscopic grade solvent.

  • Volumetric flasks and pipettes.

2. Procedure:

  • Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range to your sample.

  • Prepare Solutions:

    • Prepare a stock solution of your test compound and the standard in the same spectroscopic grade solvent.

    • From the stock solutions, prepare a series of 5-6 dilute solutions for both the test compound and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.[6]

  • Measure Absorbance:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Note the absorbance value at the chosen excitation wavelength (λ_ex) for each solution.

  • Measure Fluorescence:

    • Set the excitation wavelength (λ_ex) on the fluorometer. Ensure the excitation and emission slit widths are identical for all measurements.

    • Record the fluorescence emission spectrum for each solution of the standard and the test compound. Make sure to record the spectrum over the full emission range of the compound.

    • Record the emission spectrum of a solvent blank.

  • Data Processing:

    • Subtract the solvent blank spectrum from each of the measured fluorescence spectra.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Most instrument software can perform this calculation.

  • Calculation:

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

    • Determine the slope (Gradient, Grad) of the resulting straight line for both the sample (Grad_sample) and the standard (Grad_std).

    • Calculate the quantum yield of your sample (Φ_sample) using the following equation[10][19]:

      Φ_sample = Φ_std × (Grad_sample / Grad_std) × (n_sample² / n_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Workflow for Relative Quantum Yield Measurement

start Start: Select Standard & Solvent prep Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) start->prep abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep->abs fluo Measure Fluorescence Spectra (Fluorometer, same settings) abs->fluo integrate Integrate Fluorescence Intensity (Area under curve) fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calc Calculate Slopes (Grad_sample, Grad_std) plot->calc final Calculate Quantum Yield Φ_sample = Φ_std * (Grad_s/Grad_r) * (n_s²/n_r²) calc->final end End final->end

Workflow for relative fluorescence quantum yield measurement.

Protocol 2: General Synthesis of a 9,10-disubstituted Anthracene Derivative (Illustrative Example)

This protocol describes a general approach using a Suzuki cross-coupling reaction, a common method for synthesizing such derivatives.[22][23]

1. Reaction Scheme:

  • 9,10-Dibromoanthracene + 2 x (Aryl-boronic acid) --[Pd Catalyst, Base]--> 9,10-Diaryl-anthracene + 2 x (Bromide Salt)

2. Materials:

  • 9,10-dibromoanthracene

  • Appropriate arylboronic acid (e.g., 2-phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

3. Procedure:

  • To a round-bottom flask, add 9,10-dibromoanthracene (1 equivalent), the arylboronic acid (2.2 equivalents), and the base (3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Add the palladium catalyst (0.05 equivalents) to the mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

  • Characterize the final product using NMR (¹H, ¹³C), mass spectrometry, and melting point analysis.

Illustrative Synthesis Pathway

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 9,10-Dibromoanthracene D Suzuki Cross-Coupling Reaction A->D B Arylboronic Acid B->D C Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) Toluene (Solvent) Heat (Reflux) C->D E Purification (Column Chromatography) D->E G Byproducts D->G F Target this compound Derivative E->F

General synthetic pathway using Suzuki cross-coupling.

References

Quenching of 2-Phenylanthracene fluorescence and its prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylanthracene fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This occurs when the excited state of the fluorophore is deactivated by a variety of molecular interactions, leading to a reduction in the number of emitted photons. Common quenching mechanisms include collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET).

Q2: What are the common quenchers for this compound fluorescence?

A2: Like other polycyclic aromatic hydrocarbons (PAHs), this compound fluorescence is susceptible to quenching by several substances. The most common quenchers include:

  • Molecular Oxygen: Dissolved oxygen in solutions is a highly efficient collisional quencher.[1][2]

  • Nitroaromatic Compounds: Molecules like dinitrotoluene (DNT) and trinitrotoluene (TNT) can act as effective quenchers, often through an electron transfer mechanism.[3][4][5]

  • Heavy Atoms and Halogens: Ions such as iodide and bromide can enhance intersystem crossing, leading to a decrease in fluorescence.

  • Self-Quenching/Aggregation: At high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence intensity.

Q3: How does solvent polarity affect the fluorescence of this compound?

A3: The polarity of the solvent can influence the fluorescence quantum yield and emission maximum of this compound. Generally, for nonpolar aromatic hydrocarbons, significant shifts in emission wavelength with solvent polarity (solvatochromism) are not as pronounced as in more polar fluorophores. However, the fluorescence quantum yield and lifetime can be solvent-dependent. For instance, polar solvents may stabilize charge-transfer states in the presence of a quencher, enhancing the quenching efficiency.

Q4: What is the expected fluorescence quantum yield and lifetime of this compound?

Troubleshooting Guides

Issue 1: My this compound solution shows very weak or no fluorescence.

Possible Cause Troubleshooting Steps
Oxygen Quenching Dissolved oxygen is a primary cause of fluorescence quenching.[1][2] Deoxygenate your solvent and sample solution by purging with an inert gas like nitrogen or argon for 10-15 minutes prior to and during the measurement.[7][8] Alternatively, use the freeze-pump-thaw method for more rigorous deoxygenation.
Presence of Quenchers Ensure all glassware is scrupulously clean and that the solvent is of high purity (spectroscopic grade) to avoid contamination with quenching impurities.
Incorrect Concentration Very high concentrations can lead to self-quenching and inner filter effects. Prepare a dilution series to determine the optimal concentration range where fluorescence intensity is linear with concentration.
Photodegradation This compound, like other PAHs, can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize exposure time and use the lowest effective excitation intensity.
Instrument Settings Verify that the excitation and emission wavelengths are set correctly for this compound. Check the detector gain and slit widths to ensure they are appropriate for the expected signal level.

Issue 2: The fluorescence intensity of my this compound sample is decreasing over time during measurement.

Possible Cause Troubleshooting Steps
Photobleaching This is the irreversible photochemical destruction of the fluorophore. Reduce the excitation light intensity using neutral density filters, decrease the exposure time per measurement, and use a fresh sample for each time point if necessary.
Oxygen Diffusion into the Sample If the sample is not continuously deoxygenated, oxygen from the atmosphere can diffuse back into the cuvette, leading to progressive quenching. Maintain a gentle, continuous stream of inert gas over the sample surface during the experiment.
Sample Evaporation For volatile solvents, evaporation can lead to an increase in concentration and potential self-quenching or inner filter effects. Use a cuvette with a cap or septum to minimize solvent loss.

Quantitative Data

Due to the limited availability of specific photophysical data for this compound, the following tables include data for Anthracene as a representative analogue. This data provides a baseline for understanding the fluorescence behavior.

Table 1: Photophysical Properties of Anthracene in Different Solvents

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
Cyclohexane356, 375380, 401, 4250.27 - 0.36~4.1 - 5.7
Ethanol~355~383, 404, 4280.27~4.9
Acetonitrile~355~382, 403, 427-~5.2

Data compiled from various sources.[9] Note that these values are for Anthracene and should be considered as approximations for this compound.

Table 2: Stern-Volmer Constants for Quenching of Anthracene Fluorescence

QuencherSolventStern-Volmer Constant (Ksv, M⁻¹)Quenching Mechanism
OxygenVarious~10² - 10³Dynamic (Collisional)
Allyl 2,4-dinitrophenyl etherMethanol~150Static and Dynamic
Allyl 2,4-dinitrophenyl etherChloroform~30Static and Dynamic

Data for Allyl 2,4-dinitrophenyl ether from a study on anthracene quenching.[3] The value for oxygen is a general approximation.

Experimental Protocols

Protocol 1: Deoxygenation of Solutions by Nitrogen Purging

This protocol describes a standard method for removing dissolved oxygen from a solution to prevent fluorescence quenching.[7][8]

Materials:

  • High-purity nitrogen or argon gas

  • Gas delivery tube (e.g., a long Pasteur pipette or a needle)

  • Flow meter

  • Fluorescence cuvette with a septum cap

  • Solution of this compound in the desired solvent

Procedure:

  • Prepare the this compound solution in a suitable fluorescence cuvette.

  • Insert the gas delivery tube into the solution, ensuring the tip is below the liquid surface but not so deep as to cause excessive splashing.

  • Connect the gas delivery tube to the inert gas cylinder via a flow meter.

  • Start a gentle and steady flow of the inert gas through the solution. A flow rate of approximately 100-200 mL/min is typically sufficient.

  • Purge the solution for at least 10-15 minutes. For solvents with high oxygen solubility, a longer purging time may be necessary.

  • To prevent re-oxygenation, maintain a gentle stream of the inert gas over the surface of the solution during the fluorescence measurement.

  • Seal the cuvette with a septum cap if continuous purging is not possible during the measurement.

Protocol 2: Determination of Stern-Volmer Quenching Constant (Ksv)

This protocol outlines the procedure for quantifying the efficiency of a quencher using steady-state fluorescence measurements.[10][11][12]

Materials:

  • Stock solution of this compound of known concentration.

  • Stock solution of the quencher of known concentration.

  • High-purity solvent (deoxygenated if the quencher is not oxygen).

  • Spectrofluorometer.

  • Series of volumetric flasks and pipettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of the quencher. Ensure the fluorophore concentration is low enough to be in the linear range of the fluorescence intensity vs. concentration plot.

  • Prepare a blank solution containing only the solvent and a reference solution containing only the this compound at the same concentration as the samples.

  • If necessary, deoxygenate all solutions using Protocol 1.

  • Measure the fluorescence intensity (F₀) of the this compound solution without any quencher.

  • Measure the fluorescence intensity (F) for each solution containing the quencher at the same instrument settings.

  • Correct for any background fluorescence from the solvent and the cuvette.

  • Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) against the quencher concentration ([Q]).

  • According to the Stern-Volmer equation (F₀/F = 1 + Ksv[Q]), the slope of the resulting linear plot will be the Stern-Volmer constant (Ksv).[11][12]

Visualizations

Quenching_Mechanisms cluster_ground Ground State cluster_excited Excited State S0 S₀ (Ground State) S0_Q [S₀...Q] Complex S0->S0_Q Static Quenching (Complex Formation) S1 S₁ (Excited State) S0->S1 Excitation (hν) Q Quencher (Q) S0_Q->S0 Non-radiative decay S1->S0 Fluorescence (hν') S1->S0 Dynamic Quenching (Collisional) Deoxygenation_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Outcome A Prepare this compound Solution in Cuvette B Insert Inert Gas Delivery Tube A->B C Purge with N₂ or Ar (10-15 min) B->C D Maintain Inert Atmosphere or Seal Cuvette C->D F Reduced Fluorescence (Quenching) C->F Inadequate Purging E Measure Fluorescence D->E G Maximized Fluorescence E->G Successful Deoxygenation

References

Strategies to improve charge injection in 2-Phenylanthracene based devices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 2-Phenylanthracene based devices by improving charge injection.

Frequently Asked Questions (FAQs)

Q1: What is charge injection and why is it critical for my this compound device performance?

A1: Charge injection is the process of transferring charge carriers (holes and electrons) from the electrodes (anode and cathode) into the organic semiconductor layers of your device. Efficient charge injection is crucial because it directly impacts the device's operational voltage, quantum efficiency, and overall stability. Poor charge injection leads to a high energy barrier for charge carriers, resulting in increased operating voltage and reduced device performance.

Q2: What are the typical HOMO and LUMO energy levels for anthracene derivatives, and how do they influence electrode selection?

A2: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key energy levels in an organic semiconductor. For anthracene derivatives, the HOMO level is typically in the range of -5.5 to -5.9 eV, and the LUMO level is around -2.4 to -2.7 eV. For efficient hole injection, the work function of the anode should be closely matched to the HOMO level of the hole transport layer (HTL) or this compound. Similarly, for efficient electron injection, the work function of the cathode should align with the LUMO level of the electron transport layer (ETL) or this compound. A large mismatch creates an energy barrier that impedes charge injection.

Q3: What are Hole Injection Layers (HILs) and Electron Injection Layers (EILs), and when should I use them?

A3: Hole Injection Layers (HILs) and Electron Injection Layers (EILs) are thin films placed between the electrode and the organic semiconductor to facilitate charge injection.

  • HILs are used to lower the energy barrier for hole injection from the anode. Common HIL materials include Molybdenum trioxide (MoO₃) and PEDOT:PSS. You should consider using a HIL when you observe a high turn-on voltage or low current density, which may indicate a large hole injection barrier.

  • EILs are used to reduce the energy barrier for electron injection from the cathode. A common EIL is Lithium Fluoride (LiF). An EIL is recommended when you suspect poor electron injection is limiting your device performance, which is a common issue in many organic electronic devices.

Q4: How does the thickness of an injection layer affect device performance?

A4: The thickness of an injection layer is a critical parameter. An optimal thickness, typically in the range of a few nanometers, is required. For instance, with LiF, an optimal thickness is generally between 0.5 and 1.5 nm.[1] If the layer is too thin, it may not effectively modify the electrode's work function or passivate surface defects. If it is too thick, it can act as an insulating layer, increasing the device's series resistance and hindering charge transport through tunneling.

Troubleshooting Guides

Issue 1: High Operating Voltage
Possible Cause Troubleshooting Steps Expected Outcome
Large Hole Injection Barrier 1. Ensure the anode has a high work function (e.g., ITO treated with UV-ozone). 2. Insert a Hole Injection Layer (HIL) like MoO₃ between the anode and the hole transport layer. Optimize the HIL thickness (typically 1-10 nm).Lower turn-on and operating voltages. Increased current density at a given voltage.
Large Electron Injection Barrier 1. Use a low work function cathode (e.g., Al, Ca/Al). 2. Insert an Electron Injection Layer (EIL) like LiF between the electron transport layer and the cathode. Optimize the EIL thickness (typically 0.5-1.5 nm).[1]Reduced operating voltage and improved device efficiency.
Poor Quality of Organic Layers 1. Ensure high purity of this compound and other organic materials. 2. Optimize deposition rates and substrate temperature during thermal evaporation to ensure uniform and pinhole-free films.Improved charge transport and reduced leakage currents, leading to lower operating voltage.
Issue 2: Low Quantum Efficiency or Brightness
Possible Cause Troubleshooting Steps Expected Outcome
Imbalanced Charge Injection 1. If hole injection is dominant, consider using a thicker electron transport layer (ETL) or a double ETL structure to improve electron injection and transport. 2. If electron injection is poor, introduce an EIL like LiF. 3. Use a hole-blocking layer between the emissive layer and the ETL to confine holes within the emissive layer.A more balanced charge carrier ratio in the emissive layer, leading to higher recombination efficiency and thus higher quantum efficiency and brightness.
Exciton Quenching at the Interface 1. Ensure smooth interfaces between organic layers by optimizing deposition conditions. 2. The choice of adjacent transport layers is crucial. For instance, exciplex formation between 2-aza-9,10-diphenylanthracene and the hole-transport layer NPB has been observed, leading to a red-shift in electroluminescence.[2]Emission spectrum closer to the intrinsic photoluminescence of this compound. Improved efficiency by minimizing non-radiative decay pathways.
Inefficient Energy Transfer (in doped systems) 1. Optimize the doping concentration of this compound in a host material. 2. Ensure good energy level alignment between the host and the this compound guest for efficient Förster or Dexter energy transfer.Maximized energy transfer from the host to the guest, resulting in higher emission from the this compound and improved overall efficiency.
Issue 3: High Contact Resistance in OFETs
Possible Cause Troubleshooting Steps Expected Outcome
Energy Mismatch at Electrode/Organic Interface 1. For p-type transistors, use high work function source/drain electrodes like Gold (Au) or Platinum (Pt) to minimize the hole injection barrier. 2. Treat the electrode surface with a self-assembled monolayer (SAM) to tune its work function for better alignment with the HOMO level of this compound.A significant reduction in contact resistance, leading to higher drive currents and more accurate mobility measurements.
Poor Morphology at the Contact 1. Optimize the deposition of the this compound layer to ensure good molecular ordering and contact with the electrode surface. 2. Consider a top-contact device architecture where the electrodes are evaporated onto the organic semiconductor, which can sometimes lead to better contact.Improved charge injection at the source and extraction at the drain, resulting in lower contact resistance.
Charge Trapping at the Interface 1. Ensure a clean interface between the dielectric and the semiconductor, as traps at this interface can affect charge injection. 2. Passivate the dielectric surface with a suitable treatment before depositing the this compound layer.Reduced charge trapping and scattering at the interface, contributing to lower contact resistance and improved device stability.

Data Presentation

Table 1: Performance of an OFET based on a this compound derivative (2,6-bis-phenylethynyl-anthracene).

ParameterValueReference
Mobility4.52 cm²/Vs[3]
Contact Resistance335 Ω cm[3]

Table 2: Effect of MoO₃ Hole Injection Layer Thickness on OLED Performance (General Case).

MoO₃ ThicknessEffect on Driving VoltageEffect on EfficiencyReference
0 nm (none)HigherBaseline[4]
1-5 nmLowerCan be higher or lower depending on the device structure[4]
> 20 nmIncreasesLower[4]

Table 3: Common Materials for Charge Injection Layers in OLEDs.

Layer TypeMaterialTypical Work Function (eV)
Hole Injection Layer (HIL)MoO₃~5.3 - 6.9
PEDOT:PSS~5.0 - 5.2
Electron Injection Layer (EIL)LiF-
Cs₂CO₃~2.1

Experimental Protocols

Protocol 1: Fabrication of a this compound based OLED

This protocol describes a general procedure for the fabrication of a multilayer OLED using thermal evaporation.

1. Substrate Cleaning:

  • Sequentially clean Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-ozone for 15 minutes to increase the ITO work function and remove organic residues.

2. Organic and Metal Layer Deposition:

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

  • Deposit the following layers sequentially:

    • Hole Injection Layer (HIL): e.g., 5 nm of MoO₃ at a deposition rate of 0.1 Å/s.

    • Hole Transport Layer (HTL): e.g., 40 nm of NPB (N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine) at a deposition rate of 1 Å/s.

    • Emissive Layer (EML): 30 nm of this compound at a deposition rate of 1 Å/s.

    • Electron Transport Layer (ETL): e.g., 30 nm of TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) at a deposition rate of 1 Å/s.

    • Electron Injection Layer (EIL): 1 nm of LiF at a deposition rate of 0.1 Å/s.

    • Cathode: 100 nm of Aluminum (Al) at a deposition rate of 5 Å/s, deposited through a shadow mask to define the active area.

3. Encapsulation:

  • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.

  • Encapsulate the devices using a glass lid and a UV-curable epoxy adhesive to protect them from moisture and oxygen.

Protocol 2: Contact Resistance Measurement in a this compound OFET using the Transmission Line Method (TLM)

1. Device Fabrication:

  • Fabricate bottom-gate, top-contact OFETs on a heavily doped Si wafer with a thermally grown SiO₂ dielectric layer.

  • Deposit a thin film of this compound onto the SiO₂ surface.

  • Define source and drain electrodes with varying channel lengths (L) but a constant channel width (W) by thermally evaporating a suitable metal (e.g., Au) through a shadow mask.

2. Electrical Characterization:

  • Measure the transfer characteristics (Drain Current I_D vs. Gate Voltage V_G) for each device with a different channel length at a low, constant drain voltage (V_D).

  • From the linear region of the transfer curves, calculate the total resistance (R_total) for each device using the formula: R_total = V_D / I_D.

3. Data Analysis:

  • Plot the total resistance (R_total) as a function of the channel length (L).

  • The data should follow a linear relationship: R_total = R_channel + R_contact = (R_sheet / W) * L + R_contact, where R_sheet is the sheet resistance of the semiconductor.

  • The y-intercept of the linear fit of the R_total vs. L plot gives the total contact resistance (R_contact) for two contacts (source and drain). The contact resistance per contact is therefore R_contact / 2.

Mandatory Visualizations

G cluster_anode Anode Side cluster_organic Organic Layers cluster_cathode Cathode Side Anode Anode (e.g., ITO) HIL Hole Injection Layer (e.g., MoO3) Anode->HIL Hole Injection HTL Hole Transport Layer (e.g., NPB) HIL->HTL EML Emissive Layer (this compound) HTL->EML ETL Electron Transport Layer (e.g., TPBi) EML->ETL EIL Electron Injection Layer (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electron Injection

Caption: Typical multilayer structure of a this compound based OLED.

G cluster_workflow OLED Fabrication Workflow A 1. Substrate Cleaning (ITO Glass) B 2. UV-Ozone Treatment A->B C 3. HIL Deposition (e.g., MoO3) B->C D 4. HTL Deposition (e.g., NPB) C->D E 5. EML Deposition (this compound) D->E F 6. ETL Deposition (e.g., TPBi) E->F G 7. EIL Deposition (e.g., LiF) F->G H 8. Cathode Deposition (e.g., Al) G->H I 9. Encapsulation H->I

Caption: Experimental workflow for fabricating a this compound OLED.

G cluster_troubleshooting Troubleshooting Logic: High Operating Voltage Start High Operating Voltage Observed CheckHoleInjection Is there a large hole injection barrier? Start->CheckHoleInjection CheckElectronInjection Is there a large electron injection barrier? CheckHoleInjection->CheckElectronInjection No SolutionHIL Implement/Optimize HIL (e.g., MoO3) CheckHoleInjection->SolutionHIL Yes CheckFilmQuality Are the organic films of high quality? CheckElectronInjection->CheckFilmQuality No SolutionEIL Implement/Optimize EIL (e.g., LiF) CheckElectronInjection->SolutionEIL Yes SolutionDeposition Optimize Deposition Parameters CheckFilmQuality->SolutionDeposition No End Operating Voltage Reduced CheckFilmQuality->End Yes SolutionHIL->End SolutionEIL->End SolutionDeposition->End

References

Technical Support Center: Solvent Effects on the Photophysical Properties of 2-Phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylanthracene. Here, you will find information on experimental protocols, data presentation, and solutions to common issues encountered during photophysical studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing unexpected peaks in my absorption/fluorescence spectrum. What could be the cause?

A1: Unexpected peaks can arise from several sources. Here’s a systematic approach to troubleshoot this issue:

  • Sample Purity: Ensure the purity of your this compound sample. Impurities, even in trace amounts, can have strong absorption or emission properties that interfere with your measurements. Consider purification techniques like recrystallization or chromatography if you suspect contamination.

  • Solvent Impurities: The solvent itself can be a source of contamination. Use high-purity, spectroscopic grade solvents. Some solvents can degrade over time and form fluorescent impurities.

  • Cuvette Contamination: Residual compounds from previous experiments can adhere to the cuvette walls. Thoroughly clean your cuvettes with appropriate solvents. It is good practice to dedicate specific cuvettes for particular types of compounds to avoid cross-contamination.

  • Photodegradation: this compound, like many polycyclic aromatic hydrocarbons, can be susceptible to photodegradation upon prolonged exposure to the excitation light source. This can lead to the formation of new chemical species with different spectral properties. To minimize this, use the lowest possible excitation power and exposure times.

Q2: The intensity of my fluorescence signal is very low. How can I improve it?

A2: A weak fluorescence signal can be a significant hurdle. Here are several strategies to enhance it:

  • Concentration Optimization: While a higher concentration might seem like an obvious solution, it can lead to inner filter effects where the sample absorbs too much of the excitation or emission light. Prepare a series of dilutions to find the optimal concentration that gives the maximum fluorescence intensity without significant inner filter effects. An absorbance of less than 0.1 at the excitation wavelength is generally recommended.[1]

  • Instrument Settings:

    • Increase Excitation Intensity: If possible, increase the intensity of your excitation source. However, be mindful of potential photodegradation.

    • Adjust Slit Widths: Widening the excitation and emission slit widths will allow more light to reach the detector, increasing the signal. Be aware that this will decrease the spectral resolution.

    • Detector Gain: Increasing the detector gain can amplify the signal. However, this will also amplify the noise.

  • Choice of Solvent: The fluorescence quantum yield of this compound is solvent-dependent. In some solvents, non-radiative decay pathways are more dominant, leading to lower fluorescence. Experiment with different solvents to find one that enhances the fluorescence.

  • Degassing the Solution: Dissolved oxygen can quench fluorescence. Degassing the solvent by bubbling an inert gas like nitrogen or argon through the solution before the measurement can significantly increase the fluorescence intensity.

Q3: My baseline is drifting or noisy in my UV-Vis/Fluorescence measurements. What should I do?

A3: A stable baseline is crucial for accurate measurements. Drifting or noisy baselines can be caused by:

  • Instrument Warm-up: Ensure that the spectrophotometer or fluorometer has had sufficient time to warm up and stabilize. This can take 30 minutes or more.

  • Fluctuations in Lamp Intensity: The light source intensity can fluctuate. If the problem persists, the lamp may be nearing the end of its life and require replacement.

  • Temperature Changes: Variations in the ambient temperature can affect the detector and electronics. Ensure the instrument is in a temperature-controlled environment.[2]

  • Solvent Evaporation: If you are using a volatile solvent, its evaporation can change the concentration of your sample over time, leading to a drifting baseline. Keep the cuvette capped whenever possible.

Q4: How does the solvent polarity affect the absorption and emission spectra of this compound?

A4: The polarity of the solvent can influence the photophysical properties of this compound in the following ways:

  • Solvatochromic Shifts: You may observe a shift in the absorption and emission maxima (λmax) as the solvent polarity changes. This phenomenon is known as solvatochromism.

    • Bathochromic Shift (Red Shift): The λmax shifts to a longer wavelength. This is often observed in the fluorescence spectrum of molecules with a larger dipole moment in the excited state compared to the ground state when the solvent polarity increases.

    • Hypsochromic Shift (Blue Shift): The λmax shifts to a shorter wavelength.

  • Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. This shift is generally larger in more polar solvents for molecules that exhibit an increase in dipole moment upon excitation. This is due to the reorientation of the polar solvent molecules around the excited-state dipole, which lowers the energy of the excited state before emission.

  • Quantum Yield and Lifetime: Solvent polarity can affect the rates of non-radiative decay processes. For some aromatic molecules, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield and lifetime due to the stabilization of charge transfer states that decay non-radiatively.

Quantitative Data

Note: The photophysical properties of this compound are expected to be similar to, but not identical to, its parent compound anthracene and its isomer 1-phenylanthracene. The position of the phenyl group influences the electronic structure and thus the interaction with solvents.

Table 1: Photophysical Properties of this compound and Related Compounds

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
Anthracene Cyclohexane~356, 375~380, 401, 4250.36~4.1 - 5.7
Ethanol--0.27 - 0.36-
1-Phenylanthracene Cyclohexane376398, 4200.435.3
9-Phenylanthracene n-Hexane (viscosity 0.300 cP)362420-3.45
n-Hexadecane (viscosity 2.57 cP)362420-5.75

Data for Anthracene and 1-Phenylanthracene from various sources.[3][4] Data for 9-Phenylanthracene from a study on solvent viscosity effects.[5]

Experimental Protocols

1. Measurement of UV-Vis Absorption Spectrum

This protocol outlines the steps for obtaining the absorption spectrum of this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired spectroscopic grade solvent. From the stock solution, prepare a dilute solution in a quartz cuvette with a 1 cm path length. The concentration should be adjusted to have a maximum absorbance between 0.1 and 1.0.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Replace the blank cuvette with the sample cuvette. Ensure the cuvette is placed correctly in the sample holder.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 250-500 nm) to record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

2. Measurement of Fluorescence Emission and Excitation Spectra

This protocol describes how to measure the fluorescence spectra of this compound.

Methodology:

  • Solution Preparation: Prepare a dilute solution of this compound in the desired spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.[1]

  • Emission Spectrum:

    • Set the excitation wavelength to one of the absorption maxima (λmax) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., if λex = 375 nm, scan from 385 nm to 600 nm).

    • The resulting spectrum will show the fluorescence intensity as a function of emission wavelength. Identify the emission maxima (λem).

  • Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence intensity (λem).

    • Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength.

    • The resulting spectrum should resemble the absorption spectrum and confirms that the observed emission originates from the analyte.

3. Determination of Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield. Anthracene or 9,10-diphenylanthracene are common standards for this spectral region.

Methodology:

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar spectral region as this compound. For example, anthracene in ethanol (Φf = 0.27) can be used.[6]

  • Solution Preparation: Prepare solutions of both the standard and the sample in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength. It is crucial to use the same excitation wavelength for both the sample and the standard.

  • Measure Absorbance: Record the absorbance of both the standard and sample solutions at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths, detector gain).

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity (area under the emission curve)

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep Prepare dilute solution of this compound uv_vis Measure UV-Vis Absorption Spectrum prep->uv_vis flu_em Measure Emission Spectrum (excite at λ_abs_max) prep->flu_em qy_measure Measure Absorbance and Fluorescence of Sample and Standard prep->qy_measure find_abs_max Determine λ_abs_max uv_vis->find_abs_max find_abs_max->flu_em find_em_max Determine λ_em_max flu_em->find_em_max flu_ex Measure Excitation Spectrum (monitor at λ_em_max) find_em_max->flu_ex qy_calc Calculate Relative Quantum Yield qy_measure->qy_calc Solvent_Effects cluster_solvent Solvent Properties cluster_photophysics Photophysical Effects on this compound polarity Increase in Solvent Polarity red_shift Red Shift in Emission (Bathochromic) polarity->red_shift Often leads to stokes_shift Increase in Stokes Shift polarity->stokes_shift Often leads to qy_decrease Potential Decrease in Quantum Yield polarity->qy_decrease May cause lifetime_decrease Potential Decrease in Fluorescence Lifetime polarity->lifetime_decrease May cause

References

Reducing aggregation-caused quenching in 2-Phenylanthracene films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylanthracene films, with a focus on mitigating aggregation-caused quenching (ACQ).

Troubleshooting Guides

Issue: Low Fluorescence Intensity in Solid-State Films

Question: My this compound film exhibits significantly lower fluorescence compared to its solution-state. What could be the cause and how can I fix it?

Answer: This is a classic sign of Aggregation-Caused Quenching (ACQ). In the solid state, planar aromatic molecules like this compound have a strong tendency to form π–π stacks, leading to non-radiative decay pathways and a decrease in photoluminescence quantum yield (PLQY).

Troubleshooting Steps:

  • Assess Film Morphology: Use Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to examine the surface of your film. A rough, crystalline surface can be indicative of aggregation. Ultrasmooth organic thin films are less prone to aggregation.[1][2]

  • Modify Deposition Parameters: If using physical vapor deposition (PVD), consider employing a fast cooling (FC) method. Rapidly cooling the substrate during deposition can suppress the aggregation of adsorbed molecules by controlling the thermal energy.[1][2]

  • Introduce a Host Material: Co-evaporate or co-spin-coat this compound with a suitable host material. The host matrix physically separates the this compound molecules, preventing aggregation.

  • Functionalize the Molecule: If synthetically feasible, adding bulky substituents to the this compound core can sterically hinder π–π stacking.

Issue: Film Delamination or Poor Adhesion

Question: My this compound film is peeling off the substrate. What are the possible reasons and solutions?

Answer: Poor adhesion is often related to substrate contamination or improper surface energy.

Troubleshooting Steps:

  • Substrate Cleaning: Ensure your substrate is meticulously clean. Employ a multi-step cleaning process involving solvents like acetone and isopropanol, followed by UV-ozone treatment or oxygen plasma cleaning to remove organic residues and improve surface wettability.

  • Surface Modification: Consider depositing a thin adhesion layer, such as a self-assembled monolayer (SAM), that is compatible with both the substrate and the organic film.

  • Deposition Rate: In vacuum deposition, an excessively high deposition rate can lead to stress in the film, causing it to peel. Try reducing the deposition rate.

  • Substrate Temperature: Optimizing the substrate temperature during deposition can improve film adhesion.

Frequently Asked Questions (FAQs)

Q1: What is Aggregation-Caused Quenching (ACQ) and why does it affect this compound?

A1: ACQ is a phenomenon where the fluorescence of a luminophore is diminished in the aggregated or solid state.[3] Planar molecules like anthracene and its derivatives have a strong tendency to form intermolecular π-π stacking interactions in high concentrations or in the solid state. This close packing leads to the formation of non-emissive or weakly emissive excited states (excimers), which provide non-radiative decay pathways, thus quenching the fluorescence.[4]

Q2: How can I spectroscopically identify aggregation in my this compound films?

A2: Aggregation can be identified by changes in the absorption and photoluminescence (PL) spectra compared to a dilute solution:

  • Absorption (UV-Vis): Aggregation often leads to a broadening of the absorption bands and can cause a red or blue shift in the absorption maximum, indicative of H- or J-aggregation, respectively.[5]

  • Photoluminescence (PL): A significant red-shift and broadening of the emission peak is a common indicator of excimer formation due to aggregation. You will also observe a decrease in the photoluminescence quantum yield (PLQY).

Q3: What are suitable host materials for reducing ACQ in this compound films?

A3: While specific studies on host materials for this compound are limited, general principles suggest using wide bandgap materials that can form a stable matrix. For blue emitters like this compound, common host materials in Organic Light-Emitting Diodes (OLEDs) are often good candidates. Examples for similar anthracene derivatives include:

  • TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)

  • CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)

  • mCP (1,3-Bis(N-carbazolyl)benzene) The choice of host should also consider energy level alignment to ensure efficient energy transfer to the this compound guest.

Q4: What is the effect of solvent choice on film morphology and aggregation?

A4: The solvent used for solution-based deposition methods like spin-coating plays a crucial role in the final film morphology.[6] Solvents with different boiling points and solubility for this compound will influence the drying time and the degree of molecular aggregation during film formation. Slower solvent evaporation can sometimes allow more time for molecules to aggregate into crystalline domains. It is recommended to screen a variety of solvents (e.g., chloroform, chlorobenzene, toluene, xylene) to optimize film quality.[6]

Q5: Can modifying the chemical structure of this compound help reduce ACQ?

A5: Yes, chemical modification is a powerful strategy. Introducing bulky side groups to the anthracene core can sterically hinder the molecules from getting close enough to form π–π stacks. For example, attaching groups like tert-butyl or additional phenyl or naphthalenyl moieties at other positions can prevent aggregation.[7] Another approach is to create a more twisted molecular structure, which also disrupts close packing.

Quantitative Data

Table 1: Photophysical Properties of Anthracene Derivatives in Solution vs. Film

CompoundStateExcitation (nm)Emission (nm)PLQY (%)Fluorescence Lifetime (ns)Reference
9,10-diphenylanthraceneCyclohexane373409, 432908.3[8]
9,10-diphenylanthraceneFilm--ReducedShorter[4]
AnthraceneEthanol355382, 404, 428274.9[9]
AnthraceneCrystal--~1-[4]
PhAn-Xn*Neat Film-4304.2 (EQE)0.7[1]

*Note: PhAn-Xn is a larger, more complex derivative (14-(4-(10-phenylanthracen-9-yl)phenyl)-14H-dibenzo[a,j]xanthene) designed to prevent ACQ. Data is for External Quantum Efficiency (EQE) in an OLED device.

Experimental Protocols

Protocol 1: Preparation of a Host-Guest Film by Co-evaporation

This protocol describes the preparation of a this compound film with reduced aggregation by co-evaporating it with a host material.

  • Substrate Preparation:

    • Clean the substrate (e.g., quartz or silicon wafer) by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with UV-ozone or oxygen plasma for 10 minutes to remove any remaining organic residues and improve surface energy.

  • Material Preparation:

    • Load this compound and the host material (e.g., CBP) into separate crucibles in a high-vacuum thermal evaporation system.

  • Deposition:

    • Evacuate the chamber to a base pressure of < 10-6 Torr.

    • Set the substrate temperature, if required.

    • Independently control the deposition rate of the this compound (guest) and the host material. A typical guest concentration is 1-10 wt%.

    • Monitor the film thickness using a quartz crystal microbalance.

    • Deposit the film to the desired thickness (e.g., 50 nm).

  • Characterization:

    • Allow the film to cool to room temperature before venting the chamber.

    • Characterize the film's optical properties using UV-Vis absorption and photoluminescence spectroscopy and compare with a neat this compound film.

Protocol 2: Spectroscopic Evaluation of Aggregation

This protocol details how to use spectroscopy to assess the degree of aggregation.

  • Solution-State Measurement (Baseline):

    • Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., THF or cyclohexane) with an absorbance of ~0.1 at the excitation wavelength.

    • Measure the UV-Vis absorption and photoluminescence spectra.

    • Measure the photoluminescence quantum yield (PLQY) using a standard fluorophore with a known PLQY (e.g., quinine sulfate or 9,10-diphenylanthracene).[10]

  • Film-State Measurement:

    • Prepare a thin film of this compound on a quartz substrate using your desired method (e.g., spin-coating, PVD).

    • Measure the absorption and photoluminescence spectra of the film.

  • Analysis:

    • Compare the peak positions, shapes, and intensities of the spectra from the solution and the film.

    • A significant red-shift and broadening in the emission spectrum of the film, coupled with a lower PLQY, indicates the presence of aggregation-caused quenching.

Visualizations

ACQ_Pathway cluster_solution Dilute Solution cluster_film Solid-State Film S0 S0 (Ground State) S1 S1 (Excited Monomer) S0->S1 Photon Absorption S1->S0 Fluorescence (High Efficiency) S0_agg S0 (Ground State) S1_agg S1 (Excited Monomer) S0_agg->S1_agg Photon Absorption S1_agg->S0_agg Fluorescence (Low Efficiency) Excimer Excimer State (π-π stacked) S1_agg->Excimer Aggregation Excimer->S0_agg Non-Radiative Decay (Quenching)

Caption: Energy pathways in dilute solution vs. solid-state film.

Troubleshooting_Workflow Start Low Film Fluorescence? Check_Morphology Analyze Film Morphology (AFM/SEM) Start->Check_Morphology Is_Aggregated Evidence of Aggregation? Check_Morphology->Is_Aggregated Use_Host Strategy 1: Use Host Matrix Is_Aggregated->Use_Host Yes Modify_Deposition Strategy 2: Modify Deposition (e.g., Fast Cooling) Is_Aggregated->Modify_Deposition Yes Modify_Molecule Strategy 3: Chemical Modification (Bulky Groups) Is_Aggregated->Modify_Molecule Yes Check_Purity Check Material Purity & Substrate Cleaning Is_Aggregated->Check_Purity No Re_evaluate Re-evaluate Fluorescence Use_Host->Re_evaluate Modify_Deposition->Re_evaluate Modify_Molecule->Re_evaluate Re_evaluate->Start No Improvement Success Problem Solved Re_evaluate->Success Improved

Caption: Troubleshooting workflow for low fluorescence in films.

References

Technical Support Center: 2-Phenylanthracene for Vacuum Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful vacuum deposition of 2-Phenylanthracene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key thermal stability data.

Thermal Properties of this compound

Understanding the thermal behavior of this compound is critical for optimizing the vacuum deposition process and ensuring the quality of the resulting thin films. The following table summarizes the key thermal properties.

PropertyValueNotes
Melting Point 207 - 207.5 °CThis is the temperature at which the material transitions from a solid to a liquid state.[1]
Boiling Point (Predicted) 443.7 ± 15.0 °CThis is a predicted value and represents the temperature at which the liquid transitions to a gas at atmospheric pressure.[1]
Decomposition Temperature (Analogous Compounds) > 300 °CThermogravimetric analysis of related 2,6-disubstituted anthracene derivatives shows onset decomposition temperatures generally above 300°C.[2] This suggests good thermal stability for the anthracene core structure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sublimation temperature for this compound in a vacuum deposition system?

Q2: How can I be sure that the this compound is not decomposing during the evaporation process?

A2: Thermal stability is a key concern. Based on data from analogous anthracene derivatives, this compound is expected to be thermally stable well above its sublimation temperature under high vacuum.[2] To minimize the risk of decomposition, it is crucial to:

  • Maintain a high vacuum (≤ 10⁻⁶ Torr) to lower the sublimation temperature.

  • Use the lowest possible source temperature that provides a stable and reasonable deposition rate (e.g., 0.1-1 Å/s).

  • Avoid unnecessarily prolonged heating of the source material.

  • Post-deposition analysis of the film using techniques like mass spectrometry or UV-Vis spectroscopy can help confirm the integrity of the deposited material.

Q3: What are the ideal vacuum conditions for depositing this compound?

A3: A high vacuum is essential to ensure a long mean free path for the evaporated molecules and to minimize contamination from residual gases. A base pressure of 10⁻⁶ Torr or lower is recommended. The process pressure during deposition will be slightly higher due to the sublimed material but should ideally be maintained below 10⁻⁵ Torr.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no deposition rate - Source temperature is too low.- The material has been depleted.- QCM sensor is malfunctioning or coated.- Gradually increase the source temperature.- Visually inspect the source crucible.- Check the QCM sensor and replace the crystal if necessary.
Unstable deposition rate - Inconsistent source heating.- Poor thermal contact between the source material and the crucible.- Outgassing from the source material or chamber.- Ensure the power supply to the source is stable.- Use a crucible that is appropriate for the material and ensure good packing.- Perform a bake-out of the chamber and pre-heat the source material at a temperature below its sublimation point to allow for outgassing.
Poor film quality (e.g., rough surface, poor adhesion) - Substrate is not clean.- Deposition rate is too high.- Substrate temperature is not optimal.- Contamination in the vacuum chamber.- Implement a thorough substrate cleaning procedure (see Experimental Protocols).- Reduce the deposition rate to allow for better molecular arrangement on the substrate.- Optimize the substrate temperature. Heating the substrate can sometimes improve film quality, but the optimal temperature needs to be determined experimentally.- Ensure a high vacuum is achieved and maintained.
Film discoloration or evidence of decomposition - Source temperature is too high.- Presence of oxygen or water vapor in the chamber (poor vacuum).- Lower the source temperature.- Check for leaks in the vacuum system and ensure proper pump-down procedures are followed.

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for characterizing the thermal stability of this compound.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis prep Weigh 5-10 mg of This compound tga_setup Place sample in TGA pan prep->tga_setup dsc_setup Place sample in DSC pan and seal hermetically prep->dsc_setup tga_purge Purge with inert gas (e.g., N2 at 50 mL/min) tga_setup->tga_purge tga_run Heat from ambient to 600 °C at 10 °C/min tga_purge->tga_run tga_data Record mass loss vs. temperature tga_run->tga_data dsc_run Heat from ambient to 250 °C at 10 °C/min dsc_setup->dsc_run dsc_data Record heat flow vs. temperature dsc_run->dsc_data

Caption: Workflow for TGA and DSC analysis of this compound.

Vacuum Deposition Protocol

This protocol provides a general starting point for the vacuum thermal evaporation of this compound.

Vacuum_Deposition_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition clean_substrate Substrate Cleaning mount_substrate Mount substrate in chamber clean_substrate->mount_substrate load_material Load this compound into crucible pump_down Evacuate chamber to ≤ 10⁻⁶ Torr load_material->pump_down mount_substrate->pump_down heat_source Heat source to 180-220 °C pump_down->heat_source monitor_rate Monitor deposition rate with QCM (target 0.1-1 Å/s) heat_source->monitor_rate open_shutter Open shutter to begin deposition monitor_rate->open_shutter deposit_film Deposit to desired thickness open_shutter->deposit_film close_shutter Close shutter deposit_film->close_shutter cool_down Cool down source and substrate close_shutter->cool_down vent Vent chamber with inert gas cool_down->vent remove_sample Remove coated substrate vent->remove_sample

Caption: Workflow for vacuum deposition of this compound.

Logical Troubleshooting Flow

This diagram illustrates a logical approach to troubleshooting common issues during vacuum deposition.

Troubleshooting_Flow start Deposition Problem Occurs check_rate Is the deposition rate stable and as expected? start->check_rate check_film_quality Is the film quality acceptable? check_rate->check_film_quality Yes check_source Check source temperature, material level, and power supply check_rate->check_source No check_substrate_prep Review substrate cleaning procedure check_film_quality->check_substrate_prep No success Problem Resolved check_film_quality->success Yes check_qcm Check QCM crystal and calibration check_source->check_qcm check_vacuum Check vacuum pressure and for leaks check_qcm->check_vacuum check_vacuum->start Re-evaluate optimize_params Optimize deposition rate and substrate temperature check_substrate_prep->optimize_params check_material_integrity Analyze deposited film for decomposition optimize_params->check_material_integrity check_material_integrity->start Re-evaluate

Caption: Troubleshooting logic for vacuum deposition issues.

References

Validation & Comparative

A Comparative Study of 2-Phenylanthracene and 9-Phenylanthracene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Phenylanthracene and 9-Phenylanthracene

This guide presents a detailed comparative analysis of the isomeric compounds this compound and 9-Phenylanthracene. The position of the phenyl substituent on the anthracene core significantly influences the steric, photophysical, and electrochemical properties of these molecules. Understanding these differences is crucial for their strategic application in the development of advanced materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[1] This document provides a comprehensive overview of their synthesis, a quantitative comparison of their properties, and a discussion of the structural factors that differentiate their behavior.

Data Presentation: A Quantitative Comparison

The following table summarizes the key photophysical and electrochemical properties of this compound and 9-Phenylanthracene. While extensive data for 9-Phenylanthracene is available, directly comparable experimental data for this compound under identical conditions is less common. The data presented here is compiled from various sources to provide a comparative overview.

PropertyThis compound9-PhenylanthraceneKey Differences & Considerations
Molecular Formula C₂₀H₁₄C₂₀H₁₄Isomers with different substitution patterns.
Molecular Weight 254.33 g/mol 254.33 g/mol Identical.
Appearance White to Orange to Green powder to crystal[2]Off-white to pale brown solid[3]Variation in reported color may be due to purity.
Melting Point Not widely reported152-156 °CThe more symmetric 9-isomer likely has a more ordered crystal packing.
Absorption Maxima (λ_abs, in cyclohexane) Not widely reported~364 nmPhenyl substitution at the 9-position leads to a distinct absorption profile.
Emission Maxima (λ_em, in cyclohexane) Not widely reported~401, 417 nm9-Phenylanthracene is known for its strong blue fluorescence.
Fluorescence Quantum Yield (Φ_f, in ethanol) Data not available for parent compound~0.27 (relative to anthracene)[4]The quantum yield of 9-phenylanthracene is influenced by the prevention of photodimerization due to the bulky phenyl group.[5]
Fluorescence Lifetime (τ_f, in cyclohexane) Data not available for parent compound~4.9 ns (similar to anthracene)[1]The lifetime is a key parameter for applications in time-resolved fluorescence spectroscopy.
Reduction Potential (E½, vs. SCE in DMF) -2.03 V-1.84 VThe 9-isomer is easier to reduce due to greater delocalization of the LUMO onto the phenyl ring, which is less sterically hindered from rotating into planarity compared to the 2-isomer.

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, and it can be effectively employed for the preparation of both this compound and 9-Phenylanthracene.[6][7]

Synthesis of this compound

Reaction Principle: This protocol describes the palladium-catalyzed cross-coupling of 2-bromoanthracene with phenylboronic acid.

Materials:

  • 2-Bromoanthracene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a round-bottom flask, add 2-bromoanthracene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.), to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Synthesis of 9-Phenylanthracene

Reaction Principle: This protocol outlines the synthesis of 9-Phenylanthracene via the Suzuki-Miyaura coupling of 9-bromoanthracene with phenylboronic acid.[8]

Materials:

  • 9-Bromoanthracene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M Aqueous potassium carbonate (K₂CO₃) solution

  • Toluene

  • Ethanol

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a round-bottom flask, dissolve 9-bromoanthracene (1.0 equiv.) and phenylboronic acid (1.5 equiv.) in a mixture of toluene and ethanol.

  • Add the 2M aqueous potassium carbonate solution (2.0 equiv.).

  • Deoxygenate the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the flask under a positive pressure of inert gas.

  • Heat the mixture to reflux (around 90 °C) with vigorous stirring for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexane) to afford pure 9-Phenylanthracene.[9]

Mandatory Visualization: Steric Hindrance and Molecular Geometry

The substitution position of the phenyl group on the anthracene core has a profound impact on the molecule's overall shape and steric environment. This, in turn, influences its reactivity and photophysical properties.

G cluster_2PA This compound cluster_9PA 9-Phenylanthracene 2PA_anthracene Anthracene Core 2PA_phenyl Phenyl Group 2PA_anthracene->2PA_phenyl Less Steric Hindrance Freer Rotation 2PA_info Substitution at the 2-position allows for greater rotational freedom of the phenyl ring, leading to less planar conjugation in the ground state. 9PA_anthracene Anthracene Core 9PA_phenyl Phenyl Group 9PA_anthracene->9PA_phenyl Significant Steric Hindrance Restricted Rotation 9PA_info Substitution at the 9-position (a peri-position) results in significant steric clash with the hydrogen atoms at the 1 and 8 positions of the anthracene core, forcing a more twisted conformation.

Caption: Steric hindrance comparison of 2- and 9-Phenylanthracene.

Discussion and Conclusion

The comparative analysis of this compound and 9-Phenylanthracene reveals significant differences in their properties, primarily driven by the steric environment of the phenyl substituent.

9-Phenylanthracene: The phenyl group at the 9-position experiences considerable steric hindrance from the peri-hydrogens at the 1 and 8 positions of the anthracene core. This steric clash forces the phenyl ring to adopt a significantly twisted conformation relative to the anthracene plane. While this twisting might be expected to reduce conjugation, the electronic effects at the 9-position are dominant, leading to a lower reduction potential compared to the 2-isomer. The bulky phenyl group at this position also effectively inhibits the photodimerization that is characteristic of unsubstituted anthracene, contributing to its high fluorescence quantum yield.[5] These properties make 9-Phenylanthracene and its derivatives highly valuable as robust blue-emitting materials in OLEDs and as fluorescent standards.

This compound: In contrast, the phenyl group at the 2-position experiences significantly less steric hindrance. This allows for greater rotational freedom, and the molecule can adopt a more planar conformation, which would be expected to enhance π-conjugation. However, the electrochemical data suggests that it is more difficult to reduce than 9-Phenylanthracene. This indicates that the electronic influence of the substitution position plays a more critical role in determining the energy of the lowest unoccupied molecular orbital (LUMO) than the degree of planarity. The synthesis of 2-substituted anthracenes can be readily achieved via Suzuki-Miyaura coupling, opening avenues for the development of a wide range of derivatives with tailored properties.[10]

References

Performance comparison of 2-Phenylanthracene in fluorescent vs. phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the choice of emissive and host materials is paramount. 2-Phenylanthracene, a blue-emitting aromatic hydrocarbon, has garnered attention for its potential applications in OLED technology. This guide provides a comparative analysis of the performance of this compound in both fluorescent and phosphorescent OLEDs, drawing upon available experimental data for this compound and its closely related derivatives to offer a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.

Photophysical Properties of this compound

Table 1: Photophysical Properties of Anthracene Derivatives (for reference)

CompoundSolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)Emission Maxima (λem) (nm)
AnthraceneCyclohexane0.36~4-5380, 401, 425[1]
9,10-DiphenylanthraceneCyclohexane~0.90~8-10~410, 430

This compound in Fluorescent OLEDs (F-OLEDs)

In fluorescent OLEDs, the emitter material generates light from the relaxation of singlet excitons. Theoretically, only 25% of the electrically generated excitons can be harvested for light emission in conventional F-OLEDs. Therefore, materials with high fluorescence quantum yields are essential for achieving high device efficiencies.

While direct performance data for OLEDs utilizing this compound as the primary fluorescent emitter is scarce, the performance of other anthracene derivatives provides a valuable benchmark. These devices typically exhibit deep blue emission, which is crucial for full-color displays and white lighting applications.

Table 2: Performance of Blue Fluorescent OLEDs with Anthracene Derivative Emitters

EmitterHost MaterialExternal Quantum Efficiency (EQE) (%)Maximum Luminance (cd/m²)Color Coordinates (CIE x, y)
TPA-TAn-DMAC (Anthracene Derivative)Non-doped4.9> 10,000(0.14, 0.18)[2]
Cz-TAn-DMAC (Anthracene Derivative)Doped4.8Not Reported(0.15, 0.08)[2]
pCzphAnBzt (Anthracene Derivative)Non-doped7.95Not Reported(0.15, 0.07)[3]

The data from these related compounds suggest that a fluorescent OLED employing this compound as the emitter could potentially achieve good performance, particularly in terms of color purity for deep blue emission.

This compound in Phosphorescent OLEDs (Ph-OLEDs)

Phosphorescent OLEDs can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. In this technology, a phosphorescent guest emitter is typically dispersed in a host material. The host material plays a critical role in charge transport and energy transfer to the guest.

Due to its likely low phosphorescence quantum yield at room temperature, this compound is not a suitable candidate as a phosphorescent emitter. However, its high triplet energy and good charge transport properties make it a potential candidate as a host material for phosphorescent dopants. An ideal host material should have a higher triplet energy than the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer.

Table 3: Performance of Blue Phosphorescent OLEDs with Hydrocarbon-based Host Materials

Host MaterialPhosphorescent EmitterExternal Quantum Efficiency (EQE) (%)Driving Voltage (V)Color Coordinates (CIE x, y)
Spirobifluorene-based PHCBlue Phosphor243.56Not Reported
2-NaAn-1-PNa (Anthracene-based)3Me-1Bu-TPPDA8.33.9(0.134, 0.139)[4]

Given the high triplet energies of many anthracene derivatives, it is plausible that this compound could function effectively as a host, contributing to high efficiency in a phosphorescent device.

Experimental Protocols

OLED Fabrication

A standard experimental protocol for the fabrication of OLEDs involves the sequential deposition of materials onto a pre-cleaned substrate, typically indium tin oxide (ITO) coated glass, under high vacuum.

  • Substrate Cleaning: The ITO-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. This is followed by treatment with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited by thermal evaporation. For a fluorescent OLED with this compound as the emitter, the EML would consist of a host material doped with this compound or a neat film of this compound. For a phosphorescent OLED with this compound as the host, the EML would consist of this compound doped with a phosphorescent guest.

  • Cathode Deposition: A low work function metal, such as lithium fluoride (LiF), followed by aluminum (Al), is deposited as the cathode.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy to protect it from atmospheric moisture and oxygen.

Device Characterization

The performance of the fabricated OLEDs is evaluated using the following measurements:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode or spectroradiometer.

  • Electroluminescence (EL) Spectrum and CIE Coordinates: Measured with a spectroradiometer to determine the emission color and purity.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.

  • Device Lifetime: Typically reported as the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) at a constant current.

Diagrams

G Fluorescent vs. Phosphorescent OLED Energy Transfer cluster_F_OLED Fluorescent OLED cluster_Ph_OLED Phosphorescent OLED F_S0 S0 (Ground State) F_S1 S1 (Singlet Excited State) F_S0->F_S1 Electrical Excitation (25%) F_T1 T1 (Triplet Excited State) F_S0->F_T1 Electrical Excitation (75%) F_S1->F_S0 Fluorescence (Light Emission) F_T1->F_S0 Non-radiative Decay Ph_S0 S0 (Ground State) Ph_S1 S1 (Singlet Excited State) Ph_S0->Ph_S1 Electrical Excitation (25%) Ph_T1 T1 (Triplet Excited State) Ph_S0->Ph_T1 Electrical Excitation (75%) Ph_S1->Ph_T1 Intersystem Crossing (ISC) Ph_T1->Ph_S0 Phosphorescence (Light Emission)

Caption: Energy level diagrams illustrating exciton utilization in fluorescent and phosphorescent OLEDs.

G OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_final Device Finalization ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL Hole Injection Layer UV_Ozone->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL Cathode Cathode ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: A typical workflow for the fabrication of an Organic Light-Emitting Diode.

Conclusion

This compound holds promise as a material for blue OLEDs. In fluorescent devices, its strong fluorescent properties, inherited from the anthracene core, could lead to efficient and color-pure deep-blue emission. While direct experimental evidence is limited, data from analogous anthracene derivatives suggest that an EQE in the range of 5-8% is a reasonable expectation.

In the realm of phosphorescent OLEDs, this compound is not a viable emitter but presents a compelling case as a host material. Its anticipated high triplet energy and good charge transport characteristics could facilitate efficient energy transfer to a phosphorescent guest, potentially enabling high-efficiency blue Ph-OLEDs.

Further research is required to synthesize and characterize this compound fully and to fabricate and test its performance in both F-OLED and Ph-OLED architectures. Such studies would provide the definitive data needed to assess its true potential and guide the rational design of next-generation OLED materials.

References

A Comparative Guide to 2-Phenylanthracene as a Selective Fluorescent Sensor for Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-phenylanthracene as a potential selective fluorescent sensor, contextualized against established alternatives. The focus is on the detection of nitroaromatic compounds, a class of molecules with significant environmental and security implications. This document outlines the photophysical properties, comparative performance metrics, and detailed experimental protocols to assist researchers in evaluating its potential application.

Introduction to Fluorescent Sensing with this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) that exhibits strong blue fluorescence under ultraviolet light. Its rigid, planar structure and extended π-conjugated system are characteristic of molecules with high quantum yields. These properties make it a candidate for fluorescence-based sensing, where the presence of a target analyte can induce a change in its fluorescence intensity through mechanisms such as quenching.

The primary mechanism of action for sensing nitroaromatic compounds with PAHs like this compound is photoinduced electron transfer (PET). Upon excitation, the electron-rich PAH can donate an electron to the electron-deficient nitroaromatic analyte, leading to a non-radiative decay pathway and a measurable decrease—or "quenching"—of the fluorescence signal. The efficiency of this process is directly related to the concentration of the analyte, forming the basis for quantitative detection.

Comparative Performance Analysis

To validate the efficacy of this compound as a selective sensor, its performance must be benchmarked against other established fluorescent probes for nitroaromatic compounds. This section compares its hypothetical performance with pyrene and a functionalized anthracene derivative, 9,10-bis(p-anisyl)anthracene.

Table 1: Comparison of Photophysical and Sensing Properties

ParameterThis compound (Hypothetical)Pyrene9,10-bis(p-anisyl)anthracene
Excitation Max (λex) ~365 nm~335 nm~390 nm
Emission Max (λem) ~405 nm~375 nm, ~395 nm (monomer)~430 nm
Quantum Yield (ΦF) ~0.7~0.65~0.9
Target Analyte NitroaromaticsNitroaromaticsNitroaromatics
Sensing Mechanism Fluorescence Quenching (PET)Fluorescence Quenching (PET)Fluorescence Quenching (PET)
Limit of Detection (LOD) 1-10 µM5-20 µM0.1-1 µM
Selectivity ModerateModerateHigh
Response Time < 1 minute< 1 minute< 1 minute

Note: Data for this compound is based on the expected performance of similar PAHs. Data for pyrene and 9,10-bis(p-anisyl)anthracene are derived from existing literature.

Experimental Protocols

The following protocols describe the key experiments required to validate the performance of a fluorescent sensor like this compound.

3.1. Determination of Photophysical Properties

This protocol outlines the procedure for measuring the fundamental photophysical characteristics of the fluorophore.

  • Objective: To determine the maximum excitation and emission wavelengths and the fluorescence quantum yield.

  • Materials: this compound, spectroscopic grade solvent (e.g., cyclohexane), quartz cuvettes, spectrofluorometer, UV-Vis spectrophotometer, and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Procedure:

    • Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) in the chosen solvent.

    • Measure the absorbance spectrum using the UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

    • Using the spectrofluorometer, record the emission spectrum by exciting at λ_abs to find the emission maximum (λ_em).

    • To determine the quantum yield, measure the integrated fluorescence intensity of the this compound solution.

    • Measure the integrated fluorescence intensity of the reference standard under the same experimental conditions.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

3.2. Fluorescence Quenching Assay for Analyte Detection

This protocol details the steps to evaluate the sensor's response to the target analyte.

  • Objective: To measure the quenching efficiency and determine the limit of detection (LOD).

  • Materials: Stock solution of this compound, stock solutions of various nitroaromatic compounds (e.g., 2,4-dinitrotoluene, picric acid) and potential interferents, solvent, spectrofluorometer.

  • Procedure:

    • Place a fixed volume of the this compound solution in a cuvette and measure its initial fluorescence intensity (F₀).

    • Sequentially add small aliquots of the nitroaromatic analyte stock solution to the cuvette.

    • After each addition, mix thoroughly and record the new fluorescence intensity (F).

    • Plot the quenching efficiency (F₀/F) against the analyte concentration. This is the Stern-Volmer plot.

    • Calculate the Stern-Volmer constant (K_sv) from the slope of the linear portion of the plot.

    • Determine the LOD using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.

3.3. Selectivity Study

This protocol is designed to assess the sensor's specificity for the target analyte over other potentially interfering compounds.

  • Objective: To evaluate the sensor's response to a range of non-target molecules.

  • Materials: this compound solution, solutions of the target nitroaromatic analyte, and various potential interferents (e.g., benzene, toluene, phenol).

  • Procedure:

    • Prepare a series of cuvettes containing the this compound solution.

    • To one cuvette, add the target analyte at a specific concentration and record the fluorescence quenching.

    • To the other cuvettes, add the potential interferents at the same or higher concentrations and record the fluorescence response.

    • Compare the degree of quenching caused by the target analyte to that caused by the interferents. A significantly higher response for the target indicates good selectivity.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the processes involved in sensor validation.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Solution Prepare Sensor Stock Solution Analyte Solution Prepare Analyte & Interferent Solutions Add Analyte Titrate with Analyte Analyte Solution->Add Analyte Measure F0 Measure Initial Fluorescence (F0) Measure F0->Add Analyte Measure F Measure Final Fluorescence (F) Add Analyte->Measure F Plotting Plot F0/F vs. [Analyte] Measure F->Plotting Calculation Calculate Ksv and LOD Plotting->Calculation

Caption: Workflow for Fluorescence Quenching Assay.

S0 S0 S1 S1 S0->S1 Excitation (hν) S1->S0 Fluorescence (hν') Complex [Sensor-Analyte]* Exciplex S1->Complex PET Analyte Analyte (Acceptor) Analyte->Complex Complex->S0 Non-Radiative Decay

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Conclusion

While this compound demonstrates potential as a fluorescent sensor due to its intrinsic photophysical properties, its validation requires rigorous experimental comparison. The data suggest that while it can function as a sensor for nitroaromatic compounds, more structurally complex and functionalized fluorophores may offer superior sensitivity and selectivity. The protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to explore and validate novel fluorescent sensors for a wide range of applications. Further research should focus on chemical modifications of the this compound scaffold to enhance its binding affinity and specificity for target analytes.

A Comparative Guide to the Spectroscopic Properties of Phenylanthracenes: An Experimental and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorophores is paramount. This guide provides a comparative analysis of the experimental and theoretical absorption and emission spectra of phenylanthracene derivatives, with a specific focus on 9-phenylanthracene as a representative example due to the availability of comprehensive data.

This analysis serves as a valuable resource for those utilizing fluorescent molecules in their research, offering insights into the interplay between molecular structure and spectroscopic behavior. While the primary focus is on 9-phenylanthracene, the principles and methodologies discussed are broadly applicable to other isomers like 2-phenylanthracene.

Quantitative Spectroscopic Data

The following table summarizes the experimental and theoretical spectroscopic data for 9-phenylanthracene. The experimental data was obtained in cyclohexane, a non-polar solvent, to minimize solvent-solute interactions and provide a baseline understanding of the molecule's intrinsic photophysical properties. Theoretical values were derived from computational chemistry studies, offering a quantum mechanical perspective on the electronic transitions.

Spectroscopic ParameterExperimental Value (in Cyclohexane)Theoretical Value
Absorption Maximum (λ_max,abs) 365 nm~370 nm
Emission Maximum (λ_max,em) 405 nm~415 nm
Stokes Shift 40 nm~45 nm

Note: Experimental data is based on studies of 9-phenylanthracene. Theoretical values are estimated based on computational studies of similar phenylanthracene derivatives.

Experimental and Theoretical Methodologies

A thorough understanding of the methods used to acquire spectroscopic data is crucial for accurate interpretation and replication of results.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

The experimental absorption and emission spectra of phenylanthracene derivatives are typically recorded using the following protocol:

  • Sample Preparation: A dilute solution of the phenylanthracene derivative is prepared in a spectroscopic-grade solvent, such as cyclohexane, with a concentration typically in the micromolar range (e.g., 1 x 10⁻⁶ M) to avoid aggregation and inner filter effects.

  • Instrumentation:

    • Absorption Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the solution across a wavelength range, typically from 200 to 500 nm. A cuvette containing the pure solvent is used as a reference.

    • Fluorescence Spectroscopy: A spectrofluorometer is employed to measure the emission spectrum. The sample is excited at its absorption maximum (λ_max,abs), and the emitted light is collected at a 90-degree angle to the excitation beam. The emission is scanned over a wavelength range that is longer than the excitation wavelength.

  • Data Analysis: The wavelengths of maximum absorbance and emission are determined from the respective spectra. The Stokes shift is calculated as the difference between the emission and absorption maxima.

Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT)

Theoretical spectra are often calculated using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for studying excited states of molecules.

  • Ground-State Geometry Optimization: The molecular geometry of the phenylanthracene derivative is optimized in the ground electronic state using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Excited-State Calculations: Using the optimized ground-state geometry, the vertical excitation energies and oscillator strengths for absorption are calculated using TD-DFT. The wavelength corresponding to the excitation with the largest oscillator strength is typically assigned as the theoretical λ_max,abs.

  • Excited-State Geometry Optimization: The geometry of the first singlet excited state (S₁) is optimized.

  • Emission Energy Calculation: The energy difference between the optimized S₁ state and the ground state at the S₁ geometry is calculated to determine the emission energy, which is then converted to the theoretical λ_max,em.

  • Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data.

Spectroscopic_Comparison_Workflow Workflow for Comparing Experimental and Theoretical Spectra cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_sample Sample Preparation (e.g., this compound in Cyclohexane) exp_abs UV-Vis Absorption Spectroscopy exp_sample->exp_abs exp_em Fluorescence Emission Spectroscopy exp_sample->exp_em exp_data Experimental Data (λmax,abs, λmax,em) exp_abs->exp_data exp_em->exp_data comparison Data Comparison and Analysis exp_data->comparison theo_model Molecular Modeling theo_gs_opt Ground State Optimization (DFT) theo_model->theo_gs_opt theo_abs Absorption Calculation (TD-DFT) theo_gs_opt->theo_abs theo_es_opt Excited State Optimization theo_gs_opt->theo_es_opt theo_data Theoretical Data (λmax,abs, λmax,em) theo_abs->theo_data theo_em Emission Calculation (TD-DFT) theo_es_opt->theo_em theo_em->theo_data theo_data->comparison

Caption: Workflow for comparing experimental and theoretical spectra.

This guide highlights the synergy between experimental measurements and theoretical calculations in understanding the photophysical properties of fluorescent molecules. While experimental data provides real-world measurements, computational chemistry offers a deeper understanding of the underlying electronic transitions. For researchers in drug development and materials science, this combined approach is invaluable for the rational design of novel fluorophores with tailored spectroscopic properties.

A Comparative Guide to the Photostability of 2-Phenylanthracene and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorophore is a critical decision in fluorescence-based applications, directly impacting the quality, reliability, and duration of experiments. Among the key performance indicators, photostability—the ability of a fluorophore to resist photodegradation when exposed to light—is paramount for quantitative and long-term imaging studies. This guide provides an objective comparison of the photostability of 2-Phenylanthracene against other widely used fluorophores, supported by experimental data and detailed methodologies.

Understanding Photostability

Photobleaching, or the irreversible loss of fluorescence, is a major limitation in fluorescence microscopy and imaging. It occurs when a fluorophore in an excited state undergoes chemical reactions, often with molecular oxygen, rendering it non-fluorescent.[1] The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the duration of exposure, and the chemical environment of the fluorophore.

Two key metrics are commonly used to quantify the photostability of a fluorophore:

  • Fluorescence Quantum Yield (Φ_F_): This represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.

  • Photobleaching Half-life (t_1/2_): This is the time it takes for the fluorescence intensity of a fluorophore to decrease to half of its initial value under continuous illumination. A longer half-life signifies greater photostability.

Quantitative Comparison of Fluorophore Photostability

The following table summarizes the key photostability parameters for this compound and other common fluorophores. It is important to note that photobleaching half-life is highly dependent on the experimental conditions, such as illumination intensity, oxygen concentration, and the presence of antifade reagents. Therefore, the values presented here should be considered as a relative guide.

FluorophoreExcitation Max (nm)Emission Max (nm)Fluorescence Quantum Yield (Φ_F_)Photobleaching Half-life (t_1/2_)
This compound ~375~402~0.27 (in Ethanol, for Anthracene)Data not readily available; generally considered moderately stable
Fluorescein (FITC) 4945180.92-0.95 (in NaOH), 0.79 (in Ethanol)Low (e.g., ~36 seconds to significant bleaching)[2]
Rhodamine B 553576~0.31 (in Water), up to 0.70 (in Ethanol)Moderate
Cyanine 3 (Cy3) 550570~0.15 (in Aqueous Buffer)Moderate (can be extended with photostabilizers)[3][4]
Cyanine 5 (Cy5) 649670~0.27 (in Aqueous Buffer)Moderate to Low (can be extended with photostabilizers)[3][4]

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of fluorophore photostability. Below is a general protocol for measuring the photobleaching half-life of a fluorophore using fluorescence microscopy.

Objective: To determine the time required for the fluorescence intensity of a fluorophore to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorophore solutions of interest at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorophore in the desired buffer.

    • To minimize diffusion, the fluorophore can be immobilized on a microscope slide by drying a thin film or embedding it in a polymer matrix.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the fluorophore being tested.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to maintain the same illumination intensity across all experiments for a valid comparison.

  • Image Acquisition:

    • Define a region of interest (ROI) for analysis.

    • Acquire an initial image at time t=0.

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean intensity of a background region (an area with no fluorophore) for each image and subtract it from the corresponding ROI intensity to correct for background noise.

    • Normalize the background-corrected intensity at each time point to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t_1/2_).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the photobleaching half-life of a fluorophore.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Fluorophore Solution B Immobilize on Slide A->B C Stabilize Light Source D Set Illumination Intensity C->D E Focus on Sample D->E F Define Region of Interest (ROI) G Acquire Initial Image (t=0) F->G H Continuous Illumination & Time-lapse Imaging G->H I Measure ROI & Background Intensity J Background Correction & Normalization I->J K Plot Intensity vs. Time J->K L Determine Photobleaching Half-life (t1/2) K->L

Caption: Experimental workflow for photobleaching half-life determination.

References

A Comparative Analysis of the Fluorescence Quantum Yield of 2-Phenylanthracene and Perylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yield of 2-Phenylanthracene and perylene, offering supporting experimental data and methodologies for accurate assessment. Understanding the quantum yield is crucial for applications in fluorescence spectroscopy, molecular probes, and photosensitizers, where the efficiency of light emission is a key performance parameter.

Quantitative Data Summary

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a more efficient fluorescent molecule.

The quantum yields of this compound and perylene are presented below. Due to the limited direct data for this compound, the quantum yield of the parent molecule, anthracene, is included for reference. The quantum yield of a molecule can be significantly influenced by its structural modifications and the solvent used.

CompoundQuantum Yield (Φ)SolventExcitation Wavelength (nm)
Perylene 0.94[1]Cyclohexane410[1]
This compound Data not readily available; derivatives can exhibit low quantum yields (~0.02)[2]--
Anthracene (parent) 0.36[3]Cyclohexane350[3]

Note: The substitution of a phenyl group on the anthracene core can influence the quantum yield. While a specific value for this compound is not cited, the significant decrease in quantum yield observed in some of its derivatives suggests that the phenyl substituent may introduce non-radiative decay pathways that reduce the fluorescence efficiency compared to the parent anthracene molecule.[2] Perylene, in contrast, is known for its high and robust fluorescence quantum yield.[1]

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[4] Quinine sulfate in a 0.1 M sulfuric acid solution is a widely used standard.[5]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent of spectroscopic grade (e.g., cyclohexane for perylene and this compound)

  • This compound (sample)

  • Perylene (sample)

  • Quinine sulfate (standard)

  • 0.1 M Sulfuric acid

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the samples (this compound and perylene) and the standard (quinine sulfate) in their respective solvents.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for each compound. The concentrations should be chosen to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for the sample and the standard if possible, or in a region where both absorb light.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each dilution, record the fluorescence emission spectrum.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each dilution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for each plot.

  • Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φstd * (mx / mstd) * (ηx2 / ηstd2)

    Where:

    • Φstd is the quantum yield of the standard.

    • mx and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

    • ηx and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Experimental Workflow

The following diagram illustrates the workflow for the relative quantum yield determination.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Solutions (this compound/Perylene) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_std Prepare Standard Solution (Quinine Sulfate) prep_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Final Quantum Yield

Caption: Workflow for relative fluorescence quantum yield determination.

References

Charge Transport in 2-Phenylanthracene-Based OFETs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the charge transport properties of novel organic semiconductors is crucial for the advancement of next-generation electronics, including biosensors and wearable medical devices. 2-Phenylanthracene and its derivatives have emerged as a promising class of materials for Organic Field-Effect Transistors (OFETs) due to their robust chemical stability and tunable electronic properties.

This guide provides an objective comparison of the charge transport mobility of this compound derivatives in OFETs against other well-established organic semiconductors. The performance metrics are supported by experimental data from peer-reviewed literature, and detailed experimental protocols are provided to ensure reproducibility.

Performance Comparison of Organic Semiconductors

The charge transport mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) are key parameters for evaluating the performance of an OFET. While comprehensive data for the parent this compound molecule is limited, its derivatives, particularly 2,6-diphenylanthracene (DPA), have been extensively studied and serve as a strong benchmark. The following table summarizes the performance of DPA and other anthracene derivatives in comparison to high-performance p-type semiconductors like pentacene and rubrene.

Organic SemiconductorHighest Reported Hole Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)Deposition Method
2,6-diphenylanthracene (DPA) 6.8[1]> 106-12[2]Vacuum Deposition
2,6-bis-phenylethynyl-anthracene (BPEA) 4.52[3][4]--Physical Vapor Transport
2-(p-pentylphenylethynyl)anthracene (PPEA) 0.55[4][5]--Solution Shearing
Pentacene ~1.5 - 5[4]> 106[4]VariableVacuum Deposition
Rubrene (single crystal) > 20[4]> 106[4]VariablePhysical Vapor Transport

Experimental Protocols

Detailed methodologies are essential for the reproducible fabrication and characterization of high-performance OFETs. Below is a generalized protocol for a bottom-gate, top-contact (BGTC) OFET, a common architecture for small-molecule organic semiconductors like this compound derivatives.

Substrate Preparation
  • Substrate: Highly doped n-type silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer are typically used. The silicon serves as the gate electrode, and the SiO₂ acts as the gate dielectric.

  • Cleaning: The substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each to remove organic and particulate contaminants.

  • Surface Treatment: To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM). A common treatment involves immersing the substrates in a solution of octadecyltrichlorosilane (OTS) in toluene or exposing them to hexamethyldisilazane (HMDS) vapor.

Organic Semiconductor Deposition

The this compound derivative is deposited onto the treated substrate using one of the following methods:

  • Vacuum Thermal Evaporation: The organic material is sublimated under high vacuum (typically 10⁻⁶ to 10⁻⁷ Torr). The material is deposited onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s).[4] The substrate is often heated to a specific temperature (e.g., 50 °C) to control the film morphology and crystallinity.[2]

  • Solution Shearing: The organic material is dissolved in a suitable organic solvent (e.g., toluene, chloroform). A blade is then used to spread the solution across the substrate at a controlled speed, leading to the formation of a thin, crystalline film upon solvent evaporation.

Source and Drain Electrode Deposition
  • Material: Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates efficient hole injection into many p-type organic semiconductors.[4]

  • Deposition: The electrodes are deposited on top of the organic semiconductor layer through a shadow mask via thermal evaporation. The channel length (L) and width (W) of the transistor are defined by the dimensions of the shadow mask.[4]

OFET Characterization
  • Environment: Electrical measurements are performed in a probe station under an inert atmosphere (e.g., nitrogen or argon) or in a vacuum to minimize degradation from ambient air and moisture.[4]

  • Instrumentation: A semiconductor parameter analyzer is used to measure the output and transfer characteristics of the OFET.

  • Output Characteristics (Id-Vd): The drain current (Id) is measured as a function of the drain-source voltage (Vd) at various constant gate-source voltages (Vg).

  • Transfer Characteristics (Id-Vg): The drain current (Id) is measured as a function of the gate-source voltage (Vg) at a constant, high drain-source voltage (in the saturation regime).[4]

  • Parameter Extraction:

    • Charge Carrier Mobility (µ): The field-effect mobility in the saturation regime is calculated from the slope of the (Id)¹ᐟ² vs. Vg plot using the following equation: Id = (µ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.[4]

    • On/Off Ratio: This is the ratio of the maximum drain current (on-state) to the minimum drain current (off-state) obtained from the transfer curve.[4]

    • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear region of the (Id)¹ᐟ² vs. Vg plot.[4]

Visualizing the Experimental Workflow and Charge Transport Logic

To better illustrate the processes involved, the following diagrams, generated using the Graphviz DOT language, outline the experimental workflow for OFET fabrication and characterization, as well as the logical relationship between molecular properties and device performance.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Start Start Cleaning Substrate Cleaning Start->Cleaning Surface_Treatment Surface Treatment (SAM) Cleaning->Surface_Treatment OSC_Deposition Organic Semiconductor Deposition Surface_Treatment->OSC_Deposition Electrode_Deposition Source/Drain Electrode Deposition OSC_Deposition->Electrode_Deposition Electrical_Measurement Electrical Measurement (I-V Curves) Electrode_Deposition->Electrical_Measurement Parameter_Extraction Parameter Extraction Electrical_Measurement->Parameter_Extraction End End Parameter_Extraction->End

Caption: A generalized workflow for the fabrication and characterization of this compound-based OFETs.

Charge_Transport_Logic cluster_molecular Molecular Properties cluster_solid_state Solid-State Properties cluster_device Device Performance cluster_performance Performance Metrics Molecular_Structure Molecular Structure (e.g., this compound) Pi_Conjugation π-Conjugation Molecular_Structure->Pi_Conjugation Energy_Levels HOMO/LUMO Levels Molecular_Structure->Energy_Levels Molecular_Packing Molecular Packing (Crystallinity) Pi_Conjugation->Molecular_Packing Charge_Injection Charge Injection Energy_Levels->Charge_Injection Intermolecular_Interactions Intermolecular Interactions Molecular_Packing->Intermolecular_Interactions Film_Morphology Thin Film Morphology Intermolecular_Interactions->Film_Morphology Charge_Transport Charge Transport Film_Morphology->Charge_Transport Mobility Charge Carrier Mobility (µ) Charge_Injection->Mobility Charge_Transport->Mobility OnOff_Ratio On/Off Ratio Mobility->OnOff_Ratio Threshold_Voltage Threshold Voltage (Vth) Mobility->Threshold_Voltage

Caption: Logical flow from molecular properties to OFET performance metrics for organic semiconductors.

References

A Comparative Guide to the Cross-Coupling Efficiency of 2-Bromophenylanthracene and 2-Chlorophenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical factor influencing the efficiency and viability of synthetic routes in pharmaceutical and materials science research. This guide provides an objective comparison of the cross-coupling reaction efficiency of 2-bromophenylanthracene and 2-chlorophenylanthracene. While direct comparative experimental data for these specific, sterically hindered substrates is not extensively available in the literature, this guide synthesizes established principles of aryl halide reactivity and provides representative experimental protocols to inform substrate selection and reaction optimization.

Executive Summary: Reactivity Trends

In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is paramount. The generally accepted trend in reactivity is:

Aryl Iodide > Aryl Bromide > Aryl Chloride

This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The weaker carbon-bromine bond in 2-bromophenylanthracene makes it more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. Consequently, 2-bromophenylanthracene is expected to exhibit higher reactivity and afford better yields under milder conditions compared to its chloro-analogue. While transformations involving aryl chlorides are desirable due to the lower cost and wider availability of starting materials, they often necessitate more specialized and forcing reaction conditions to achieve comparable efficiencies.[1]

Comparative Data for Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and expected outcomes for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, drawing parallels from studies on structurally similar and sterically hindered aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For a sterically hindered substrate like 2-phenylanthracene, the choice of halide will significantly impact reaction success.

Parameter2-Bromophenylanthracene2-Chlorophenylanthracene
Expected Yield Good to ExcellentModerate to Good
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos
Ligand Triphenylphosphine, SPhosBulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) are often crucial.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Stronger bases like K₃PO₄ or Cs₂CO₃ are generally required.
Solvent Toluene/Water, Dioxane/WaterDioxane/Water, Toluene
Temperature 80-110 °C100-120 °C (Higher temperatures are often necessary)
Reaction Time 12-24 hours18-48 hours (Longer reaction times may be needed)
Heck Coupling

The Heck reaction facilitates the formation of carbon-carbon bonds between an aryl halide and an alkene. The lower reactivity of aryl chlorides can be a significant hurdle.

Parameter2-Bromophenylanthracene2-Chlorophenylanthracene
Expected Yield GoodFair to Good
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ with specialized ligands, Palladacycles
Ligand PPh₃, P(o-tol)₃N-Heterocyclic Carbenes (NHCs), bulky phosphines
Base Et₃N, K₂CO₃Stronger organic or inorganic bases (e.g., Cy₂NMe, K₃PO₄)
Solvent DMF, NMP, TolueneDMF, NMP
Temperature 100-140 °C120-160 °C
Reaction Time 12-36 hours24-72 hours
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical, especially for less reactive aryl chlorides.

Parameter2-Bromophenylanthracene2-Chlorophenylanthracene
Expected Yield Good to ExcellentModerate to Good
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, XPhos, SPhosSecond-generation biarylphosphines (e.g., XPhos, RuPhos) are highly recommended.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, LHMDS
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 80-110 °C100-130 °C
Reaction Time 8-24 hours18-48 hours

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which can be adapted for 2-halophenylanthracene substrates. Optimization will be necessary.

Generalized Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk tube, combine the 2-halophenylanthracene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-5 mol%) and degassed solvent (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Generalized Heck Coupling Protocol
  • Reaction Setup: To a dry Schlenk tube, add the 2-halophenylanthracene (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and ligand (if required).

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF), the alkene (1.1-1.5 equiv.), and the base (e.g., Et₃N, 1.5-2.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (100-160 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, filter, and remove the solvent in vacuo. Purify the residue by column chromatography.

Generalized Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 2-halophenylanthracene (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the mixture to the required temperature (80-130 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the product by column chromatography.

Visualizing the Cross-Coupling Workflow

The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling start_s 2-Halophenylanthracene + Arylboronic Acid reagents_s Pd Catalyst, Base, Solvent start_s->reagents_s reaction_s Heating (80-120°C) reagents_s->reaction_s workup_s Aqueous Workup & Extraction reaction_s->workup_s purification_s Column Chromatography workup_s->purification_s product_s 2-Arylphenylanthracene purification_s->product_s

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

G cluster_heck Heck Coupling start_h 2-Halophenylanthracene + Alkene reagents_h Pd Catalyst, Base, Solvent start_h->reagents_h reaction_h Heating (100-160°C) reagents_h->reaction_h workup_h Aqueous Workup & Extraction reaction_h->workup_h purification_h Column Chromatography workup_h->purification_h product_h 2-Vinylphenylanthracene purification_h->product_h

Caption: Generalized workflow for the Heck coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination start_b 2-Halophenylanthracene + Amine reagents_b Pd Catalyst, Ligand, Base, Solvent start_b->reagents_b reaction_b Heating (80-130°C) reagents_b->reaction_b workup_b Filtration & Extraction reaction_b->workup_b purification_b Column Chromatography workup_b->purification_b product_b 2-Aminophenylanthracene purification_b->product_b

Caption: Generalized workflow for the Buchwald-Hartwig amination.

References

Safety Operating Guide

Proper Disposal of 2-Phenylanthracene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 2-Phenylanthracene and adhere to all recommended personal protective equipment (PPE) guidelines.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically impermeable gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, collect the spilled material. Avoid generating dust.

  • Place the collected material into a designated, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the steps for the safe collection and disposal of this compound waste in a laboratory.

  • Waste Identification and Classification:

    • This compound and materials contaminated with it are to be considered hazardous waste.[1][2] This includes pure chemical waste, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

  • Containerization:

    • Use a sturdy, leak-proof, and chemically compatible container for waste collection. The original container, if empty and in good condition, can be used.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][4] Do not use chemical formulas or abbreviations.[4]

    • Keep the waste container closed at all times, except when adding waste.[3][4]

  • Segregation of Waste:

    • Store the this compound waste separately from incompatible materials. As a general rule, segregate organic solids from aqueous and liquid wastes.

  • Disposal of Empty Containers:

    • To be considered non-hazardous, a container must be "empty" according to regulatory standards. This typically involves triple-rinsing the container.

    • The first rinse must be collected and disposed of as hazardous waste.[3][4]

    • Subsequent rinses with an appropriate solvent should also be collected as hazardous waste.

    • After thorough cleaning and air-drying, the labels on the container must be defaced or removed before disposal as regular solid waste.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] Do not dispose of this compound down the drain or in the regular trash.[3][4]

Disposal and Treatment Methods for Polycyclic Aromatic Hydrocarbons

While specific parameters for this compound are not detailed, the following table summarizes common disposal and treatment methods for the broader class of PAHs. The selection of the appropriate method is typically determined by the waste disposal facility.

Disposal/Treatment MethodDescriptionTemperature Range (°C)Residence Time
Incineration
Fluidized-Bed IncinerationEffective for solids, liquids, and gases.450 - 980Seconds for liquids/gases, longer for solids
Liquid Injection IncinerationSuitable for liquid wastes, which are atomized in the incinerator.650 - 1,6000.1 - 2 seconds
Rotary Kiln IncinerationCan handle solids, liquids, and gases.820 - 1,600Seconds for liquids/gases, hours for solids
Chemical Oxidation
Chemical TreatmentUse of oxidizing agents such as concentrated sulfuric acid, potassium dichromate, or potassium permanganate to break down the PAH structure.[5]Not ApplicableNot Applicable

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final removal.

A Waste Generation (Unused this compound, Contaminated Materials) B Identify as Hazardous Waste A->B C Select Appropriate Waste Container (Sturdy, Leak-proof) B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Segregate from Incompatible Wastes D->E F Store in a Safe, Designated Area E->F G Container Full or Disposal Needed? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I EHS Collects Waste for Proper Disposal (e.g., Incineration) H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling 2-Phenylanthracene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Phenylanthracene (CAS No. 1981-38-0). Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Essential Safety Information

Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and disposed of after handling or if contaminated.
Body Protection A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood.

First Aid Measures: In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Preparation:

    • Before handling, ensure that a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have a chemical spill kit readily accessible.

    • Prepare all necessary equipment and reagents before introducing this compound to the work area.

  • Handling:

    • Conduct all manipulations of this compound powder, including weighing and transferring, within a chemical fume hood to prevent inhalation of dust.

    • Use appropriate tools, such as a spatula, for transfers to minimize the generation of airborne particles.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., isopropanol, ethanol) followed by a thorough cleaning with soap and water.

    • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[1][2]

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing paper, and contaminated labware, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this waste down the drain.[3]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1] After rinsing, the container should be disposed of in accordance with institutional and local regulations.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

Physical and Chemical Properties

A summary of the available quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C₂₀H₁₄[4][5]
Molecular Weight 254.33 g/mol [4]
Appearance Yellow to white solid[4][6]
Melting Point 103 to 107 °C[4][6]
Density 1.1 ± 0.1 g/cm³[4][6]
CAS Number 1981-38-0[4][5][6][7][8][9]

Experimental Workflow

The following diagram outlines the standard operational workflow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate and Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Ensure Spill Kit is Accessible don_ppe->spill_kit weigh_transfer Weigh and Transfer this compound spill_kit->weigh_transfer experiment Perform Experimental Procedure weigh_transfer->experiment rinse_container Triple-Rinse Empty Containers weigh_transfer->rinse_container seal_container Seal Container When Not in Use experiment->seal_container decontaminate Decontaminate Work Surfaces experiment->decontaminate collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid seal_container->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_store Label and Store Waste collect_solid->label_store collect_liquid->label_store rinse_container->label_store

Safe Handling and Disposal Workflow

Disclaimer: This information is intended as a guide and is based on the properties of similar compounds. It is not a substitute for a formal risk assessment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.